5-(3-Bromophenyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(3-bromophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHQCQUIFVSVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79422-72-3 | |
| Record name | 5-(3-bromophenyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of 5-(3-Bromophenyl)imidazolidine-2,4-dione?
An In-depth Technical Guide on the Physicochemical Properties of 5-(3-Bromophenyl)imidazolidine-2,4-dione
Executive Summary
This compound, a halogenated derivative of the hydantoin scaffold, represents a molecule of significant interest to the pharmaceutical and chemical research communities. The imidazolidine-2,4-dione core is a well-established pharmacophore found in numerous therapeutic agents, most notably anticonvulsants like phenytoin.[1][2] The introduction of a 3-bromophenyl substituent at the C5 position is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the key physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the structural and analytical characteristics, present detailed, field-proven experimental protocols for property determination, and discuss the implications of these properties for drug discovery applications.
Molecular Identity and Structural Overview
Understanding the fundamental structure of this compound is the first step in characterizing its behavior. The molecule consists of a central five-membered imidazolidine-2,4-dione ring, substituted at the fifth carbon with a meta-brominated phenyl group. The hydantoin ring itself contains two amide-like functionalities, providing both hydrogen bond donor and acceptor capabilities, which are critical for molecular interactions and solubility.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 79422-72-3 | [3][4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [4] |
| Molecular Weight | 255.07 g/mol | [4] |
Critical Physicochemical Properties for Drug Development
The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a precise understanding of these characteristics is essential for predicting its behavior in biological systems.
Physical State and Melting Point
-
Expertise & Experience: The physical state and melting point are indicators of molecular packing, crystal lattice energy, and purity. Based on related hydantoin structures, which are typically crystalline solids at room temperature[5][6][7], this compound is expected to be a crystalline solid. The presence of intermolecular hydrogen bonding via the N-H groups and dipole-dipole interactions from the carbonyls would contribute to a relatively high melting point.
-
Data Summary: As of the latest analysis, a specific experimental melting point for this compound has not been published in readily available literature. Experimental determination is required for a definitive value.
Solubility
-
Expertise & Experience: Aqueous solubility is a critical determinant of bioavailability for orally administered drugs. The structure of this compound presents competing factors. The polar hydantoin ring with its hydrogen bonding capacity promotes aqueous solubility, while the lipophilic bromophenyl group significantly detracts from it. Therefore, the compound is predicted to have low to moderate aqueous solubility, a common challenge in drug development. Solubility in various organic solvents is expected to be higher, which is relevant for synthesis, purification, and formulation.[6][8]
-
Data Summary: Quantitative solubility data is not currently available and must be determined experimentally.
Lipophilicity (LogP)
-
Expertise & Experience: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The sizable and hydrophobic bromophenyl ring is the primary contributor to the lipophilicity of this molecule. A positive LogP value is expected, likely falling within a range suitable for drug candidates, though optimization may be necessary. For comparison, the related 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione has a calculated LogP of 2.448, suggesting our target compound will also be significantly lipophilic.[9]
-
Data Summary: An experimentally determined LogP value is not available.
Acidity (pKa)
-
Expertise & Experience: The imidazolidine-2,4-dione ring contains two N-H protons. The proton at the N3 position is typically more acidic due to resonance stabilization of the conjugate base across both adjacent carbonyl groups. The N1 proton is less acidic. The pKa value is crucial as it dictates the ionization state of the molecule at physiological pH (7.4), which in turn affects solubility, receptor binding, and membrane transport. The compound is expected to be a weak acid.
-
Data Summary: The pKa value has not been experimentally reported.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value / Characteristics | Status |
| Melting Point | Crystalline solid, likely >200 °C | Not Experimentally Determined |
| Aqueous Solubility | Low to moderate | Not Experimentally Determined |
| Lipophilicity (LogP) | Moderately high (estimated >2) | Not Experimentally Determined |
| Acidity (pKa) | Weakly acidic (N-H protons) | Not Experimentally Determined |
Analytical and Spectroscopic Profile
Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Based on its structure and data from analogous compounds[10][11][12], the following spectral features are anticipated:
-
¹H NMR: Signals would include distinct multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons of the meta-substituted phenyl ring, a singlet or doublet for the C5 methine proton, and two broad singlets for the N1-H and N3-H protons, which may be exchangeable with D₂O.
-
¹³C NMR: Resonances are expected for the two non-equivalent carbonyl carbons (C2 and C4) in the range of 155-175 ppm, multiple signals in the aromatic region (120-140 ppm) including the carbon attached to bromine (which will have a lower chemical shift), and a signal for the C5 carbon.
-
FT-IR: Key vibrational bands would include N-H stretching (approx. 3200-3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and two distinct C=O stretching bands for the urea and amide carbonyls (approx. 1710-1780 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) and, critically, an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.
Experimental Protocols for Physicochemical Characterization
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for determining the core physicochemical properties.
Protocol for Melting Point Determination
Causality: The melting point is determined using the capillary method, where a sharp, narrow melting range indicates high purity. A broad range suggests the presence of impurities, which disrupt the crystal lattice.
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.
-
Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement: Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol for Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. By agitating an excess of the solid in a solvent for an extended period, a true equilibrium is established between the dissolved and undissolved states.
-
Sample Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to separate the undissolved solid.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: Prepare a standard curve with known concentrations of the compound to ensure accurate quantification. Run the experiment in triplicate.
Protocol for Lipophilicity (LogP Shake-Flask Method)
Causality: This method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a direct measure of its lipophilicity. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, ensuring the integrity of the measurement.
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: In a vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol layers. Measure the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Validation: Perform the experiment at three different starting concentrations to ensure the LogP value is independent of concentration.
Conclusion
This compound is a compound with a structural framework that is highly relevant to medicinal chemistry. While its precise physicochemical properties are yet to be reported in the literature, its structure allows for informed predictions. It is expected to be a crystalline solid with limited aqueous solubility and moderate-to-high lipophilicity, characteristics that present both opportunities and challenges for drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine these critical parameters, enabling a data-driven approach to advancing this and similar molecules in the drug discovery pipeline.
References
-
MOLBASE. 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione. Available from: [Link]
-
PubChem. Hydantoin, 5-(alpha,beta-dibromophenethyl)-5-methyl-3-(morpholinomethyl)-. Available from: [Link]
-
BEPLS. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Available from: [Link]
-
PubChem. (3-bromophenyl) 5-hydroxypentanoate. Available from: [Link]
-
PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available from: [Link]
-
Iraqi Journal of Science. 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Available from: [Link]
-
Chemsigma. 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione [6943-33-5]. Available from: [Link]
-
MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: [Link]
-
International Union of Crystallography. 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. Available from: [Link]
-
Cheméo. Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Available from: [Link]
-
ChemSynthesis. 5-(3-hydroxypropyl)-3-phenyl-2,4-imidazolidinedione. Available from: [Link]
-
Wikipedia. DBDMH. Available from: [Link]
-
MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]
-
ResearchGate. Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Available from: [Link]
-
IRO Group Inc. 1 3-Dibromo-5 5-Dimethyl Hydantoin (DBDMH). Available from: [Link]
-
Chemsrc. Imidazolidine-2,4-dione | CAS#:461-72-3. Available from: [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. bldpharm.com [bldpharm.com]
- 5. DBDMH - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]
- 8. irochemical.com [irochemical.com]
- 9. 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione|87185-04-4 - MOLBASE Encyclopedia [m.molbase.com]
- 10. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
5-(3-Bromophenyl)imidazolidine-2,4-dione structure and IUPAC name.
An In-depth Technical Guide to 5-(3-Bromophenyl)imidazolidine-2,4-dione for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the hydantoin class. The imidazolidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document details the molecule's structure, IUPAC nomenclature, physicochemical properties, and established synthetic pathways. Furthermore, it explores the broader pharmacological context of the hydantoin class, highlighting its well-documented anticonvulsant, antiarrhythmic, and antimicrobial activities, thereby contextualizing the potential research and development avenues for this specific bromo-substituted derivative. This guide is intended to serve as a foundational resource for researchers and scientists engaged in drug discovery and chemical synthesis.
Introduction to the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocycle featuring two nitrogen atoms. This structural motif is of significant interest in pharmaceutical sciences due to its prevalence in a wide array of biologically active compounds.[1][2] The most notable example is Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a widely used anticonvulsant drug for the treatment of epilepsy.[3][4] The therapeutic versatility of the hydantoin core extends to antiarrhythmic, antidiabetic, antimicrobial, and antitumor applications, making its derivatives prime candidates for drug development programs.[2][5][6]
The subject of this guide, this compound, incorporates this privileged scaffold. The introduction of a bromine atom on the phenyl ring at the meta-position offers a unique substitution pattern that can significantly influence the molecule's steric and electronic properties. This modification can modulate its binding affinity to biological targets, alter its pharmacokinetic profile, and provide a reactive handle for further synthetic diversification, making it a compound of considerable interest for systematic investigation.
Molecular Structure and Nomenclature
A precise understanding of a compound's structure and formal naming is fundamental for scientific communication and regulatory documentation.
IUPAC Name and Chemical Identifiers
The formal nomenclature and key identifiers for the target compound are systematically defined as follows:
-
IUPAC Name : this compound[7]
-
SMILES : C1=CC(=CC(=C1)Br)C2C(=O)NC(=O)N2[9]
-
InChI : InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)[9]
Structural Elucidation
The molecule consists of a central imidazolidine-2,4-dione ring. A 3-bromophenyl group is attached to the C5 position of this heterocyclic core. The C5 carbon is a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including solubility and formulation studies.
| Property | Value | Source |
| Molecular Weight | 255.07 g/mol | [8] |
| Monoisotopic Mass | 253.96909 Da | [9] |
| Molecular Formula | C₉H₇BrN₂O₂ | [8][9] |
| XlogP (Predicted) | 1.2 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Rotatable Bond Count | 1 | [9] |
Synthesis and Mechanistic Pathways
The synthesis of hydantoins is well-established in organic chemistry. A common and robust method is the Bucherer–Bergs reaction, which involves the reaction of a carbonyl compound (in this case, 3-bromobenzaldehyde) with potassium cyanide and ammonium carbonate.
Representative Synthetic Protocol: Bucherer-Bergs Reaction
This protocol describes a general, one-pot procedure for synthesizing 5-substituted hydantoins, adapted for the specific target molecule.
Experimental Workflow:
-
Reaction Setup : To a sealed pressure vessel, add 3-bromobenzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (3 equivalents).
-
Solvent Addition : Add a 1:1 mixture of ethanol and water as the solvent. The use of a polar protic solvent system is critical for dissolving the inorganic salts and the organic aldehyde.
-
Heating : Seal the vessel and heat the reaction mixture to 80-100 °C for 6-12 hours. The elevated temperature and pressure are necessary to drive the multi-step reaction to completion.
-
Work-up : After cooling the reaction mixture to room temperature, carefully vent the vessel in a fume hood. Pour the mixture into water and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. This step protonates the hydantoin salt, causing it to precipitate.
-
Isolation : Collect the resulting solid precipitate by vacuum filtration.
-
Purification : Wash the crude product with cold water to remove residual inorganic salts. Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
While specific spectral data for this exact compound requires experimental acquisition, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.[2][4]
-
¹H NMR : The spectrum would show distinct signals for the aromatic protons on the bromophenyl ring, typically in the range of δ 7.0-8.0 ppm. The proton at the C5 position of the hydantoin ring would appear as a singlet or doublet around δ 5.0-5.5 ppm. Two broad signals corresponding to the N-H protons of the hydantoin ring would be observed, likely downfield (δ 8.0-11.0 ppm), and their positions can be concentration-dependent.
-
¹³C NMR : The spectrum would feature two signals for the carbonyl carbons (C2 and C4) in the range of δ 155-175 ppm. The C5 carbon would appear around δ 60-70 ppm. Aromatic carbon signals would be present between δ 120-140 ppm, including the carbon atom bearing the bromine, which would be influenced by the halogen's electronic effects.
-
FT-IR : The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the two carbonyl groups in the region of 1700-1780 cm⁻¹. N-H stretching vibrations would be visible as a broad band around 3200-3300 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.
-
Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).
Applications in Drug Discovery and Development
The imidazolidine-2,4-dione core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and forms the basis for a wide range of therapeutic agents.[6]
Known Pharmacological Activities of the Scaffold
-
Anticonvulsant Activity : As exemplified by phenytoin, hydantoins are known to act as sodium channel blockers in neurons, which is a key mechanism for controlling seizures.[2][4]
-
Antimicrobial and Antifungal Activity : Numerous studies have demonstrated that derivatives of imidazolidine-2,4-dione possess significant activity against various bacterial and fungal strains.[5][10]
-
Anticancer Activity : The scaffold has been incorporated into molecules designed as inhibitors of various signaling pathways implicated in cancer, such as the Raf/MEK/ERK and PI3K/Akt pathways.[11] Some derivatives have also shown potential as antiproliferative agents.[12]
-
Anti-diabetic Activity : Certain thiazolidinedione and imidazolidinedione analogs have been investigated for their ability to modulate metabolic pathways relevant to diabetes.
The specific biological profile of this compound has not been extensively reported in publicly available literature, representing an opportunity for novel investigation. The presence and position of the bromo-substituent could confer unique activities or enhance known properties of the hydantoin pharmacophore.
Conclusion
This compound is a well-defined chemical entity built upon the pharmacologically significant hydantoin scaffold. Its structure and physicochemical properties are readily characterizable, and its synthesis can be achieved through established and reliable chemical protocols like the Bucherer-Bergs reaction. Given the broad therapeutic potential of the imidazolidine-2,4-dione class, this specific derivative represents a valuable molecule for screening in drug discovery programs, particularly in the fields of neurology, oncology, and infectious diseases. This guide provides the necessary foundational knowledge for researchers to undertake further synthesis, characterization, and biological evaluation of this promising compound.
References
-
MOLBASE. 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Al-Saadi, M. D. N., et al. "Substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study." Journal of Applied Sciences Research (2017). Available from: [Link]
-
Chemsigma. 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione. Available from: [Link]
-
Pawar, S. D., et al. "Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione." Bulletin of Environment, Pharmacology and Life Sciences (2023). Available from: [Link]
-
Pérez, A., et al. "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives." Molecules (2005). Available from: [Link]
-
Al-Azzawi, A. M. S. "Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential." Advanced Journal of Chemistry (2024). Available from: [Link]
-
Al-Masoudi, W. A. M., et al. "3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser." International Journal of Nanoscience and Nanotechnology (2024). Available from: [Link]
-
MolPort. 3-[(4-bromophenyl)methyl]-5-[(2-fluorophenyl)methylidene]imidazolidine-2,4-dione. Available from: [Link]
-
Fernández-Moro, D., et al. "5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione." Molbank (2021). Available from: [Link]
-
Ghorab, M. M., et al. "Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs." Molecules (2022). Available from: [Link]
-
NIST. 2,4-Imidazolidinedione, 5,5-dimethyl-. Available from: [Link]
-
NIST. 2,4-Imidazolidinedione, 5-methyl-. Available from: [Link]
-
Lee, H., et al. "Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways." Bioorganic & Medicinal Chemistry Letters (2010). Available from: [Link]
-
Patel, P. D., et al. "Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates." Journal of Saudi Chemical Society (2018). Available from: [Link]
-
Abdulrahman, M. D., et al. "The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives." ResearchGate (2020). Available from: [Link]
- Google Patents. IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND THEIR USE AS A MEDICINAL PRODUCT.
Sources
- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aensiweb.net [aensiweb.net]
- 4. bepls.com [bepls.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [synhet.com]
- 8. 79422-72-3|this compound|BLD Pharm [bldpharm.com]
- 9. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 10. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 11. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FR2944524A1 - IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND THEIR USE AS A MEDICINAL PRODUCT - Google Patents [patents.google.com]
Biological activity of imidazolidine-2,4-dione derivatives.
An In-Depth Technical Guide to the Biological Activity of Imidazolidine-2,4-dione Derivatives
Executive Summary
The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, represents a cornerstone in medicinal chemistry. This five-membered heterocyclic ring is not merely a synthetic curiosity but a "privileged structure," consistently found in a multitude of biologically active compounds. Its unique structural and electronic properties, including hydrogen bond donors and acceptors, allow for versatile interactions with a wide array of biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse pharmacological activities exhibited by imidazolidine-2,4-dione derivatives. Moving beyond a simple catalog of activities, we delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to validate these properties. From the well-established anticonvulsant effects of phenytoin to the promising anticancer, antidiabetic, and antimicrobial potential of novel derivatives, this document serves as a technical resource to inform and guide future research and development in this vital area of therapeutic discovery.
Chapter 1: The Imidazolidine-2,4-dione (Hydantoin) Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to the Core Structure
The imidazolidine-2,4-dione ring is a five-membered cyclic ureide featuring two nitrogen atoms and two carbonyl groups. This arrangement confers a planar structure with a rich electronic profile, making it an ideal scaffold for designing molecules that can interact with biological macromolecules. The hydrogen atoms on N1 and N3 can act as hydrogen bond donors, while the carbonyl oxygens at C2 and C4 serve as hydrogen bond acceptors. Substitutions, particularly at the C5 position, are crucial for modulating the pharmacological profile of the resulting derivatives.
Historical Perspective: From Phenytoin to Modern Therapeutics
The therapeutic journey of the hydantoin scaffold began with the synthesis of phenytoin (5,5-diphenylimidazolidine-2,4-dione) by Heinrich Biltz in 1908.[1] Its discovery as a non-sedating anticonvulsant by Merritt and Putnam in 1938 revolutionized epilepsy treatment.[1] For decades, phenytoin has remained a first-line treatment for various types of seizures, acting primarily by blocking voltage-gated sodium channels.[1] This initial success spurred extensive research, leading to the discovery that the hydantoin scaffold is capable of eliciting a wide range of biological responses, including anticancer, antiarrhythmic, and antidiabetic effects.[2][3]
General Synthetic Strategies
The versatility of the imidazolidine-2,4-dione scaffold is matched by the variety of synthetic routes available for its construction. The choice of method often depends on the desired substitution pattern, particularly at the C5 position.
-
Biltz Synthesis: This classic method involves the base-catalyzed condensation of benzil (or other 1,2-dicarbonyl compounds) with urea.[1][4] The reaction proceeds through an intramolecular cyclization and a pinacol-type rearrangement involving a 1,2-phenyl shift to yield 5,5-disubstituted hydantoins like phenytoin.[1]
-
Bucherer-Bergs Reaction: A highly versatile multicomponent reaction, this method synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate. It is a cornerstone for creating diverse libraries of hydantoin derivatives for screening.[5]
-
From Amino Acids (Urech Reaction): This route allows for the synthesis of hydantoins from amino acids, providing a straightforward way to introduce chirality at the C5 position.[5]
-
Modern Cyclization Methods: Contemporary approaches often involve the cyclization of precursor molecules. For instance, N-substituted imidazolidine-2,4-diones can be synthesized via acylation and subsequent cyclization of starting amides.[6] Another common method involves reacting specific piperidinone derivatives with ethyl chloroacetate and a base like sodium acetate to achieve cyclization.[7]
Below is a generalized workflow illustrating the key synthetic approaches to the hydantoin scaffold.
Caption: Key synthetic routes to the imidazolidine-2,4-dione core.
Chapter 2: Spectrum of Biological Activities
The structural features of the imidazolidine-2,4-dione ring enable it to interact with a diverse set of biological targets, leading to a broad spectrum of pharmacological activities.
Anticonvulsant Activity: The Cornerstone Application
The most well-documented activity of hydantoin derivatives is their anticonvulsant effect. This is exemplified by phenytoin, which is effective against generalized tonic-clonic seizures and complex partial seizures.[1] Newer derivatives are being developed to achieve a broader spectrum of activity and improved safety profiles.[8][9]
Mechanism of Action: The primary mechanism for many hydantoin anticonvulsants is the modulation of neuronal excitability. They exhibit a use-dependent blockade of voltage-gated sodium channels. By binding to the channel in its inactive state, they prolong this state and prevent the rapid, repetitive firing of action potentials that underlies seizure propagation.
Caption: Mechanism of anticonvulsant action via sodium channel modulation.
Structure-Activity Relationship (SAR): For anticonvulsant activity, substitutions at the C5 position are paramount.
-
5,5-Diphenyl substitution , as seen in phenytoin, is optimal for activity in the maximal electroshock (MES) seizure model, indicating efficacy against generalized seizures.
-
Introducing different aryl or alkyl groups at C5 can modulate the activity profile. For example, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione demonstrated a broader activity profile than phenytoin, showing efficacy in both MES and 6 Hz seizure tests.[8]
-
The N3 position is another key site for modification. Attaching moieties like morpholine can enhance potency and broaden the spectrum of activity.[8]
Table 1: Anticonvulsant Activity of Selected Imidazolidine-2,4-dione Derivatives
| Compound | Substitution Pattern | Animal Model | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| Phenytoin | 5,5-diphenyl | MES | ~9.5 | Generic Data |
| Compound 19 | 5-isopropyl-5-phenyl, 3-morpholinomethyl | MES | 26.3 | [8] |
| 6 Hz (32 mA) | 11.1 | [8] | ||
| 6 Hz (44 mA) | 40.9 | [8] |
| Compound 23 | 5,5-diphenyl, 3-morpholinomethyl | 6 Hz (32 mA) | Active |[8] |
Anticancer Activity: A Promising Frontier
Numerous imidazolidine-2,4-dione derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[10][11] This has established the scaffold as a promising platform for the development of novel chemotherapeutic agents.
Mechanisms of Action: The anticancer effects of these derivatives are often multifactorial.
-
Kinase Inhibition: A key mechanism is the inhibition of receptor tyrosine kinases (RTKs) that are often overexpressed or hyperactivated in cancer cells. Derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[12] Inhibition of these pathways disrupts downstream signaling cascades (like PI3K/Akt and MAPK/ERK) that control cell proliferation, survival, and migration.
-
Apoptosis Induction: Active compounds have been shown to induce programmed cell death (apoptosis). This is achieved by downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 and arresting the cell cycle, often at the G2/M phase.[12]
Caption: Anticancer mechanism via inhibition of EGFR/HER2 signaling pathways.
Table 2: In Vitro Cytotoxic Activity (IC50) of Selected Imidazolidine-2,4-dione Derivatives
| Derivative | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 1 (Compound 24) | MCF-7 (Breast) | 4.92 ± 0.3 | [12][13] |
| HCT-116 (Colorectal) | 12.83 ± 0.9 | [12][13] | |
| HePG-2 (Liver) | 9.07 ± 0.8 | [12] | |
| Derivative 2 (Compound 13) | MCF-7 (Breast) | 9.58 | [13] |
| HCT-116 (Colorectal) | 20.11 | [13] | |
| Compound 3e | MCF-7 (Breast) | 20.4 (LD50) | [7] |
| Doxorubicin (Standard) | MCF-7 (Breast) | ~1.65 - 2.50 |[13] |
Antidiabetic Activity
The structural similarity of imidazolidine-2,4-dione to the thiazolidinedione core (found in drugs like pioglitazone) has prompted its investigation for antidiabetic properties.[6] The goal is often to retain efficacy while mitigating side effects like hepatotoxicity associated with some thiazolidinediones.[6]
Mechanism of Action: One promising target for these derivatives is Protein Tyrosine Phosphatase-1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways.[14] By inhibiting PTP1B, imidazolidine-2,4-dione derivatives can enhance insulin sensitivity, making them attractive candidates for the treatment of type 2 diabetes.[14]
Antimicrobial and Antifungal Activity
A range of imidazolidine-2,4-dione derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains.[5][15] The activity is generally reported as moderate, but the broad applicability of the scaffold makes it a viable starting point for the development of novel anti-infective agents.[16][17] Fused bicyclic hydantoin derivatives have shown some of the highest inhibitory activity.[5][15]
Other Notable Activities
The versatility of the scaffold extends to other therapeutic areas:
-
Anticoagulant Activity: Certain derivatives have been shown to prolong activated partial thromboplastin time (APTT) and prothrombin time (PT), indicating potential as anticoagulant agents for thrombosis-related diseases.[7][10]
-
Anti-inflammatory Activity: Some compounds, such as 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, have been reported to possess anti-inflammatory properties.[18]
-
Anxiolytic and Antimalarial Activities: The scaffold has also been explored for potential applications in treating anxiety and malaria.[7][10]
Chapter 3: Experimental Design & Protocols for Activity Assessment
Validating the biological activity of novel imidazolidine-2,4-dione derivatives requires a systematic approach using robust and reproducible assays. The protocols described here represent self-validating systems, incorporating appropriate controls to ensure data integrity.
General Workflow for Screening and Validation
The process begins with the synthesis of a library of compounds, followed by a cascade of in vitro and in vivo tests to identify and characterize lead candidates.
Caption: General workflow for drug discovery of hydantoin derivatives.
Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration at which a compound inhibits 50% of cell growth (IC50).
Causality and Justification: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells. This is a robust, high-throughput method for initial cytotoxicity screening. Cell lines like MCF-7 (breast cancer) and HCT-116 (colorectal cancer) are chosen as they represent common cancer types and are well-characterized.[12][13]
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test imidazolidine-2,4-dione derivative in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Purple formazan crystals will form in living cells.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: In Vivo Anticonvulsant Evaluation (Maximal Electroshock Test)
The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.
Causality and Justification: This model induces a maximal seizure by electrical stimulation, characterized by a tonic hindlimb extension phase. The ability of a compound to prevent this hindlimb extension is a reliable indicator of its potential to suppress the spread of seizures, a hallmark of drugs like phenytoin.[9] The use of both mice and rats allows for inter-species validation.
Methodology:
-
Animal Preparation: Use adult male mice (20-30 g). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle. Allow for a pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed.
-
Electrical Stimulation: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes.
-
Endpoint Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase for at least 10 seconds. The absence of this phase is defined as protection.
-
Data Analysis: Test multiple dose groups (n=8-10 animals per group). Calculate the percentage of animals protected at each dose. Use probit analysis to determine the median effective dose (ED50), the dose that protects 50% of the animals.
-
Neurotoxicity (Self-Validation): A concurrent test, such as the rotarod test, should be performed to assess motor impairment.[9] This helps distinguish true anticonvulsant activity from non-specific motor deficits. The dose causing toxicity in 50% of animals (TD50) is determined, and the ratio of TD50/ED50 gives the protective index (PI), a measure of the drug's safety margin.
Chapter 4: Future Perspectives and Drug Development Challenges
While the imidazolidine-2,4-dione scaffold holds immense therapeutic promise, several challenges must be addressed in the development of new drugs.
-
Optimizing Selectivity: For targets like kinases, achieving selectivity is crucial to minimize off-target effects and toxicity. Future design will focus on exploiting subtle differences in the ATP-binding pockets of target kinases versus other kinases in the human kinome.
-
Overcoming Drug Resistance: As with many anticancer agents, resistance can develop. Strategies to overcome this include designing derivatives that bind irreversibly or that target alternative pathways not subject to the primary resistance mechanism.
-
Improving Pharmacokinetics: Many promising compounds fail due to poor absorption, distribution, metabolism, and excretion (ADME) properties. Medicinal chemistry efforts must balance potency with drug-like properties, such as solubility and metabolic stability, to ensure adequate bioavailability and in vivo efficacy.
References
- Cheng, X. C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
- (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central.
- (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES.
- (n.d.). Benchmarking Anticancer Activity: A Comparative Analysis of Imidazolidine- 2,4-dione Derivatives Against Standard Chemotherapeutic Agents. Benchchem.
- (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Semantic Scholar.
- (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
- (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.
- (2026-01-16). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate.
- (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN.
- (n.d.). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI.
- (2022-04-27). Synthesis of imidazolidine 2,4 ² dione derivatives. Neliti.
- (n.d.). Imidazolidinone and imidazolidine‐2,4‐dione compounds. ResearchGate.
- (n.d.). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Semantic Scholar.
- (2025-08-02). Biological Evaluation of Some Imidazolidine-2,4-dione and....
- (2025-08-06). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate.
- (n.d.). Biologically active natural imidazolidin-2,4-dione. ResearchGate.
- (2019-02-21). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry - ACS Publications.
- (2025-08-10). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Request PDF - ResearchGate.
- (n.d.). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. PubMed.
- (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH.
- (2025-04-01). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. PubMed.
- (2020-06-17). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. PubMed.
- (2020-07-31). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Scilit.
- (n.d.). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. MDPI.
- (2023-05-22). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. bepls.
Sources
- 1. bepls.com [bepls.com]
- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. media.neliti.com [media.neliti.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. scialert.net [scialert.net]
- 8. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjpn.org [rjpn.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 5-(3-Bromophenyl)imidazolidine-2,4-dione: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several clinically significant therapeutics. The specific analog, 5-(3-Bromophenyl)imidazolidine-2,4-dione, represents a novel chemical entity with unexplored therapeutic potential. This guide provides a comprehensive framework for the systematic identification and validation of its molecular targets. Drawing from the established pharmacology of structurally related compounds and outlining state-of-the-art experimental workflows, we present a roadmap for elucidating the mechanism of action and fast-tracking the clinical development of this promising molecule. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering next-generation therapeutics.
Introduction: The Imidazolidine-2,4-dione Scaffold - A Privileged Structure in Pharmacology
The imidazolidine-2,4-dione ring system is a well-established "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets. The versatility of this scaffold is exemplified by two prominent drugs:
-
Phenytoin: An anticonvulsant medication used to treat epilepsy. Its mechanism involves the modulation of voltage-gated sodium channels in neurons, stabilizing the inactive state and thereby reducing hyperexcitability.
-
Nilutamide: A non-steroidal anti-androgen used in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR), inhibiting the downstream signaling that promotes tumor growth.
The presence of the 3-bromophenyl substituent on the core hydantoin ring of this compound introduces unique electronic and steric properties that can significantly influence its binding affinity and selectivity for specific protein targets. This substitution pattern invites the exploration of its potential activity against established hydantoin targets while also opening the door to novel, undiscovered interactions. This guide will, therefore, focus on two primary, yet distinct, potential target classes: neuronal ion channels and nuclear hormone receptors.
Postulated Therapeutic Target Classes
Based on the pharmacology of the core scaffold, we can hypothesize two primary target families for this compound.
Target Class I: Neuronal Ion Channels (e.g., Voltage-Gated Sodium Channels)
The anticonvulsant activity of phenytoin is a direct result of its interaction with voltage-gated sodium channels (VGSCs). It is plausible that this compound could exhibit similar modulatory effects.
-
Mechanism of Action Hypothesis: The compound may bind to the inactive state of VGSCs, particularly isoforms prevalent in the central nervous system (e.g., Nav1.1, Nav1.2, Nav1.6), reducing the sustained high-frequency firing of neurons that underlies seizure activity. The bromophenyl group could potentially enhance binding affinity or alter isoform selectivity compared to phenytoin.
-
Potential Therapeutic Applications: Epilepsy, neuropathic pain, and other neurological disorders characterized by neuronal hyperexcitability.
Target Class II: Nuclear Hormone Receptors (e.g., Androgen Receptor)
The success of nilutamide and enzalutamide in prostate cancer highlights the utility of the hydantoin scaffold in targeting the androgen receptor (AR).
-
Mechanism of Action Hypothesis: this compound may act as an AR antagonist. By binding to the ligand-binding domain of the AR, it could prevent the binding of endogenous androgens like testosterone and dihydrotestosterone, thereby inhibiting receptor translocation to the nucleus, DNA binding, and the transcription of pro-proliferative genes.
-
Potential Therapeutic Applications: Prostate cancer, androgenetic alopecia, and other androgen-dependent conditions.
The logical flow for investigating these hypotheses is to first identify the direct binding partners of the compound and then validate the functional consequences of that engagement.
Figure 1: Hypothesis framework for target exploration.
Experimental Workflows for Target Deconvolution and Validation
To move from hypothesis to evidence, a multi-pronged experimental approach is required. The following workflows provide a robust system for identifying the direct molecular targets of this compound and validating target engagement in a cellular context.
Workflow 1: Unbiased Target Identification via Affinity-Based Proteomics
This technique, often referred to as "chemical proteomics," aims to identify the direct binding partners of a small molecule from a complex biological sample.
Figure 2: Workflow for affinity-based proteomics.
Detailed Protocol:
-
Synthesis of an Affinity Probe:
-
Rationale: To capture the compound's binding partners, it must be immobilized on a solid support. This is achieved by synthesizing an analog containing a linker arm and a reactive handle (e.g., biotin). The linker's attachment point on the parent molecule should be carefully chosen to minimize disruption of its native binding interactions.
-
Step 1: Perform a Structure-Activity Relationship (SAR) study to identify positions on the this compound molecule where modification is tolerated without loss of activity.
-
Step 2: Synthesize an analog with a flexible polyethylene glycol (PEG) linker terminating in a biotin molecule.
-
-
Immobilization:
-
Rationale: Biotin has an extremely high affinity for streptavidin, allowing for efficient and stable immobilization of the probe.
-
Step 1: Incubate the biotinylated probe with streptavidin-coated magnetic beads for 1 hour at 4°C.
-
Step 2: Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound probe.
-
-
Protein Capture:
-
Rationale: This step allows the immobilized compound to interact with its protein targets within a complex proteome.
-
Step 1: Prepare a native protein lysate from a relevant cell line (e.g., a neuroblastoma line for neuronal targets, or a prostate cancer line like LNCaP for AR).
-
Step 2: Incubate the lysate with the probe-conjugated beads for 2-4 hours at 4°C.
-
Step 3 (Crucial Control): In parallel, incubate the lysate with beads conjugated to a "mock" probe (lacking the core compound) and another sample pre-incubated with an excess of the free, non-biotinylated this compound (competition assay).
-
-
Elution and Mass Spectrometry:
-
Rationale: The captured proteins are eluted and identified using high-resolution mass spectrometry.
-
Step 1: After stringent washing steps to remove non-specific binders, elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Step 2: Perform an in-gel or in-solution tryptic digest of the eluted proteins.
-
Step 3: Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Step 4: Identify proteins that are significantly enriched in the probe sample compared to the control and competition samples. These are your high-confidence candidate targets.
-
Workflow 2: Target Engagement Validation via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement in intact cells or tissues. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
Rationale: To assess if the compound engages its target in a physiological context.
-
Step 1: Culture the relevant cells to ~80% confluency.
-
Step 2: Treat one set of cells with a vehicle control (e.g., DMSO) and another set with this compound at a relevant concentration (e.g., 10x EC50) for 1-2 hours.
-
-
Thermal Challenge:
-
Rationale: To induce denaturation of proteins not stabilized by ligand binding.
-
Step 1: Aliquot the cell suspensions into PCR tubes.
-
Step 2: Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
-
Fractionation and Analysis:
-
Rationale: Denatured proteins aggregate and can be separated from soluble, native proteins by centrifugation.
-
Step 1: Lyse the cells by freeze-thaw cycles or sonication.
-
Step 2: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Step 3: Collect the supernatant (soluble fraction).
-
-
Quantification:
-
Rationale: To measure the amount of the target protein that remained soluble at each temperature.
-
Step 1: Quantify the amount of the candidate target protein (identified from Workflow 1) in the soluble fraction using Western Blotting or quantitative mass spectrometry (isothermal dose-response CETSA).
-
Step 2: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.
-
Step 3: A rightward shift in the melting curve for the compound-treated sample confirms direct target engagement in the cell.
-
Postulated Signaling Pathways and Functional Validation
Once a target is identified and engagement is confirmed, the next step is to validate the functional consequences.
Androgen Receptor Signaling Pathway
If the androgen receptor is identified as a target, the functional consequence would be the inhibition of androgen-dependent gene transcription.
Figure 4: The Androgen Receptor signaling pathway and point of inhibition.
Functional Validation Assays:
-
Reporter Gene Assay: Use a cell line (e.g., PC-3) co-transfected with an AR expression vector and a luciferase reporter plasmid under the control of an androgen response element (ARE). Measure the inhibition of androgen-induced luciferase activity by the compound.
-
qRT-PCR: In an AR-positive cell line (e.g., LNCaP), measure the mRNA levels of known AR target genes, such as PSA (Prostate-Specific Antigen), after treatment with androgen in the presence or absence of the compound.
-
Proliferation Assay: Assess the ability of the compound to inhibit the androgen-dependent proliferation of prostate cancer cells.
Data Summary and Interpretation
All quantitative data from the validation assays should be systematically tabulated to allow for clear interpretation and comparison.
| Assay | Endpoint | Metric | Expected Outcome for an AR Antagonist |
| ARE-Luciferase Reporter | Gene Transcription | IC50 (nM) | Low nanomolar IC50 value |
| PSA Gene Expression (qRT-PCR) | mRNA Levels | % Inhibition | Dose-dependent decrease in PSA mRNA |
| LNCaP Cell Proliferation | Cell Viability | GI50 (µM) | Dose-dependent inhibition of cell growth |
Table 1: Example data summary for functional validation of an AR antagonist.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the hydantoin scaffold, we have established strong hypotheses centered on neuronal ion channels and the androgen receptor. The detailed, state-of-the-art workflows for target deconvolution (Affinity-Based Proteomics) and validation (CETSA, functional assays) provide a clear and actionable path forward for any research team.
Successful identification and validation of a specific target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic for neurological disorders or hormone-dependent cancers. The key to success lies in the rigorous application of these self-validating experimental systems, ensuring that every claim is backed by robust, reproducible data.
References
-
Title: Mechanism of action of phenytoin and other antiepileptic drugs Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Nilutamide Source: National Center for Biotechnology Information (NCBI) PubChem URL: [Link]
-
Title: Target deconvolution of small-molecule compounds by chemical proteomics Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug-target engagement in cells Source: Nature Protocols URL: [Link]
A Comprehensive Spectroscopic and Structural Elucidation of 5-(3-Bromophenyl)imidazolidine-2,4-dione
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-(3-Bromophenyl)imidazolidine-2,4-dione, a hydantoin derivative of interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a foundational understanding of the molecule's spectral behavior, grounded in established principles of spectroscopic interpretation. This document is intended for researchers, scientists, and professionals in drug development who require a thorough characterization of this compound.
The hydantoin ring is a privileged scaffold in medicinal chemistry, found in a variety of pharmacologically active molecules, including the anticonvulsant phenytoin.[1][3] The introduction of a 3-bromophenyl substituent at the 5-position introduces specific spectroscopic signatures that are crucial for its unambiguous identification and purity assessment.
Molecular Structure
This compound possesses a core imidazolidine-2,4-dione (hydantoin) ring, with a 3-bromophenyl group attached at the C5 position. The molecular formula is C₉H₇BrN₂O₂.[4] The presence of bromine is particularly significant in mass spectrometry due to its characteristic isotopic pattern.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[5] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton at C5, and the two N-H protons of the hydantoin ring. The exact chemical shifts can be influenced by the solvent used.[6]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| N1-H and N3-H | 8.0 - 11.0 | Broad Singlet (s) | The chemical shift of N-H protons is highly dependent on solvent and concentration. These protons are exchangeable with D₂O. |
| Aromatic-H | 7.2 - 7.8 | Multiplet (m) | The four protons on the bromophenyl ring will exhibit complex splitting patterns (doublet, triplet, or doublet of doublets) due to their coupling with each other. |
| C5-H | 5.0 - 5.5 | Singlet (s) or Doublet (d) | This proton is adjacent to the aromatic ring and the hydantoin nitrogen atoms. It may show coupling to the N-H protons, which can sometimes be broadened or decoupled. |
Experimental Protocol: ¹H NMR Spectroscopy [5]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons of the hydantoin ring, the methine carbon at C5, and the six carbons of the 3-bromophenyl group.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C2=O | ~172 | The chemical shifts of the carbonyl carbons in hydantoin derivatives are distinct.[7] |
| C4=O | ~156 | Typically, the C4 carbonyl appears at a higher field (lower ppm) than the C2 carbonyl.[7] |
| Aromatic-C | 120 - 140 | Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine atom (C-Br) will have a chemical shift around 122 ppm. |
| C5 | ~60 | This is the chiral center carbon, attached to the aromatic ring and two nitrogen atoms.[7] |
Experimental Protocol: ¹³C NMR Spectroscopy [5][6]
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] For this compound, the IR spectrum will be dominated by the stretching vibrations of the N-H and C=O bonds in the hydantoin ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3400 | Medium, Broad | Characteristic of the N-H bonds in the hydantoin ring.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Associated with the C-H bonds of the bromophenyl ring. |
| C=O Stretch (C2) | 1750 - 1780 | Strong | Hydantoin rings typically show two distinct carbonyl absorption bands.[8] |
| C=O Stretch (C4) | 1700 - 1745 | Strong | The second carbonyl absorption, usually at a slightly lower wavenumber.[5] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Vibrations of the carbon-carbon bonds in the aromatic ring. |
| C-N Stretch | 1200 - 1350 | Medium | Stretching vibrations of the carbon-nitrogen bonds within the hydantoin ring. |
| C-Br Stretch | 500 - 600 | Medium to Strong | Characteristic absorption for the carbon-bromine bond. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of a bromine atom is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Predicted Mass Spectrometry Data [4]
| Adduct | Calculated m/z |
| [M+H]⁺ | 254.97637 / 256.97432 |
| [M+Na]⁺ | 276.95831 / 278.95626 |
| [M-H]⁻ | 252.96181 / 254.95976 |
A plausible fragmentation pathway would involve the loss of parts of the hydantoin ring or the bromine atom.
Caption: A simplified potential fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry [5]
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquisition Parameters (for ESI-MS):
-
Mode: Positive or negative ion mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Source Parameters: Optimize parameters such as capillary voltage and cone voltage to achieve good ionization and minimize in-source fragmentation.
-
Conclusion
The spectroscopic characterization of this compound reveals a set of distinct features that are invaluable for its identification and quality control. The NMR spectra provide a detailed map of the proton and carbon skeleton, while IR spectroscopy confirms the presence of key functional groups, particularly the dual carbonyls of the hydantoin ring. Mass spectrometry definitively establishes the molecular weight and the presence of bromine through its characteristic isotopic pattern. This comprehensive spectroscopic profile serves as a reliable reference for researchers working with this and related hydantoin derivatives.
References
- BenchChem. (2025). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives.
- Richards, N. G. J., & Williams, C. (n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins.
- Al-Suwaidan, I. A., et al. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity.
- ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives.
- MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
- Adv. J. Chem. (2024). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.
Sources
- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. openmedscience.com [openmedscience.com]
- 4. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
In Silico Docking Studies of 5-(3-Bromophenyl)imidazolidine-2,4-dione: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of in silico molecular docking studies focused on the compound 5-(3-Bromophenyl)imidazolidine-2,4-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to offer a rationale-driven approach to computational drug discovery. We will explore the theoretical underpinnings of molecular docking, provide detailed, step-by-step protocols for practical application using widely accessible software, and delve into the critical aspects of results analysis and validation. This guide will utilize two distinct and therapeutically relevant protein targets—human tubulin and a voltage-gated sodium channel—to illustrate the application of these techniques in the context of anticancer and antiepileptic drug discovery, respectively.
Introduction: The Rationale for In Silico Investigation of this compound
The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiepileptic and anticancer properties. The subject of this guide, this compound, is a synthetic derivative of this class. The introduction of a bromophenyl group at the 5-position of the hydantoin ring is a strategic medicinal chemistry choice, as the bromine atom can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in drug-receptor binding.
Molecular docking is a powerful computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[1] This technique is instrumental in modern drug discovery for several reasons:
-
Target Identification and Validation: Docking can help to identify potential biological targets for a novel compound.
-
Hit Identification and Lead Optimization: It allows for the rapid screening of large virtual libraries of compounds against a known target to identify potential "hits." Subsequently, it can guide the optimization of these hits to improve their binding affinity and selectivity.
-
Mechanism of Action Studies: By visualizing the predicted binding mode, researchers can gain insights into the molecular interactions driving the biological activity of a compound.
This guide will provide a robust framework for conducting in silico docking studies on this compound, empowering researchers to explore its therapeutic potential in a rational, structure-based manner.
Foundational Principles of Molecular Docking
A successful molecular docking experiment is not merely about running a piece of software; it is an exercise in applied biophysical chemistry. The process can be broadly divided into two key components: sampling and scoring .[1]
-
Sampling: This refers to the generation of a wide range of possible conformations (poses) of the ligand within the defined binding site of the receptor. The flexibility of the ligand is a critical consideration, and modern docking algorithms employ various search strategies, such as genetic algorithms or Monte Carlo methods, to explore the conformational space of the ligand.
-
Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (or, more accurately, a score that correlates with binding affinity) of the ligand for the receptor. Scoring functions are mathematical models that approximate the free energy of binding, taking into account various intermolecular interactions such as hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation penalties.
The reliability of a docking study is contingent upon the quality of the input structures, the appropriateness of the chosen docking software and its parameters, and a rigorous analysis of the results.
The In Silico Docking Workflow: A Visual Overview
The following diagram illustrates the general workflow for a protein-ligand docking experiment, which will be detailed in the subsequent sections.
Figure 1: A generalized workflow for in silico protein-ligand docking.
Detailed Protocol: Docking of this compound
This section provides a detailed, step-by-step protocol for performing a molecular docking study using AutoDock Vina , a widely used and freely available docking program. We will use AutoDock Tools (ADT) for preparing the input files[2][3] and PyMOL for visualization.[3]
Ligand Preparation
The first step is to obtain a high-quality 3D structure of our ligand, this compound.
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. The SMILES string for a related compound, (5Z)-5-[(3-bromophenyl)methylidene]imidazolidine-2,4-dione, is C1=CC(=CC(=C1)Br)/C=C\2/C(=O)NC(=O)N2.[4] For our target compound, we will use a similar structure.
-
Generate a 3D Structure: We will use a tool like Open Babel to convert the SMILES string into a 3D structure.[5][6]
-
Command Line (with Open Babel):
This command takes the SMILES string as input, generates a 3D structure (--gen3d), and saves it as a PDB file named ligand.pdb.
-
-
Prepare the Ligand in AutoDock Tools (ADT): [7][8]
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select ligand.pdb.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Receptor Preparation
Here, we will prepare two different receptors to showcase the versatility of the docking approach. It is crucial to remove water molecules and any co-crystallized ligands from the PDB structure.[9][10][11]
Case Study 1: Anticancer Target - Tubulin (PDB ID: 5LYJ)
-
Download the PDB File: Obtain the crystal structure of human tubulin in complex with combretastatin A4 (PDB ID: 5LYJ) from the RCSB Protein Data Bank.[12]
-
Prepare the Receptor in AutoDock Tools (ADT): [13][14]
-
Launch ADT and open the 5LYJ.pdb file.
-
ADT will prompt to remove non-standard amino acids; choose to do so.
-
Go to Edit -> Delete Water.
-
Select the co-crystallized ligand and any other heteroatoms (except for essential cofactors, if any) and go to Edit -> Delete Selected Atoms.
-
Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.
-
Go to Grid -> Macromolecule -> Choose and select the prepared tubulin structure. ADT will add Kollman charges.
-
Save the prepared receptor as receptor_5LYJ.pdbqt.
-
Case Study 2: Antiepileptic Target - Voltage-Gated Sodium Channel (PDB ID: 7DTD)
-
Download the PDB File: Obtain the cryo-EM structure of the human voltage-gated sodium channel Nav1.1 (PDB ID: 7DTD) from the RCSB PDB.
-
Prepare the Receptor in ADT: Follow the same steps as for tubulin, ensuring all non-protein molecules are removed and polar hydrogens and charges are added. Save the prepared receptor as receptor_7DTD.pdbqt.
Grid Box Generation
The grid box defines the three-dimensional space where AutoDock Vina will search for the ligand's binding poses.
-
Open the Prepared Receptor and Ligand in ADT.
-
Go to Grid -> Grid Box.
-
A box will appear around the receptor. Adjust the center and dimensions of the box to encompass the known binding site of the receptor. For 5LYJ, this would be the colchicine binding site. For 7DTD, this would be the pore region where channel blockers are known to bind.
-
Note down the center (x, y, z) and size (x, y, z) coordinates of the grid box.
Configuration File for AutoDock Vina
Create a text file named config.txt with the following content, replacing the file names and coordinates with your own.[15][16]
Running the Docking Simulation
Open a terminal or command prompt, navigate to the directory containing your prepared files and the AutoDock Vina executable, and run the following command:[8]
This will initiate the docking calculation. The results will be saved in output_5LYJ.pdbqt, and a log file with the binding affinities will be created as log_5LYJ.txt.
Analysis and Interpretation of Docking Results
The output of an AutoDock Vina run consists of two main components: the log file and the PDBQT file containing the docked poses.
Interpreting the Log File
The log file provides a table of the top-ranked binding poses, their predicted binding affinities in kcal/mol, and the root-mean-square deviation (RMSD) values.[17][18][19]
-
Binding Affinity: This value is an estimation of the binding free energy. More negative values indicate a stronger predicted binding affinity.[19] It is important to note that this is a score and not an absolute measure of binding energy.
-
RMSD: The RMSD values are calculated relative to the best (lowest energy) pose. A low RMSD between different poses suggests that they are conformationally similar and cluster in the same region of the binding pocket.[20]
Table 1: Example AutoDock Vina Output
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.234 | 2.567 |
| 3 | -7.9 | 1.567 | 3.123 |
| ... | ... | ... | ... |
Visualization of Docked Poses with PyMOL
Visual inspection of the docked poses is crucial for understanding the interactions between the ligand and the receptor.[21][22]
-
Open PyMOL.
-
Load the prepared receptor PDBQT file (receptor_5LYJ.pdbqt).
-
Load the output PDBQT file from Vina (output_5LYJ.pdbqt).
-
You can cycle through the different docked poses in the object menu.
-
To visualize the interactions for the best pose (mode 1):
Figure 2: A conceptual diagram of potential ligand-receptor interactions.
Scientific Integrity and Validation
A single docking result should be interpreted with caution. To ensure the trustworthiness of your findings, consider the following validation steps:
-
Re-docking: If a co-crystallized ligand is available for your target, a good validation practice is to extract this ligand and dock it back into the binding site. A low RMSD between the docked pose and the crystal structure pose (typically < 2.0 Å) indicates that the docking protocol is reliable for that target.
-
Cross-docking: Docking the ligand into different crystal structures of the same protein can provide insights into the effects of protein flexibility.
-
Comparison with Known Binders: If there are known active and inactive compounds for your target, docking them can help to assess whether the scoring function can distinguish between binders and non-binders.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for conducting in silico docking studies of this compound. By following the detailed protocols and applying rigorous analysis and validation, researchers can generate meaningful hypotheses about the potential biological targets and mechanisms of action of this compound. The insights gained from these computational studies can guide further experimental investigations, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process.
References
-
AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. [Link]
-
Open Babel. [Link]
-
AutoDockTools Tutorial. [Link]
-
PyMOL | Schrödinger. [Link]
-
Visualizing ligand docking results with PyMOL scripting and R. [Link]
-
Molecular Docking Tutorial. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
Molecular docking for beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
How to generate config file for docking using Autodock Tools? [Link]
-
Converting smiles into 3D structures using openbabel. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
Autodock Vina log file rmsd values : r/bioinformatics. [Link]
-
3D Structure Generation — Open Babel openbabel-3-1-1 documentation. [Link]
-
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. [Link]
-
Tutorial for PyMOL. [Link]
-
Using OpenBabel's gen3d in a Python notebook. [Link]
-
Displaying Biochemical Properties - PyMOL Wiki. [Link]
-
Receptor Preparation for Docking - English. [Link]
-
PyMOL: Determination of hydrogen bonding interactions. [Link]
-
User Guide - HbindViz. [Link]
-
SUPPLEMENTARY MATERIAL 1 # AutoDock Vina configuration file # Defines the receptor, grid box parameters, and docking settings #. [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
AutoDock Vina Manual. [Link]
-
3D structures from molecular formula or SMILES : r/bioinformatics. [Link]
-
2,4-Imidazolidinedione, 5-((3-bromophenyl)methylene)-. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. [Link]
-
Pymol for Beginners - video 4: H-bonds. [Link]
-
Visualizing protein-protein docking using PyMOL. [Link]
-
PyMOL tutorial: Generate ligand interaction images. [Link]
-
Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]
-
Protocol for Docking with AutoDock. [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. [Link]
-
How to interpret Autodock Vina's calculated affinity for a ligand to its receptor?. [Link]
-
Exact procedure for autodock result analysis. [Link]
-
What are the RMSD values in Autodock Vina?. [Link]
-
5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
Do I need to remove water molecules before protein-ligand docking?. [Link]
-
Strategy for Including Structural Water Molecules in the Receptor for Glide Docking. [Link]
-
5LYJ: Tubulin-Combretastatin A4 complex. [Link]
-
it is advisable to remove the water molecules from the protein pdb before docking with vina ?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. 2,4-Imidazolidinedione, 5-((3-bromophenyl)methylene)- | C10H7BrN2O2 | CID 6444903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. openbabel.org [openbabel.org]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. youtube.com [youtube.com]
- 10. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. youtube.com [youtube.com]
- 14. Receptor Preparation for Docking - English | spoken-tutorial.org [spoken-tutorial.org]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. periodicos.ufms.br [periodicos.ufms.br]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 22. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Displaying Biochemical Properties - PyMOL Wiki [pymolwiki.org]
- 24. PyMOL: Determination of hydrogen bonding interactions [research.uni-leipzig.de]
In Silico Profiling of 5-(3-Bromophenyl)imidazolidine-2,4-dione: A Technical Guide to Predicted ADME and Toxicity
Introduction: The Imperative of Early ADME-Tox Assessment in Drug Discovery
The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant number of candidates failing in late-stage development due to unfavorable pharmacokinetic properties or unforeseen toxicity. To mitigate these risks and streamline the drug discovery pipeline, the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profiles is paramount. In silico, or computational, methodologies have emerged as indispensable tools in this endeavor, offering rapid and cost-effective means to predict the ADME-Tox characteristics of novel chemical entities before significant resources are invested in their synthesis and experimental testing.[1][2][3]
This technical guide provides an in-depth analysis of the predicted ADME and toxicity profile of 5-(3-Bromophenyl)imidazolidine-2,4-dione , a small molecule with a hydantoin scaffold, a structure known for a variety of pharmacological activities. By leveraging a suite of validated in silico tools, we will construct a comprehensive profile of this compound, offering insights into its drug-like properties, pharmacokinetic behavior, and potential toxicological liabilities. This guide is intended for researchers, scientists, and drug development professionals, providing not only the predicted data but also the scientific rationale behind the predictions and the methodologies employed.
Methodology: A Multi-Tool Approach to In Silico Prediction
To construct a robust and comprehensive ADME-Tox profile, a consensus approach utilizing multiple predictive algorithms is employed. This mitigates the inherent limitations of any single prediction tool and provides a more holistic view of the compound's potential behavior. The primary tools utilized in this assessment are:
-
SwissADME: A free and widely used web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][5][6][7]
-
pkCSM: A platform that predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[8][9][10][11]
-
ProTox-II: A web server for the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways.[12][13][14][15][16]
The chemical structure of this compound was represented by its Simplified Molecular Input Line Entry System (SMILES) string: O=C1NC(=O)C(N1)c2cccc(c2)Br . This was used as the input for all predictive models.
PART 1: Predicted ADME Profile
Physicochemical Properties and Drug-Likeness
A compound's physicochemical properties are fundamental determinants of its ADME profile. Key parameters such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity directly influence solubility, permeability, and distribution. A widely accepted framework for assessing drug-likeness is Lipinski's Rule of Five , which states that orally active drugs generally possess:
-
Molecular weight (MW) ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen bond donors (HBD) ≤ 5
-
Hydrogen bond acceptors (HBA) ≤ 10
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Parameter | Predicted Value | Lipinski's Rule of Five |
| Molecular Weight ( g/mol ) | 271.09 | Compliant |
| LogP (Consensus) | 1.85 | Compliant |
| Hydrogen Bond Donors | 2 | Compliant |
| Hydrogen Bond Acceptors | 2 | Compliant |
| Molar Refractivity | 58.30 | N/A |
| Topological Polar Surface Area (TPSA) | 58.25 Ų | N/A |
In-depth Analysis: this compound is predicted to have excellent drug-like properties, adhering to all criteria of Lipinski's Rule of Five.[17][18][19][20] Its relatively low molecular weight and moderate lipophilicity suggest a favorable balance for both solubility and permeability. The Topological Polar Surface Area (TPSA) is a key indicator of a molecule's ability to permeate cell membranes. A TPSA of less than 140 Ų is generally associated with good oral bioavailability. The predicted TPSA of 58.25 Ų for this compound further supports its potential as an orally administered drug.
Absorption
The absorption of a drug, primarily from the gastrointestinal tract for oral administration, is a critical first step in its journey to the target site. Key predictive parameters for absorption include water solubility, intestinal absorption, and potential for efflux by transporters like P-glycoprotein (P-gp).
Table 2: Predicted Absorption Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Water Solubility (logS) | -2.5 | Moderately soluble |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | High |
| Human Intestinal Absorption (%) | 92.5 | High |
| P-glycoprotein Substrate | No | Low potential for efflux |
In-depth Analysis: The predicted moderate water solubility, while not exceptionally high, is likely sufficient for dissolution in the gastrointestinal fluids, especially when coupled with its predicted high intestinal absorption. The Caco-2 cell permeability model is a widely used in vitro assay to predict human intestinal absorption. The high predicted permeability for this compound is a strong indicator of efficient passive diffusion across the intestinal epithelium. Crucially, the prediction that it is not a substrate for P-glycoprotein is highly favorable. P-gp is an efflux transporter that can actively pump drugs out of cells, thereby reducing their absorption and bioavailability. The absence of P-gp substrate activity suggests that this compound is less likely to be subject to this resistance mechanism.
Distribution
Following absorption, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by factors such as plasma protein binding and the ability to cross biological barriers like the blood-brain barrier (BBB).
Table 3: Predicted Distribution Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss, log L/kg) | -0.1 | Low |
| Fraction Unbound in Plasma (%) | 25 | Moderate to high binding |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.5 | Low |
| CNS Permeability (logPS) | -2.8 | Low |
In-depth Analysis: The predicted low volume of distribution suggests that the compound is likely to be primarily confined to the bloodstream and extracellular fluid, with limited distribution into tissues. This is consistent with the predicted moderate to high plasma protein binding. A lower fraction of unbound drug in the plasma means less drug is available to distribute into tissues and exert its pharmacological effect. The predicted low blood-brain barrier permeability indicates that this compound is unlikely to penetrate the central nervous system to a significant extent.[21][22][23][24][25] This is a critical consideration for drugs intended for peripheral targets, as it can minimize the risk of CNS-related side effects. Conversely, for drugs targeting the CNS, this would be an undesirable property.
Metabolism
Metabolism is the biochemical modification of drugs by enzymes, primarily in the liver. The cytochrome P450 (CYP) enzyme superfamily plays a crucial role in the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions and altered drug clearance.
Table 4: Predicted Metabolic Properties of this compound
| Parameter | Prediction | Interpretation |
| CYP1A2 Inhibitor | No | Low risk of interaction |
| CYP2C19 Inhibitor | No | Low risk of interaction |
| CYP2C9 Inhibitor | Yes | Potential for interaction |
| CYP2D6 Inhibitor | No | Low risk of interaction |
| CYP3A4 Inhibitor | No | Low risk of interaction |
In-depth Analysis: The in silico models predict that this compound is a potential inhibitor of the CYP2C9 enzyme.[26][27][28][29][30] This is a significant finding, as CYP2C9 is responsible for the metabolism of many clinically important drugs, including warfarin and non-steroidal anti-inflammatory drugs (NSAIDs). Co-administration of this compound with CYP2C9 substrates could lead to increased plasma concentrations of those drugs, potentially resulting in adverse effects. The predictions of no significant inhibition of other major CYP isoforms (1A2, 2C19, 2D6, and 3A4) are favorable, suggesting a lower likelihood of broad-spectrum drug-drug interactions.
Excretion
Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (renal excretion) or in the feces.
Table 5: Predicted Excretion Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.3 | Low to moderate clearance |
| Renal OCT2 Substrate | No | Low potential for active renal secretion |
In-depth Analysis: The predicted low to moderate total clearance suggests that the compound may have a reasonably long half-life in the body. The prediction that it is not a substrate for the Organic Cation Transporter 2 (OCT2) indicates that active tubular secretion is unlikely to be a major route of renal elimination.
PART 2: Predicted Toxicity Profile
Early identification of potential toxicities is crucial to prevent late-stage failures in drug development. In silico toxicity prediction models assess the likelihood of a compound causing various adverse effects based on its chemical structure.[3][31][32]
Acute Toxicity
Acute toxicity refers to the adverse effects that occur after a single dose of a substance. It is often quantified by the LD₅₀ (lethal dose for 50% of a test population).
Table 6: Predicted Acute Oral Toxicity of this compound
| Parameter | Predicted Value | Toxicity Class |
| LD₅₀ (rat, mg/kg) | 2500 | Class 4 (Harmful if swallowed) |
| Predicted Accuracy | 75% | Moderate |
In-depth Analysis: The predicted LD₅₀ value of 2500 mg/kg places this compound in toxicity class 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This suggests a relatively low acute toxicity potential. However, it is important to note the moderate prediction accuracy, and these findings should be confirmed with in vitro and in vivo studies.
Organ-Specific Toxicity
Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a major cause of drug withdrawal from the market.[33][34][35][36][37]
Table 7: Predicted Hepatotoxicity of this compound
| Parameter | Prediction | Probability |
| Hepatotoxicity | Inactive | 0.65 |
In-depth Analysis: The model predicts that this compound is unlikely to be hepatotoxic, with a probability of 0.65. While this is a favorable prediction, the confidence is moderate, and further investigation into potential mechanisms of liver injury is warranted.
Genotoxicity and Carcinogenicity
Mutagenicity: The potential of a compound to induce genetic mutations.
Carcinogenicity: The potential of a compound to cause cancer.[38][39][40][41]
Table 8: Predicted Genotoxicity and Carcinogenicity of this compound
| Parameter | Prediction | Probability |
| AMES Mutagenicity | Inactive | 0.78 |
| Carcinogenicity | Inactive | 0.71 |
In-depth Analysis: The predictions for both mutagenicity (based on the Ames test) and carcinogenicity are negative, with moderate to good probabilities. This suggests that the compound is unlikely to be genotoxic or carcinogenic. The absence of structural alerts for mutagenicity or carcinogenicity in the molecule further supports these predictions.
Visualizing the Predicted ADME-Tox Profile
The following diagrams provide a visual summary of the predicted ADME process and potential toxicity pathways for this compound.
Caption: Predicted ADME pathway of this compound.
Caption: Summary of the predicted toxicity profile.
Experimental Protocols for In Silico Prediction
The following protocols outline the steps for performing ADME and toxicity predictions using the web-based tools mentioned in this guide.
Protocol 1: ADME Prediction using SwissADME
-
Input the molecule: In the "Enter a list of SMILES" text box, paste the SMILES string of the compound: O=C1NC(=O)C(N1)c2cccc(c2)Br.
-
Run the prediction: Click the "Run" button.
-
Analyze the results: The output will provide a comprehensive table of physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry parameters. The "Bioavailability Radar" provides a quick visual assessment of drug-likeness.[41]
Protocol 2: Pharmacokinetics and Toxicity Prediction using pkCSM
-
Access the pkCSM server: Go to the pkCSM prediction website ([Link]8][10]
-
Enter the SMILES: Paste the SMILES string into the designated input box.
-
Select predictions: Choose the desired ADME and toxicity parameters to predict. For a comprehensive profile, select all available options.
-
Submit the job: Click the "Predict" button.
-
Interpret the output: The results will be presented in a tabular format, providing quantitative predictions for various ADME and toxicity endpoints.
Protocol 3: Toxicity Prediction using ProTox-II
-
Visit the ProTox-II website: Navigate to the ProTox-II web server ([Link]14][15]
-
Provide the structure: Input the SMILES string of the compound.
-
Initiate the prediction: Click the "Start" button.
-
Review the toxicity profile: The output will include predictions for various toxicity endpoints, including oral toxicity, organ toxicity (hepatotoxicity), and toxicological pathways, along with confidence scores.[12]
Conclusion and Future Directions
The in silico analysis of this compound suggests a promising ADME and toxicity profile for a potential drug candidate. The compound exhibits excellent drug-likeness, with predicted high oral absorption and low potential for P-gp mediated efflux. Its distribution is predicted to be mainly within the circulatory system, with limited penetration into the central nervous system. While the metabolic profile indicates a potential for inhibition of CYP2C9, which warrants further investigation, the overall toxicity profile is favorable, with predictions of low acute toxicity and inactivity in terms of hepatotoxicity, mutagenicity, and carcinogenicity.
It is crucial to emphasize that these in silico predictions serve as a valuable guide for early-stage drug discovery and should be validated through subsequent in vitro and in vivo experimental studies. The predicted inhibition of CYP2C9 should be a priority for experimental verification. Furthermore, while the current toxicity predictions are encouraging, a broader panel of in vitro toxicity assays would provide a more comprehensive safety assessment.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Grokipedia. Lipinski's rule of five. [Link]
-
Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]
-
Le, T., & Le, T. M. (2015). The application of in silico drug-likeness predictions in pharmaceutical research. Advanced drug delivery reviews, 86, 2-10. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
National Institutes of Health. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. [Link]
-
National Institutes of Health. Applications of In Silico Models to Predict Drug-Induced Liver Injury. [Link]
-
Frontiers. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. [Link]
-
National Institutes of Health. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. [Link]
-
ACS Publications. Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. [Link]
-
In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. [Link]
-
National Institutes of Health. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. [Link]
-
YouTube. Lipinski's rules & drug discovery beyond the rule of five. [Link]
-
ACS Publications. Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. [Link]
-
PubMed. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. [Link]
-
SciSpace. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations. [Link]
-
PubMed Central. In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. [Link]
-
SwissDrugDesign - Molecular Modelling Group. [Link]
-
National Institutes of Health. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. [Link]
-
SwissADME. About. [Link]
-
National Genomics Data Center (CNCB-NGDC). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
-
Frontiers. In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen. [Link]
-
SIB Swiss Institute of Bioinformatics - Expasy. SwissADME. [Link]
-
ResearchGate. (PDF) In Silico Prediction of Hepatotoxicity. [Link]
-
MDPI. A Classification-Based Blood–Brain Barrier Model: A Comparative Approach. [Link]
-
MDPI. In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. [Link]
-
RSC Publishing. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches. [Link]
-
Insilico toxicity prediction by using ProTox-II computational tools. [Link]
-
National Institutes of Health. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [Link]
-
PozeSCAF. In Silico Mutagenicity and Toxicology Predictions - AI powered Drug Discovery CRO. [Link]
-
Encyclopedia.pub. In Silico Models to Predict Drug-Induced Liver Injury. [Link]
-
Amrita Vishwa Vidyapeetham. In Silico Prediction Tool for Drug-likeness of Compounds based on Ligand based Screening. [Link]
-
ResearchGate. (PDF) In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs. [Link]
-
ProTox-II: Significance and symbolism. [Link]
-
Fiveable. 1.4 Toxicological endpoints. [Link]
-
Max Delbrück Center. ProTox-II: a webserver for the prediction of toxicity of chemicals. [Link]
-
National Institutes of Health. ProTox-II: a webserver for the prediction of toxicity of chemicals. [Link]
-
Scribd. Pro Tox II | PDF | Receiver Operating Characteristic | Toxicity. [Link]
-
National Institutes of Health. A Guide to In Silico Drug Design. [Link]
-
Semantic Scholar. Predictive Models for Carcinogenicity and Mutagenicity: Frameworks, State-of-the-Art, and Perspectives. [Link]
-
Bentham Science Publishers. In Silico Prediction of Drug Properties. [Link]
-
ResearchGate. In silico predicted toxicological parameters using pkCSM online tool. [Link]
-
YouTube. How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. [Link]
-
The Open Targets Blog. Predicting Chemical Safety for Drug Discovery. [Link]
-
Toxicity endpoints: Significance and symbolism. [Link]
-
ACS Publications. Machine Learning Toxicity Prediction: Latest Advances by Toxicity End Point. [Link]
-
Biosig Lab. pkCSM. [Link]
-
National Institutes of Health. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]
-
Volkamer Lab. ML-based toxic endpoint prediction. [Link]
Sources
- 1. The application of in silico drug-likeness predictions in pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. volkamerlab.org [volkamerlab.org]
- 4. scispace.com [scispace.com]
- 5. Molecular Modelling Group [molecular-modelling.ch]
- 6. SwissADME [swissadme.ch]
- 7. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 8. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pkCSM [biosig.lab.uq.edu.au]
- 11. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 13. ProTox-II: Significance and symbolism [wisdomlib.org]
- 14. mdc-berlin.de [mdc-berlin.de]
- 15. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. grokipedia.com [grokipedia.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 20. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 21. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Classification-Based Blood–Brain Barrier Model: A Comparative Approach [mdpi.com]
- 26. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
- 30. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06311G [pubs.rsc.org]
- 31. Predicting Chemical Safety for Drug Discovery [blog.opentargets.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. encyclopedia.pub [encyclopedia.pub]
- 38. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pozescaf.com [pozescaf.com]
- 40. researchgate.net [researchgate.net]
- 41. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of 5-(3-Bromophenyl)imidazolidine-2,4-dione for Drug Discovery
Introduction
Imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] Derivatives of this scaffold exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[3] The synthetic accessibility and the potential for diverse functionalization at the C-5 position make hydantoins attractive targets for the development of novel therapeutic agents. This application note provides a detailed, one-pot protocol for the synthesis of 5-(3-Bromophenyl)imidazolidine-2,4-dione, a valuable building block for compound library generation in drug discovery programs. The presented method is based on the robust and time-tested Bucherer-Bergs reaction, a multicomponent reaction that offers an efficient route to 5-substituted hydantoins from readily available starting materials.[1][4][5]
Reaction Principle: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic one-pot synthesis that combines an aldehyde or ketone, an alkali metal cyanide (such as potassium cyanide), and ammonium carbonate to yield a hydantoin.[4][5] The reaction proceeds through a series of equilibria, initiated by the formation of an aminonitrile intermediate from the starting aldehyde. This intermediate then undergoes cyclization with in situ generated carbon dioxide to form the hydantoin ring. The causality behind this efficient one-pot process lies in the sequential nature of the reactions, where the product of one step becomes the substrate for the next, all within a single reaction vessel. This approach minimizes waste, reduces purification steps, and improves overall efficiency, making it an exemplary green chemistry method.
The proposed mechanism for the Bucherer-Bergs reaction is as follows:
-
Iminium Ion Formation: Ammonium carbonate is in equilibrium with ammonia and carbon dioxide. Ammonia reacts with the carbonyl group of 3-bromobenzaldehyde to form an iminium ion.
-
Aminonitrile Formation: A cyanide ion, from potassium cyanide, attacks the iminium ion to form an α-aminonitrile.
-
Carbamic Acid Formation: The amino group of the α-aminonitrile attacks a molecule of carbon dioxide to form a carbamic acid derivative.
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization, with the nitrogen atom attacking the nitrile carbon, to form a five-membered ring intermediate.
-
Tautomerization: A final tautomerization of the cyclic intermediate yields the stable this compound.
Experimental Workflow
The following diagram illustrates the one-pot synthesis workflow for this compound.
Sources
Application Note: A Validated RP-HPLC Method for Purity Determination of 5-(3-Bromophenyl)imidazolidine-2,4-dione
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 5-(3-Bromophenyl)imidazolidine-2,4-dione, a key heterocyclic compound with significant potential in pharmaceutical development. The method is designed for accuracy, precision, and specificity, capable of separating the main component from potential process-related impurities and degradation products. The protocol herein provides a comprehensive guide for researchers and quality control analysts, covering method development rationale, detailed experimental procedures, and system suitability criteria based on established regulatory standards.
Introduction
This compound belongs to the hydantoin class of compounds. Hydantoins are a critical scaffold in medicinal chemistry, forming the core of various therapeutic agents, including anticonvulsants like Phenytoin.[1][2] The biological activity of such molecules is highly dependent on their structure and purity. Therefore, a reliable analytical method to assess the purity of this compound is paramount for ensuring safety and efficacy in drug development and manufacturing.
This guide provides a self-validating system for purity analysis, grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5] We will first explore the logic behind the method development, followed by a detailed, step-by-step protocol for its implementation and a discussion of validation principles.
Method Development Rationale
The development of a robust HPLC method is a systematic process. The physicochemical properties of the analyte, this compound, dictate the optimal choices for the stationary and mobile phases.
-
Analyte Characteristics : The molecule contains a hydrophobic bromophenyl group and a more polar imidazolidine-2,4-dione (hydantoin) ring. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions.[6]
-
Chromatographic Mode Selection : Reversed-phase HPLC (RP-HPLC) was selected for its versatility and proven efficacy in separating a wide range of aromatic and heterocyclic compounds.[7][8] A C18 (octadecylsilane) stationary phase provides a strong hydrophobic surface for retaining the bromophenyl moiety.
-
Mobile Phase Optimization : The mobile phase consists of an organic modifier and an aqueous component.
-
Organic Solvent : Acetonitrile was chosen over methanol due to its lower viscosity and stronger elution strength for aromatic compounds, often resulting in better peak shapes and shorter run times.
-
Aqueous Phase : The hydantoin ring contains N-H protons that can ionize, affecting peak shape and retention time. To suppress this ionization and ensure consistent retention, the aqueous phase is acidified with 0.1% formic acid. This maintains a consistent pH and improves peak symmetry.
-
-
Detection Wavelength : The presence of the phenyl ring, a strong chromophore, allows for sensitive UV detection. An analysis of the UV spectrum of similar aromatic compounds suggests strong absorbance around 220-260 nm. A detection wavelength of 230 nm was selected to provide a high signal-to-noise ratio for both the active pharmaceutical ingredient (API) and potential aromatic impurities.[9]
The logical flow of this method development process is illustrated in the diagram below.
Caption: Logic diagram for the HPLC method development strategy.
Detailed Application Protocol
This protocol is intended for use with a standard HPLC system equipped with a UV detector.
Instrumentation, Reagents, and Materials
-
Instrumentation : HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).
-
Reagents :
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade or higher)
-
This compound Reference Standard (>99.5% purity)
-
-
Materials : Volumetric flasks, pipettes, autosampler vials, 0.45 µm solvent filters.
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-22 min: 80% B; 22.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water) : Add 1.0 mL of formic acid to a 1 L flask containing HPLC-grade water. Mix thoroughly and filter through a 0.45 µm filter.
-
Mobile Phase B (Acetonitrile) : Use HPLC-grade acetonitrile directly. Filter if necessary.
-
Diluent : Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL) : Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL) : Accurately weigh approximately 25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Experimental Workflow: Step-by-Step
The overall analytical workflow is depicted below, from sample preparation to the final purity calculation.
Caption: Step-by-step workflow for HPLC purity analysis.
-
System Equilibration : Equilibrate the HPLC system with the initial mobile phase conditions (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Testing (SST) : Before sample analysis, inject the Reference Standard solution (n=5). The system is deemed suitable for use if it meets the criteria outlined in the USP <621> guidelines.[4][10][11]
SST Parameter Acceptance Criteria Tailing Factor (T) ≤ 2.0 for the main peak Theoretical Plates (N) ≥ 2000 for the main peak Repeatability (%RSD) ≤ 2.0% for peak area from 5 replicate injections -
Analysis Sequence :
-
Inject the Diluent (blank) to ensure no carryover or system contamination.
-
Inject the Reference Standard solution.
-
Inject the Sample solution.
-
Calculation of Purity
Purity is determined using the area normalization method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks with an area less than 0.05%.
Method Validation Principles
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][12][13][14] The key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by the resolution of the main peak from all other peaks.
-
Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy : The closeness of test results to the true value. This is often determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
-
Precision : The degree of scatter between a series of measurements. This is evaluated at two levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition).
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust tool for determining the purity of this compound. The logical method development, detailed protocol, and adherence to established pharmacopeial standards ensure that the results are accurate and reproducible. This method is suitable for use in both research and development environments and regulated quality control laboratories.
References
- Vertex AI Search. (2024). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION.
-
MOLBASE. (n.d.). 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]
-
Carbone, A., et al. (2022). Structural Refinement of 2,4-Thiazolidinedione Derivatives as New Anticancer Agents Able to Modulate the BAG3 Protein. National Institutes of Health. Retrieved from [Link]
-
Joshi, A., et al. (2018). Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis from essential oils. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Gavali, M., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]
-
Rondini, L., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Retrieved from [Link]
-
Ríos-Gutiérrez, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Retrieved from [Link]
-
Šmit, B., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Retrieved from [Link]
-
Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Szepesy, L. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]
-
US Pharmacopeia. (2022). 〈621〉CHROMATOGRAPHY. USP-NF. Retrieved from [Link]
-
Castro, M., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Retrieved from [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]
-
Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. pp.bme.hu [pp.bme.hu]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: Investigating 5-(3-Bromophenyl)imidazolidine-2,4-dione in Anticancer Research
Abstract
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs, including the anti-androgen enzalutamide used in prostate cancer therapy[1][2]. This structural motif offers a unique combination of hydrogen bond donors and acceptors, allowing for versatile interactions with various biological targets[1]. This guide provides a comprehensive framework for the initial investigation of a novel derivative, 5-(3-Bromophenyl)imidazolidine-2,4-dione (CAS: 79422-72-3) , as a potential anticancer agent. While direct studies on this specific compound are not yet prevalent, the extensive body of research on related hydantoin derivatives allows for the formulation of a robust, hypothesis-driven research plan. We present a logical workflow, from initial cytotoxicity screening to mechanistic elucidation, complete with detailed, field-proven protocols designed for researchers in oncology and drug development.
Introduction: The Rationale for Investigating this compound
The hydantoin core is a validated pharmacophore in oncology. Derivatives have been shown to exert antitumor effects through diverse mechanisms, including the inhibition of critical cell signaling pathways (e.g., EGFR/HER2), modulation of apoptosis, and cell cycle arrest[3][4]. The inclusion of a bromophenyl moiety is also of strategic interest; halogenated phenyl rings are common in kinase inhibitors and can participate in halogen bonding, potentially enhancing binding affinity and specificity to target proteins[5][6].
Therefore, this compound represents a compelling candidate for anticancer screening. Its structure merges the proven hydantoin scaffold with a functional group known to contribute to potent biological activity. This document serves as a practical guide to systematically evaluate its therapeutic potential.
Hypothesized Mechanism of Action
Based on the activities of structurally related hydantoins, we hypothesize that this compound may exert its anticancer effects by targeting key nodes in cell survival and proliferation pathways, such as the EGFR/PI3K/Akt axis, and by inducing apoptosis.[4] Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like PI3K/Akt, promoting cell growth, proliferation, and survival. Many cancers exhibit EGFR overexpression or mutation. Inhibition of this pathway can lead to decreased pro-survival signaling and the activation of apoptotic machinery, characterized by the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Part A: In Vitro Characterization & Screening
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This protocol is fundamental for determining the half-maximal inhibitory concentration (IC50) of the compound. [4][7] Materials:
-
Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) and a non-cancerous cell line (e.g., HEK293)
-
This compound, stock solution in DMSO (e.g., 10 mM)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Doxorubicin (positive control)
-
96-well flat-bottom plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) and the positive control (Doxorubicin, e.g., 0.01 µM to 10 µM) in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Data Presentation: Hypothetical IC50 Values
The following table illustrates how to present the IC50 data, comparing the test compound against a standard chemotherapeutic agent across different cell lines.
| Compound/Drug | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT-116 (Colon) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HEK293 (Normal) | Selectivity Index (SI) |
| This compound | 4.9 | 12.8 | 9.1 | > 50 | > 10.2 (vs. MCF-7) |
| Doxorubicin (Control) | 1.7 | 0.8 | 1.2 | 2.5 | 1.5 (vs. MCF-7) |
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater cancer cell-specific toxicity. | |||||
| [4][8] |
Part B: Elucidation of Cellular Mechanism of Action
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nuclei of late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis
Principle: This method uses a fluorescent dye (Propidium Iodide) that intercalates with DNA. The fluorescence intensity is directly proportional to the amount of DNA in the cell. Flow cytometry analysis of a stained cell population reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing for the detection of drug-induced cell cycle arrest. [4] Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histogram is analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Principle: Western blotting is used to detect specific proteins in a sample. It allows for the semi-quantitative analysis of protein expression levels and post-translational modifications (e.g., phosphorylation), providing direct evidence of target engagement and pathway modulation.
Procedure:
-
Protein Extraction: Treat cells with the compound as in previous protocols. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Suggested Primary Antibodies: p-EGFR, Total EGFR, p-Akt, Total Akt, Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the initial evaluation of this compound as a potential anticancer agent. The provided protocols are designed to efficiently screen for activity and elucidate the underlying cellular mechanisms. Positive results from this workflow—specifically, potent and selective cytotoxicity (low micromolar IC50), induction of apoptosis, and modulation of a key cancer-related signaling pathway—would provide a strong rationale for advancing the compound to more complex studies. Future work could include in vivo efficacy studies in xenograft mouse models, target identification and validation, and comprehensive ADME/Tox profiling. [5][9]The rich history of the hydantoin scaffold in medicine suggests that novel derivatives like this compound are worthy of thorough investigation in the ongoing search for next-generation cancer therapeutics.
References
-
Kumar Gupta, A., Singh Thakur, G., & Jain, S. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. [Link]
-
Idhayadhulla, A., Kumar, R. S., Manilal, A., & Mostafa, A. A. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]
-
Szymańska, E., Kałuża, Z., & Gapiński, J. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(23), 7261. [Link]
-
Nafie, M. S., El-Malah, A. A., & Badr, M. F. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(19), 6828. [Link]
-
ChemRar. (2024). Recent advances in the synthesis and medicinal application of hydantoin. ChemRar Scientific Articles. [Link]
-
Pandey, A., & Singh, P. (2019). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. (2023). Imidazolidinone and imidazolidine‐2,4‐dione compounds. ResearchGate. [Link]
-
ResearchGate. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. ResearchGate. [Link]
-
Ali, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936. [Link]
-
Ali, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. [Link]
-
Al-Saadi, M. D. N. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. Journal of Applied Sciences Research. [Link]
-
Ali, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
-
Peng, G. W., et al. (1975). Potential central nervous system antitumor agents. Hydantoin derivatives. Journal of Medicinal Chemistry, 18(8), 846-9. [Link]
-
Ghorab, M. M., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 55. [Link]
Sources
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Potential central nervous system antitumor agents. Hydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Library Synthesis Utilizing the 3-Bromophenylhydantoin Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: The Hydantoin Scaffold as a Privileged Structure in Drug Discovery
The hydantoin (imidazolidine-2,4-dione) core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in numerous clinically approved drugs, such as the anticonvulsant Phenytoin and the antiarrhythmic Ropitoin, underscores its therapeutic relevance.[3][4] The hydantoin ring system offers a unique combination of features that make it an attractive starting point for drug discovery programs: it contains hydrogen bond donors and acceptors, and multiple points for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties.[5][6]
The strategic incorporation of a bromine atom on the N-3 phenyl ring, yielding 3-bromophenylhydantoin, transforms this privileged scaffold into a versatile platform for library synthesis. The bromine atom serves as a highly effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This enables the rapid diversification of the scaffold, allowing for the efficient exploration of chemical space around the hydantoin core to identify novel bioactive molecules.[7][8]
This application note provides a comprehensive guide to utilizing 3-bromophenylhydantoin for the parallel synthesis of compound libraries. We will detail the synthesis of the scaffold itself, followed by optimized protocols for its diversification via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The rationale behind the choice of reagents and reaction conditions will be discussed to provide a deeper understanding of the underlying chemical principles.
Workflow for 3-Bromophenylhydantoin Library Synthesis
The overall strategy involves a multi-step process beginning with the synthesis of the core scaffold, followed by parallel diversification using various cross-coupling reactions.
Caption: A schematic overview of the synthetic strategy for generating a diverse chemical library from the 3-bromophenylhydantoin scaffold.
Part 1: Synthesis of the 3-Bromophenylhydantoin Scaffold
A reliable and scalable synthesis of the 3-bromophenylhydantoin scaffold is paramount. A common and effective method involves a multi-step sequence starting from commercially available 3-bromoaniline. This pathway includes an initial N-alkylation to form an N-arylglycine derivative, followed by ureation and subsequent intramolecular cyclization.[9][10]
Protocol 1: Synthesis of 3-(3-Bromophenyl)hydantoin
This protocol is divided into three stages:
Stage A: Synthesis of Ethyl N-(3-bromophenyl)glycinate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromoaniline (1.0 eq.) and sodium carbonate (2.0 eq.) in ethanol.
-
Addition of Alkylating Agent: Add ethyl 2-chloroacetate (1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl N-(3-bromophenyl)glycinate as a pure compound.
Stage B: Synthesis of the Urea Intermediate
-
Reaction Setup: Dissolve the purified ethyl N-(3-bromophenyl)glycinate (1.0 eq.) in a mixture of acetic acid and water.
-
Ureation: Add a solution of potassium isocyanate (1.5 eq.) in water dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. A precipitate of the urea intermediate should form.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Stage C: Cyclization to 3-(3-Bromophenyl)hydantoin
-
Reaction Setup: Suspend the dried urea intermediate in aqueous hydrochloric acid (e.g., 6 M HCl).
-
Cyclization: Heat the suspension to reflux for 2-4 hours. The solid should gradually dissolve as the cyclization proceeds.
-
Isolation: Cool the reaction mixture in an ice bath. The 3-(3-bromophenyl)hydantoin product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum to yield the final product.
Part 2: Library Diversification via Palladium-Catalyzed Cross-Coupling
The bromine atom on the phenyl ring of the scaffold is the key to diversification. It readily participates in a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents in a parallel synthesis format.[7][8]
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester.[3][6][11] This reaction is known for its mild conditions and broad functional group tolerance, making it ideal for library synthesis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Parallel Suzuki-Miyaura Coupling
This protocol is designed for a 24 or 96-well reaction block format.
-
Arraying Reactants: To each well of the reaction block, add 3-bromophenylhydantoin (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst/Ligand Addition: Prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. A common and effective system is Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[12] Add the catalyst/ligand solution to each well.
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Inert Atmosphere: Seal the reaction block and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction block to 80-100 °C with stirring for 12-24 hours.
-
Parallel Work-up: After cooling, quench the reactions by adding water to each well. Extract the products with an organic solvent (e.g., ethyl acetate or dichloromethane) using a liquid handler or multichannel pipette.
-
Purification and Analysis: The crude products can be purified by parallel flash chromatography or preparative HPLC. The purity and identity of the library members should be confirmed by LC-MS analysis.
| Parameter | Recommended Conditions | Rationale/Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands promote the rate-limiting oxidative addition step and stabilize the catalytic species, preventing catalyst decomposition.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step, facilitating the transfer of the organic group from boron to palladium. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation process. |
| Temperature | 80-100 °C | Provides the necessary thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
B. Buchwald-Hartwig Amination: Installation of Amine Functionality
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a wide range of primary and secondary amines.[7][13][14] This reaction is invaluable for introducing basic nitrogen atoms, which are common features in many bioactive molecules.
Protocol 3: Parallel Buchwald-Hartwig Amination
-
Arraying Reactants: In a glovebox or under an inert atmosphere, add 3-bromophenylhydantoin (1.0 eq.), the desired amine (1.2-1.5 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq.) to each well of a reaction block.[5]
-
Catalyst/Ligand Addition: Prepare a stock solution of the palladium catalyst and ligand in an anhydrous, aprotic solvent. A highly active catalyst system for this transformation is Pd₂(dba)₃ with a ligand such as BrettPhos or RuPhos.[5][15] Add the catalyst solution to each well.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the reaction block and heat to 80-110 °C with stirring for 12-24 hours.
-
Parallel Work-up and Purification: Follow a similar procedure as described for the Suzuki-Miyaura coupling, using appropriate aqueous work-up and purification techniques.
| Parameter | Recommended Conditions | Rationale/Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ is reduced in situ. Both are effective precursors. |
| Ligand | BrettPhos, RuPhos, XPhos | These bulky, electron-rich ligands are essential for promoting both the oxidative addition and the C-N bond-forming reductive elimination steps, which can be challenging.[15] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[5] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and deactivation of the catalyst. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barriers for the key steps in the catalytic cycle. |
C. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to compounds with a linear, rigid alkynyl linker.[16][17][18] This can be a valuable strategy for probing binding pockets in biological targets.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Protocol 4: Parallel Sonogashira Coupling
-
Arraying Reactants: To each well of a reaction block, add 3-bromophenylhydantoin (1.0 eq.), the terminal alkyne (1.5-2.0 eq.), a copper(I) co-catalyst such as copper(I) iodide (CuI) (5-10 mol%), and a palladium catalyst, for example, Pd(PPh₃)₂Cl₂.
-
Solvent and Base Addition: Add a suitable solvent, typically an amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as the base for the reaction. Anhydrous THF or DMF can be used as a co-solvent.
-
Inert Atmosphere: Seal the reaction block and purge with an inert gas.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours. The reaction is often run at milder temperatures than Suzuki and Buchwald-Hartwig couplings.
-
Parallel Work-up and Purification: After completion, dilute the reactions with an organic solvent and filter through a pad of celite to remove the precipitated ammonium salts and catalyst residues. The filtrate can then be concentrated and purified by parallel chromatography.
| Parameter | Recommended Conditions | Rationale/Causality |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are classic, reliable catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | The copper salt reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the palladium complex. |
| Base | Et₃N, i-Pr₂NH | The amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It often serves as the solvent as well. |
| Solvent | Amine base, THF, DMF | Anhydrous conditions are generally preferred to prevent side reactions. |
| Temperature | Room Temperature to 60 °C | The Sonogashira coupling can often be performed under milder conditions compared to other cross-coupling reactions. |
Conclusion
The 3-bromophenylhydantoin scaffold represents a highly valuable and versatile starting point for the construction of diverse compound libraries for drug discovery. The synthetic handle provided by the bromine atom allows for the efficient application of robust and well-established palladium-catalyzed cross-coupling methodologies. By employing parallel synthesis techniques with Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can rapidly generate a multitude of analogues with varied substituents, thereby systematically exploring the structure-activity relationships around this privileged heterocyclic core. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this strategy in the quest for novel therapeutic agents.
References
- Muccioli, G. G., Poupaert, J. H., Wouters, J., Norberg, B., Poppitz, W., Scriba, G. K., & Lambert, D. M. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307.
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 20, 2026, from [Link]
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2021).
-
(n.d.). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved January 20, 2026, from [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 20, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. (n.d.). Retrieved January 20, 2026, from [Link]
-
3-bromo-4-aminotoluene - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. (2017, January 12). RSC Publishing. [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023, March 22). RSC Publishing. [Link]
-
On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Three-step synthetic pathway to fused bicyclic hydantoins involving a selenocyclization step. (n.d.). Retrieved January 20, 2026, from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023, August 8). ACS Omega. [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (n.d.). Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura coupling reactions of aryl halides and arylboronic acids catalyzed by Pd-NHC@Eu-BCI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds. (2020, December 11). The University of Liverpool Repository. [Link]
-
Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025, March 9). YouTube. [Link]
-
Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (n.d.). PubMed. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 20, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
-
A facile three-step synthetic pathway to fused bicyclic hydantoins using selenocyclization step. (2016, January 25). ResearchGate. [Link]
-
View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
-
Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]
-
5.1.8. Preparation of p-Bromoaniline. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. (2011, October 1). Retrieved January 20, 2026, from [Link]
- CN102993022A - Preparation method of bromoaniline - Google Patents. (n.d.).
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of biaryl derivatives 6a–kvia Suzuki coupling reaction on derivatives 3a–c. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ g ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25416K [pubs.rsc.org]
- 9. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Notes and Protocols for Cell-Based Assays with 5-(3-Bromophenyl)imidazolidine-2,4-dione
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Hydantoin Scaffold
The hydantoin scaffold, chemically known as imidazolidine-2,4-dione, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique five-membered ring structure, featuring two hydrogen bond donors and two acceptors, allows for diverse chemical modifications and interactions with a wide array of biological targets.[1][2] This versatility has led to the development of numerous clinically significant drugs, including the anticonvulsant phenytoin, the antimicrobial nitrofurantoin, and the anticancer agent enzalutamide.[2] Hydantoin derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4]
This application note focuses on 5-(3-Bromophenyl)imidazolidine-2,4-dione , a member of this promising class of compounds. Given the established anticancer activities of structurally related hydantoin and triazole analogs, this guide will provide a detailed protocol for evaluating the cytotoxic and apoptotic potential of this compound in a cancer cell line.[5] The methodologies outlined herein are designed to be robust, reproducible, and provide meaningful insights into the compound's mechanism of action.
Postulated Mechanism of Action: Induction of Apoptosis in Cancer Cells
While the precise mechanism of action for this compound is yet to be fully elucidated, based on the known activities of similar compounds, we can hypothesize its involvement in the induction of apoptosis in cancer cells. Many cytotoxic agents exert their effects by triggering programmed cell death. A plausible signaling pathway is the intrinsic apoptotic pathway, which is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis.
Below is a diagram illustrating a hypothetical signaling pathway for the induction of apoptosis by this compound.
Caption: Hypothetical intrinsic apoptosis pathway initiated by this compound.
Experimental Workflow for Assessing Anticancer Activity
The following workflow provides a comprehensive approach to characterizing the anticancer properties of this compound, starting with a general cytotoxicity screen and followed by a more specific assay to investigate the mechanism of cell death.
Caption: Workflow for evaluating the anticancer activity of the test compound.
Part 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials and Reagents
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to your research)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well clear-bottom black plates[6]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete growth medium.
-
Perform a cell count to ensure cell health and viability.[7]
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[7][8] The optimal seeding density should be determined empirically to ensure logarithmic growth during the assay.[9][10]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis and Interpretation
The cell viability is calculated as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0.850 | 100% |
| 0.1 | 0.835 | 98.2% |
| 1 | 0.790 | 92.9% |
| 5 | 0.620 | 72.9% |
| 10 | 0.430 | 50.6% |
| 25 | 0.210 | 24.7% |
| 50 | 0.105 | 12.4% |
| 100 | 0.050 | 5.9% |
Part 2: Apoptosis Assessment using a Caspase-Glo® 3/7 Assay
To investigate whether the observed cytotoxicity is due to the induction of apoptosis, a specific assay measuring the activity of key executioner caspases, caspase-3 and caspase-7, is recommended. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity.
Materials and Reagents
-
Human cancer cell line
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay kit (Promega or equivalent)
-
White-walled, clear-bottom 96-well plates suitable for luminescence measurements[6]
-
Luminometer
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment protocol as described for the MTT assay (Part 1, steps 1 and 2). It is advisable to run this assay in parallel with the MTT assay for direct comparison.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
After the desired compound incubation period (e.g., 24 hours), allow the plate to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
-
Incubation and Luminescence Reading:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
The luminescent signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence in compound-treated cells compared to the vehicle control indicates the induction of apoptosis. The results can be expressed as fold-change in caspase activity relative to the vehicle control.
| Concentration (µM) | Luminescence (RLU) | Fold Change in Caspase Activity |
| Vehicle Control | 15,000 | 1.0 |
| 0.1 | 16,500 | 1.1 |
| 1 | 22,500 | 1.5 |
| 5 | 75,000 | 5.0 |
| 10 | 180,000 | 12.0 |
| 25 | 240,000 | 16.0 |
| 50 | 195,000 | 13.0 |
| 100 | 90,000 | 6.0 |
Note: A decrease in caspase activity at very high concentrations may be observed due to overwhelming cytotoxicity and secondary necrosis.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls and validation steps are essential:
-
Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine or doxorubicin) to validate the assay's performance.
-
Negative Control: The vehicle control (DMSO) serves as the baseline for cell viability and caspase activity.
-
Blank Wells: Include wells with medium only to determine the background signal.
-
Reproducibility: Each experiment should be performed in triplicate and repeated at least three independent times to ensure the consistency of the findings.[10]
-
Cell Health: Regularly monitor the health and morphology of the cells to ensure they are in an optimal state for experimentation.[7][9]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the initial cell-based characterization of this compound. By following these methodologies, researchers can obtain reliable data on the compound's cytotoxic and apoptotic effects, paving the way for further investigation into its therapeutic potential. The inherent variability of biological systems necessitates careful optimization and validation of these assays for each specific cell line and experimental condition.[10][12]
References
- Cell Based Assays in Drug Development: Comprehensive Overview. (2021-09-24).
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018-04-16). Retrieved from [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. Retrieved from [Link]
-
The role of cell-based assays for drug discovery - News-Medical.Net. (2024-02-01). Retrieved from [Link]
-
The Complete Guide to Cell-Based Assays - SPT Labtech. Retrieved from [Link]
-
Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. (2019-02-15). Retrieved from [Link]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Retrieved from [Link]
-
Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. Retrieved from [Link]
-
In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Cell based assays – Assay Development and Validation | Skanda Life Sciences. (2024-02-13). Retrieved from [Link]
-
Truly Effective Cell Assay Design - a4cell. (2023-01-23). Retrieved from [Link]
-
Custom Cell-Based Assay Development - BPS Bioscience. Retrieved from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Retrieved from [Link]
-
(PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed. Retrieved from [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. Retrieved from [Link]
-
New 1,3-diaryl-5-thioxo-imidazolidin-2,4-dione derivatives: Synthesis, reactions and evaluation of antibacterial and antifungal activities - ResearchGate. (2021-10-30). Retrieved from [Link]
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PubMed Central. Retrieved from [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PubMed Central. Retrieved from [Link]
-
Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PubMed Central. (2022-09-15). Retrieved from [Link]
-
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - MDPI. Retrieved from [Link]
-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. Retrieved from [Link]
-
Discovery of 1,2,4-thiadiazolidine-3,5-dione analogs that exhibit unusual and selective rapid cell death kinetics against acute myelogenous leukemia cells in culture - PMC - NIH. Retrieved from [Link]
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC - NIH. (2024-07-18). Retrieved from [Link]
Sources
- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 6. selectscience.net [selectscience.net]
- 7. biocompare.com [biocompare.com]
- 8. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. marinbio.com [marinbio.com]
- 10. news-medical.net [news-medical.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Application Note and Protocol: High-Resolution NMR Characterization of 5-(3-Bromophenyl)imidazolidine-2,4-dione
Abstract
This document provides a comprehensive guide to the preparation of high-quality NMR samples of 5-(3-Bromophenyl)imidazolidine-2,4-dione for structural elucidation and purity assessment. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established scientific principles. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Introduction: The Critical Role of Sample Preparation in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. However, the quality of the resulting spectrum is profoundly dependent on the meticulous preparation of the sample. For a novel or specialized compound such as this compound, a derivative of the well-known hydantoin scaffold, precise structural characterization is paramount for its application in medicinal chemistry and drug development.
Improper sample preparation can lead to a host of issues, including poor spectral resolution, broadened lineshapes, and the presence of interfering artifacts, all of which can obscure crucial structural information. This guide, therefore, presents a robust protocol for the preparation of this compound samples for NMR analysis, ensuring the acquisition of high-fidelity data. The principles discussed are broadly applicable to the characterization of other small organic molecules.
Pre-Analysis Considerations: Understanding the Analyte
A foundational understanding of the analyte, this compound, informs the entire sample preparation strategy. Key properties to consider include its molecular weight (approximately 255.07 g/mol ), polarity, and potential for hydrogen bonding due to the presence of the imidazolidine-2,4-dione ring system. The aromatic bromo-substituent will also influence its solubility characteristics.
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of the NMR sample preparation protocol for this compound.
Caption: Workflow for NMR sample preparation of this compound.
Detailed Protocol for NMR Sample Preparation
This section provides a step-by-step methodology for preparing this compound for NMR analysis.
Materials and Equipment
-
This compound (high purity)
-
High-quality 5 mm NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Acetone-d₆)
-
Internal Standard (e.g., TMS, TMSP)
-
Analytical balance
-
Volumetric glassware (micropipettes)
-
Pasteur pipettes and glass wool (for filtration)
-
Vortex mixer
Step-by-Step Procedure
-
Preliminary Solubility Test: Due to the lack of specific solubility data for this compound, a preliminary test is crucial. Place a small amount (approx. 1 mg) of the compound into separate microvials and add 0.1 mL of different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) to each. Observe for complete dissolution. The imidazolidine-2,4-dione moiety suggests that polar aprotic solvents like DMSO-d₆ are likely to be effective.
-
Solvent Selection: Choose the deuterated solvent that provides the best solubility. Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and provide a signal for the spectrometer's lock system to maintain magnetic field stability.[1][2][3]
-
Sample Weighing: Accurately weigh between 5-15 mg of this compound for a standard ¹H NMR spectrum.[4][5] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary due to the lower natural abundance of the ¹³C isotope.[4]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Using a micropipette, add 0.6-0.7 mL of the selected deuterated solvent.[4][6] This volume ensures an appropriate sample height in a standard 5 mm NMR tube.[5] Vigorously mix the sample using a vortex mixer until the solute is completely dissolved.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[5][7] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[7]
-
Addition of an Internal Standard (Optional but Recommended): For accurate chemical shift referencing and quantitative analysis (qNMR), the addition of an internal standard is best practice.[8][9] Tetramethylsilane (TMS) is a common standard for organic solvents, typically added at a concentration of 0.03-0.05% v/v.[10] For aqueous solutions, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TMSP) is a suitable alternative. The internal standard should be soluble in the chosen solvent and its signals should not overlap with those of the analyte.[9][11]
-
Homogenization: After transferring the solution to the NMR tube and adding the internal standard, cap the tube and invert it several times to ensure a homogeneous mixture. A concentration gradient within the sample can lead to poor shimming and distorted peak shapes.[5]
-
Cleaning and Labeling: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[5] Clearly label the sample with a unique identifier.
Data Presentation: Key Parameters for Sample Preparation
The following table summarizes the recommended quantitative data for the preparation of NMR samples of this compound.
| Parameter | Recommended Value | Rationale |
| Analyte Mass (¹H NMR) | 5-15 mg | Optimal for good signal-to-noise ratio in a reasonable acquisition time.[4][5] |
| Analyte Mass (¹³C NMR) | 20-50 mg | Higher concentration needed to compensate for the low natural abundance of ¹³C.[4] |
| Solvent Volume | 0.6-0.7 mL | Ensures proper sample height in a 5 mm NMR tube for optimal shimming.[4][6] |
| Internal Standard | TMS or TMSP | Provides an accurate chemical shift reference (0 ppm).[8][10] |
Scientific Integrity and Causality: The "Why" Behind the Protocol
-
Choice of Deuterated Solvents: The use of deuterated solvents is non-negotiable in high-resolution NMR. Protiated solvents would produce large signals that would overwhelm the signals from the analyte.[2] Furthermore, modern NMR spectrometers utilize the deuterium signal for field-frequency locking, which stabilizes the magnetic field and ensures high spectral resolution.[2][3]
-
Optimizing Sample Concentration: While a higher concentration generally leads to a better signal-to-noise ratio, an overly concentrated sample can result in increased viscosity. This can lead to broader spectral lines due to slower molecular tumbling.[5] The recommended concentration range represents a balance between sensitivity and resolution.
-
The Importance of a Homogeneous Sample: The process of shimming in NMR spectroscopy involves adjusting the magnetic field to be as homogeneous as possible across the sample volume. Any inhomogeneities in the sample, such as suspended particles or concentration gradients, will counteract the shimming process and result in poor spectral quality.[5][7]
-
Internal Standards for Accuracy: While the residual solvent peak can sometimes be used for referencing, its chemical shift can be sensitive to factors like temperature and solute concentration. An inert internal standard like TMS provides a stable and universally recognized reference point (δ = 0.00 ppm), leading to more accurate and reproducible data.[8][9]
Conclusion
The protocol outlined in this application note provides a robust and scientifically sound method for the preparation of this compound samples for NMR analysis. By understanding the rationale behind each step, researchers can ensure the acquisition of high-quality spectra, which is fundamental for accurate structural characterization and the advancement of drug discovery and development programs.
References
-
Small molecule NMR sample preparation. (2023). Emory University. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 553–563. [Link]
-
Why it is necessary to used deuterated solvents for NMR experiments? (2014). ResearchGate. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. [Link]
-
NMR Sample Preparation. (n.d.). University of St Andrews. [Link]
-
Internal Standards for Quantitative 1H NMR (qNMR) Spectroscopy in Concentrated Sulfuric Acid. (n.d.). The Royal Society of Chemistry. [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
-
Sample Preparation. (n.d.). University College London. [Link]
Sources
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Compounds for NMR | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 8. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. organomation.com [organomation.com]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Application Note: A High-Throughput Screening Protocol for the Identification of Imidazolidine-2,4-dione Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Introduction: The Therapeutic Promise of Targeting PTP1B with Imidazolidine-2,4-dione Derivatives
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways.[1][2] Its overexpression and increased activity are implicated in the pathophysiology of type 2 diabetes, obesity, and certain cancers.[3][4] Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for these debilitating diseases. The imidazolidine-2,4-dione scaffold is a versatile pharmacophore known for its diverse biological activities, and derivatives of this core structure have shown potential as PTP1B inhibitors.[2][5]
This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of imidazolidine-2,4-dione derivative libraries to identify novel PTP1B inhibitors. We will delve into the rationale behind experimental choices, ensuring a self-validating system from primary screening to hit confirmation.
The Scientific Rationale: A Fluorescence-Based Assay for PTP1B Inhibition
The cornerstone of this HTS protocol is a robust and sensitive in vitro enzymatic assay that measures the phosphatase activity of PTP1B.[6] We will employ a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon dephosphorylation by PTP1B, yields a highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[6][7] The increase in fluorescence intensity is directly proportional to the enzymatic activity of PTP1B. Potential inhibitors will suppress this reaction, leading to a measurable decrease in the fluorescent signal.
This method is preferred over colorimetric assays using substrates like p-nitrophenyl phosphate (pNPP) for HTS due to its superior sensitivity and lower susceptibility to interference from colored compounds in the screening library.[3][7]
Visualizing the HTS Workflow
The following diagram illustrates the comprehensive workflow for the identification and validation of imidazolidine-2,4-dione derivatives as PTP1B inhibitors.
Caption: High-throughput screening workflow for PTP1B inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Human Recombinant PTP1B (catalytic domain) | BPS Bioscience | 30010 |
| 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Thermo Fisher Scientific | D6567 |
| Suramin (Control Inhibitor) | Sigma-Aldrich | S2671 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
| EDTA | Sigma-Aldrich | E9884 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| DMSO, anhydrous | Sigma-Aldrich | D2650 |
| 384-well black, flat-bottom plates | Corning | 3573 |
Experimental Protocols
Preparation of Reagents
-
PTP1B Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. Prepare fresh on the day of the assay.
-
PTP1B Enzyme Stock Solution: Reconstitute lyophilized human recombinant PTP1B in the assay buffer to a final concentration of 0.1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
DiFMUP Substrate Stock Solution: Dissolve DiFMUP in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Control Inhibitor (Suramin) Stock Solution: Prepare a 10 mM stock solution of Suramin in DMSO. Store at -20°C.
-
Imidazolidine-2,4-dione Compound Library: Prepare a 10 mM stock solution of each compound in DMSO in a 96-well or 384-well plate format.
Primary High-Throughput Screening
This initial screen is designed to rapidly identify "hit" compounds that inhibit PTP1B activity at a single concentration.
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer 50 nL of each 10 mM compound stock from the library plate to a 384-well black assay plate. This results in a final assay concentration of 10 µM.
-
Enzyme Addition: Prepare a working solution of PTP1B in assay buffer at a concentration of 2X the final desired concentration (e.g., 1 nM for a final concentration of 0.5 nM). Add 12.5 µL of the PTP1B working solution to each well of the assay plate containing the compounds.
-
Controls:
-
Negative Control (0% Inhibition): Add 12.5 µL of PTP1B working solution to wells containing only DMSO.
-
Positive Control (100% Inhibition): Add 12.5 µL of PTP1B working solution to wells containing Suramin at a final concentration of 100 µM.
-
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a 2X working solution of DiFMUP in assay buffer (e.g., 50 µM for a final concentration of 25 µM). Add 12.5 µL of the DiFMUP working solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader with excitation at 355 nm and emission at 460 nm.
Data Analysis and Hit Identification
The quality of the HTS assay is assessed using the Z'-factor, which should be ≥ 0.5 for a robust assay.[8]
-
Z'-Factor Calculation: Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signalcompound - Meanpositive control) / (Meannegative control - Meanpositive control))
-
Hit Selection: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field) are considered primary hits.
Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity and to determine their potency (IC50 value).
-
Compound Preparation: Prepare a serial dilution of the confirmed hit compounds, typically in a 10-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Protocol: Perform the PTP1B inhibition assay as described in the primary screening protocol, using the serially diluted compounds.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[9][10]
| Parameter | Description |
| Top | Maximum percent inhibition |
| Bottom | Minimum percent inhibition |
| LogIC50 | Logarithm of the IC50 value |
| HillSlope | Slope of the curve at its steepest point |
Secondary Assays: Selectivity Profiling
To ensure that the identified hits are specific for PTP1B, it is crucial to assess their activity against other related phosphatases. T-cell protein tyrosine phosphatase (TCPTP) is a closely related phosphatase and serves as an excellent counter-screen target.[2]
The PTP1B inhibition assay protocol can be adapted for TCPTP by substituting the PTP1B enzyme with recombinant human TCPTP. Compounds with significantly higher potency for PTP1B over TCPTP (e.g., >10-fold selectivity) are prioritized for further development.
Mechanism of Action: A Glimpse into Inhibition
The following diagram illustrates the catalytic action of PTP1B and its inhibition.
Caption: PTP1B dephosphorylates DiFMUP; inhibitors block this activity.
Conclusion and Future Directions
This application note provides a robust and reliable HTS protocol for the identification of novel imidazolidine-2,4-dione-based PTP1B inhibitors. The described workflow, from primary screening to selectivity profiling, ensures the generation of high-quality, validated hits. Further characterization of these hits, including determination of their mechanism of inhibition (e.g., competitive, non-competitive), and evaluation in cell-based and in vivo models of disease, will be critical next steps in the drug discovery pipeline.
References
- Shi, L., et al. (2008). Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening. Acta Pharmacologica Sinica, 29(1), 145-151.
- Doughty, M. B., et al. (2001). Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B. Journal of Medicinal Chemistry, 44(22), 3594-3603.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Shi, L., et al. (2008). Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening. Acta Pharmacologica Sinica, 29(1), 145-151.
- Cheng, X., et al. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors.
- Eurofins Discovery. (n.d.). PTP1B Human Phosphatase Enzymatic LeadHunter Assay.
- Schönbrunn, E., et al. (2020).
- Tonks, N. K. (2003). In vitro enzymatic assays of protein tyrosine phosphatase 1B. Current Protocols in Molecular Biology, Chapter 18, Unit 18.10.
- Shinde, R. N., et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLoS One, 13(6), e0199020.
- BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services.
- Ali, A., et al. (2022). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Journal of Microbiology and Biotechnology, 32(11), 1445-1453.
- Abcam. (2019). PTP1B Inhibitor Screening Assay Kit (ab139465).
- Wang, Y., et al. (2023).
- Shinde, R. N., & Sobhia, M. E. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches.
- BPS Bioscience. (n.d.). PTP1B (Catalytic Domain) Colorimetric Assay Kit.
- Imajoh-Ohmi, S., et al. (1998). Synthesis of fluorescent substrates for protein tyrosine phosphatase assays. Bioorganic & Medicinal Chemistry Letters, 8(11), 1301-1302.
- Ziółkowska, E., et al. (2021). Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. In Vivo, 35(1), 7-20.
- Montalibet, J., et al. (2005). Protein tyrosine phosphatase enzymatic assays. Methods in Molecular Biology, 317, 219-231.
- Zhang, Z. Y. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510.
- Wang, R., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design, 82(4), 435-442.
- Abcam. (n.d.). Protein Tyrosine Phosphatase Assay Kit (ab241032).
- Shinde, R. N., et al. (2018). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. PLoS One, 13(6), e0199020.
- ResearchGate. (n.d.). The IC50 values were determined by plotting the relative activity of....
- ResearchGate. (n.d.). IC50 values determined on PTP1B.
- Rangel-Grimaldo, M., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1259649.
Sources
- 1. Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 5. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening - Shi - Acta Pharmacologica Sinica [chinaphar.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 5-(3-Bromophenyl)imidazolidine-2,4-dione Derivatives for Structure-Activity Relationship Studies
Introduction and Strategic Rationale
The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry. Its importance is underscored by its presence in numerous clinically significant drugs, including the anticonvulsant phenytoin and the antiandrogen enzalutamide.[1][2][3][4] The hydantoin ring system possesses key pharmacophoric features, including two hydrogen bond donors and two hydrogen bond acceptors, and multiple sites for substitution, making it an ideal template for generating diverse chemical libraries for drug discovery.[1][2][4]
This guide provides a comprehensive framework for the synthesis and derivatization of 5-(3-Bromophenyl)imidazolidine-2,4-dione. The strategic inclusion of a bromine atom on the phenyl ring is a cornerstone of this synthetic plan. The bromo-substituent serves two primary purposes:
-
Modulation of Physicochemical Properties: It imparts specific electronic and lipophilic characteristics to the core molecule.
-
Synthetic Handle for Diversification: It provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the exploration of a wide chemical space for Structure-Activity Relationship (SAR) studies.[5][6][7]
Our approach is bifurcated: first, the robust synthesis of the core scaffold via the Bucherer-Bergs reaction, and second, the systematic derivatization at both the hydantoin nitrogen atoms and the phenyl ring to generate a focused library of analogues for biological screening.
Overall Synthetic Strategy
The overall workflow is designed for efficiency and modularity, allowing researchers to generate a diverse set of compounds from a common intermediate.
Caption: Overall synthetic workflow.
Protocol 1: Synthesis of the Core Scaffold via Bucherer-Bergs Reaction
Principle and Mechanistic Insight
The Bucherer-Bergs reaction is a cornerstone multicomponent reaction for synthesizing 5-substituted hydantoins.[8][9] It proceeds by reacting an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate.[10][11][12] The reaction initiates with the formation of a cyanohydrin from the aldehyde and cyanide.[10] Subsequently, ammonia, generated in situ from ammonium carbonate, displaces the hydroxyl group to form an α-aminonitrile.[10][12] This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to yield the hydantoin product.[10] This one-pot synthesis is highly efficient and utilizes readily available starting materials.[8][9]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Supplier Notes |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | - | 10.0 g (54.0 mmol) | Reagent Grade, ≥98% |
| Potassium Cyanide (KCN) | KCN | 65.12 | - | 7.04 g (108.1 mmol) | EXTREME TOXICITY |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | - | 20.78 g (216.2 mmol) | Reagent Grade |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% | 150 mL | Denatured |
| Deionized Water | H₂O | 18.02 | - | 150 mL | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 6 M | ~20 mL | For acidification |
| Round-bottom flask | - | - | - | 500 mL | With reflux condenser |
| Magnetic stirrer/hotplate | - | - | - | 1 | - |
**3.3. EXTREME CAUTION: CYANIDE SAFETY PROTOCOL
Potassium cyanide is a rapidly acting and potent poison.[13] Exposure via ingestion, inhalation, or skin contact can be fatal.[14][15] All operations involving KCN must be performed inside a certified chemical fume hood. [13][16] Always wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[14][15] A dedicated cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) and trained personnel must be immediately available. All cyanide-contaminated waste must be quenched with sodium hypochlorite solution (bleach) before disposal and segregated into a clearly labeled hazardous waste container.[17] Never mix cyanide waste with acidic waste, as this will liberate lethal hydrogen cyanide (HCN) gas.[16][17]
Step-by-Step Experimental Protocol
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzaldehyde (10.0 g, 54.0 mmol), ammonium carbonate (20.78 g, 216.2 mmol), 150 mL of 95% ethanol, and 150 mL of deionized water.
-
Reagent Addition: In a certified chemical fume hood, carefully add potassium cyanide (7.04 g, 108.1 mmol) to the stirred suspension. Expertise Note: The use of a 2- to 4-fold excess of ammonium carbonate and a 2-fold excess of cyanide ensures the reaction equilibrium is driven towards the product.[12]
-
Reaction: Heat the reaction mixture to 60-65 °C using a heating mantle and stir vigorously for 12-18 hours. The reaction should become a clear, homogeneous solution before the product begins to precipitate.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane eluent system. The starting aldehyde should have a high Rf, while the polar hydantoin product will have a much lower Rf.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature, then further chill in an ice bath for 1 hour to maximize precipitation. b. Slowly and carefully acidify the mixture to pH 6-7 by the dropwise addition of 6 M HCl while stirring in the fume hood. CAUTION: This step will generate CO₂ and potentially trace HCN gas. c. Isolate the resulting white precipitate by vacuum filtration. d. Wash the solid crude product thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove unreacted starting materials and salts.
-
Purification: The crude product is typically of high purity. For further purification, recrystallize from a hot ethanol/water mixture. Most hydantoins are crystalline products, making purification relatively simple.[8]
-
Drying & Characterization: Dry the purified white solid in a vacuum oven at 50 °C overnight. The expected yield is 70-85%. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Derivatization for SAR Studies - N-Alkylation
Rationale
Alkylation of the N-1 and N-3 positions of the hydantoin ring is a common strategy to modulate lipophilicity, solubility, and metabolic stability, which are critical parameters in drug development.[18] Due to the higher acidity of the N-3 proton, selective alkylation can be achieved, though di-alkylation is also common with stronger bases or excess alkylating agents.[19]
Caption: Workflow for N-Alkylation.
Step-by-Step Protocol (Example: N-Benzylation)
-
Setup: To a solution of this compound (1.0 g, 3.7 mmol) in 20 mL of anhydrous DMF, add potassium carbonate (K₂CO₃, 1.0 g, 7.4 mmol, 2.0 equiv.).
-
Reagent Addition: Add benzyl bromide (0.53 mL, 4.4 mmol, 1.2 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 70 °C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, pour it into 100 mL of ice-water, and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the N-benzylated product(s).
Protocol 3: Derivatization for SAR Studies - Suzuki-Miyaura Coupling
Rationale
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it indispensable in medicinal chemistry for elaborating aryl halides.[5][7] Using the bromo-substituent as a handle, a wide array of aryl, heteroaryl, or alkyl groups can be introduced, allowing for extensive exploration of the SAR at this position.[6][20]
Step-by-Step Protocol (Example: Phenyl Coupling)
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (500 mg, 1.86 mmol), phenylboronic acid (272 mg, 2.23 mmol, 1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (107 mg, 5 mol%).
-
Reagent Addition: Add 15 mL of degassed 1,4-dioxane followed by 4 mL of a degassed 2 M aqueous sodium carbonate (Na₂CO₃) solution.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under the inert atmosphere. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water (30 mL), and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 5-(biphenyl-3-yl)imidazolidine-2,4-dione product.
Data Summary for SAR Analysis
The synthesized derivatives should be characterized and their biological activity assessed. Data should be tabulated to facilitate the identification of structure-activity relationships.
| Compound ID | R¹ (N1-subst.) | R³ (N3-subst.) | R⁵ (Aryl-subst.) | Yield (%) | IC₅₀ (µM) [Target X] |
| Core-01 | H | H | 3-Br | 82 | >100 |
| N-Me-01 | CH₃ | H | 3-Br | 65 | 75.4 |
| N-Bn-01 | CH₂Ph | H | 3-Br | 71 | 50.1 |
| Suz-Ph-01 | H | H | 3-Ph | 58 | 22.8 |
| Suz-Pyr-01 | H | H | 3-(Pyridin-4-yl) | 52 | 15.3 |
References
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. Available at: [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Bentham Science. Available at: [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Bucherer-Bergs Reaction. Organic Chemistry Portal. Available at: [Link]
-
Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. Available at: [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI Encyclopedia. Available at: [Link]
-
Potassium cyanide Safety Data Sheet. Purdue University. Available at: [Link]
-
Laboratory chemical safety summary: sodium cyanide and potassium cyanide. National Academies Press. Available at: [Link]
-
Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. Available at: [Link]
-
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University. Available at: [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. Available at: [Link]
-
N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
-
Cyanides. University of Illinois Division of Research Safety. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Publications. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. ACS Publications. Available at: [Link]
-
SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. Available at: [Link]
-
Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. PubMed. Available at: [Link]
-
Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Royal Society of Chemistry. Available at: [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. Available at: [Link]
Sources
- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Bucherer-Bergs Reaction [organic-chemistry.org]
- 12. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. geneseo.edu [geneseo.edu]
- 14. uthsc.edu [uthsc.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. purdue.edu [purdue.edu]
- 17. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 18. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 5-(3-Bromophenyl)imidazolidine-2,4-dione Derivatives as Chemical Probes for the Androgen Receptor
Authored by: A Senior Application Scientist
Introduction: Targeting the Androgen Receptor with Hydantoin-Based Chemical Probes
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer development and progression. Consequently, it has become a primary therapeutic target. The imidazolidine-2,4-dione, or hydantoin, scaffold has proven to be a highly effective core structure for the development of potent and specific AR antagonists. While the specific compound 5-(3-Bromophenyl)imidazolidine-2,4-dione is not extensively characterized as a chemical probe, its structural analogs, most notably Enzalutamide (formerly MDV3100), have become indispensable tools in both basic research and clinical settings.
This guide will focus on the application of Enzalutamide as a representative 5-phenyl-imidazolidine-2,4-dione derivative to probe AR signaling. We will delve into its mechanism of action, provide detailed protocols for its use in key cell-based assays, and discuss the interpretation of results. These principles and methods can be adapted for the characterization of novel hydantoin-based AR modulators.
Mechanism of Action: A Multi-Faceted Approach to AR Inhibition
Enzalutamide and related compounds exhibit a multi-pronged mechanism of action that distinguishes them from first-generation anti-androgens. Their effectiveness stems from their ability to potently and competitively inhibit the binding of androgens, such as dihydrotestosterone (DHT), to the ligand-binding domain of the AR. Beyond simple competitive binding, Enzalutamide's inhibitory actions extend to key downstream steps in AR signaling:
-
Inhibition of Nuclear Translocation: Upon ligand binding, the AR typically undergoes a conformational change and translocates from the cytoplasm to the nucleus. Enzalutamide binding hinders this process, effectively sequestering the AR in the cytoplasm.
-
Impairment of DNA Binding: For the fraction of AR that may still translocate to the nucleus, Enzalutamide disrupts the interaction between the AR and its specific DNA recognition sequences, known as androgen response elements (AREs), located in the promoter regions of target genes.
-
Prevention of Coactivator Recruitment: The transcriptional activity of the AR is dependent on the recruitment of coactivator proteins. Enzalutamide-bound AR is unable to effectively recruit these essential coactivators, thereby preventing the initiation of gene transcription.
This comprehensive inhibition of the AR signaling cascade leads to a potent downregulation of AR-dependent gene expression and a subsequent decrease in prostate cancer cell proliferation and survival.
Visualizing the Mechanism of Action
The following diagram illustrates the key steps in AR signaling and the points of inhibition by Enzalutamide.
Caption: Mechanism of Androgen Receptor (AR) inhibition by Enzalutamide.
Experimental Protocols: Probing AR Activity
The following protocols provide a framework for characterizing the effects of hydantoin-based AR inhibitors in a laboratory setting. It is crucial to include appropriate positive and negative controls in all experiments.
Protocol 1: Assessing AR Target Gene Expression via Western Blotting
This protocol allows for the analysis of protein levels of well-established AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene), to determine the inhibitory effect of the chemical probe.
Materials:
-
AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements
-
Enzalutamide (or other test compound)
-
Dihydrotestosterone (DHT)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PSA, anti-AR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, replace the medium with a medium containing charcoal-stripped serum to reduce basal AR activity.
-
Incubate for another 24 hours.
-
Treat the cells with the desired concentrations of Enzalutamide (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a physiological concentration of DHT (e.g., 1-10 nM) for 24 hours. Include a vehicle-only control group.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PSA at 1:1000, anti-loading control at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Expected Results: A dose-dependent decrease in the expression of PSA protein in cells co-treated with DHT and Enzalutamide compared to cells treated with DHT alone. The loading control (GAPDH or β-actin) should remain unchanged across all samples.
Protocol 2: Monitoring AR Nuclear Translocation via Immunofluorescence
This protocol visualizes the subcellular localization of the AR to assess the inhibitory effect of the chemical probe on its nuclear import.
Materials:
-
AR-positive prostate cancer cell lines (e.g., LNCaP)
-
Glass coverslips in a 24-well plate
-
Cell culture medium with charcoal-stripped serum
-
Enzalutamide and DHT
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-AR)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells on glass coverslips in a 24-well plate.
-
After 24 hours, switch to a medium with charcoal-stripped serum for another 24 hours.
-
Pre-treat with Enzalutamide (e.g., 10 µM) or vehicle for 1-2 hours.
-
Stimulate with DHT (e.g., 10 nM) for 1-2 hours. Include controls with no treatment, DHT alone, and Enzalutamide alone.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-AR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the AR and DAPI channels.
-
Expected Results:
-
Vehicle Control: Diffuse AR staining throughout the cell.
-
DHT Treatment: Predominantly nuclear localization of the AR (AR signal co-localizes with DAPI).
-
Enzalutamide + DHT Treatment: Predominantly cytoplasmic localization of the AR (AR signal is excluded from the DAPI-stained nucleus).
Quantitative Data Summary
The following table provides representative inhibitory concentrations for Enzalutamide, which can serve as a benchmark when evaluating novel compounds.
| Assay Type | Parameter | Value (Enzalutamide) | Reference |
| Competitive Androgen Binding | IC₅₀ | 36 nM | |
| AR-mediated Transcription (Reporter Assay) | IC₅₀ | 47 nM | |
| LNCaP Cell Proliferation | IC₅₀ | 160 nM |
Workflow for Characterizing a Novel Hydantoin-Based AR Inhibitor
The following workflow outlines a logical progression for characterizing a new chemical probe based on the imidazolidine-2,4-dione scaffold.
Caption: A stepwise workflow for the characterization of a novel AR inhibitor.
Conclusion and Future Directions
The 5-phenyl-imidazolidine-2,4-dione scaffold, exemplified by Enzalutamide, provides a powerful chemical tool for probing the function of the androgen receptor. The protocols and workflows detailed in this guide offer a robust framework for researchers to investigate AR signaling in prostate cancer and other androgen-dependent contexts. By systematically evaluating a compound's ability to inhibit ligand binding, nuclear translocation, and target gene expression, one can build a comprehensive profile of its mechanism of action and utility as a chemical probe. Future work in this area may focus on developing next-generation probes with improved specificity, novel mechanisms of action, or modalities such as PROTACs (PROteolysis TArgeting Chimeras) to induce AR degradation.
References
-
Tran, C., Ouk, S., Clegg, N. J., Chen, Y., Watson, P. A., Arora, V., ... & Sawyers, C. L. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. [Link]
-
Scher, H. I., & Sawyers, C. L. (2012). The new era of hormonal therapy for prostate cancer. The New England Journal of Medicine, 366(7), 654-656. [Link]
Application Notes & Protocols: A Framework for the In Vivo Evaluation of 3-Bromophenylhydantoin as a Potential Anticonvulsant Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental framework for the initial in vivo characterization of 3-bromophenylhydantoin, a novel compound belonging to the hydantoin class of molecules. Due to the limited specific data on this compound, this guide establishes a logical, scientifically-grounded pathway for its evaluation as a potential anticonvulsant. The protocols herein are based on established, well-validated models for antiepileptic drug discovery, including those utilized by the NIH Epilepsy Therapy Screening Program (ETSP).[1][2] We will proceed from a hypothesized mechanism of action based on structural analogs, through preliminary safety and pharmacokinetic profiling, to robust efficacy testing in gold-standard acute seizure models.
Introduction and Rationale
Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures, affecting over 50 million people globally.[3] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain pharmacoresistant, highlighting the urgent need for novel therapeutic agents.[3][4] The hydantoin chemical scaffold is a cornerstone of epilepsy treatment, with phenytoin being a prominent example. These molecules traditionally exert their effects by modulating neuronal excitability.
3-Bromophenylhydantoin is a novel analog whose in vivo properties have not been characterized. Based on its structural similarity to phenytoin, we hypothesize that it may possess anticonvulsant properties. This guide provides the necessary experimental designs and detailed protocols to systematically investigate this hypothesis, offering a clear path from initial compound handling to definitive preclinical efficacy assessment. The use of standardized models and reporting, as advocated by initiatives for preclinical epilepsy research, is emphasized to ensure reproducibility and translational relevance.[5][6][7]
Hypothesized Mechanism of Action: Sodium Channel Modulation
The primary mechanism of action for the archetypal hydantoin, phenytoin, is the modulation of voltage-gated sodium channels.[8][9][10] Phenytoin selectively binds to the inactive state of these channels, prolonging their refractory period and thereby preventing the rapid, repetitive neuronal firing that characterizes seizure activity.[8][11][12] This use-dependent blockade allows the drug to preferentially suppress seizure activity without significantly impairing normal neuronal transmission.[10][11]
Given its hydantoin core, we hypothesize that 3-bromophenylhydantoin acts via a similar mechanism. The addition of the 3-bromophenyl group may alter the compound's potency, selectivity, or pharmacokinetic properties. The initial in vivo assays proposed are designed to test this functional hypothesis. The Maximal Electroshock (MES) model, in particular, is highly predictive of efficacy for compounds that prevent seizure spread by blocking voltage-gated sodium channels.[13][14]
Caption: Hypothesized mechanism of 3-bromophenylhydantoin action on neuronal voltage-gated sodium channels.
Experimental Design: A Phased Approach
A logical, phased approach is critical for efficient and ethical in vivo evaluation. The workflow progresses from broad safety and tolerability to specific efficacy testing.
Caption: Phased experimental workflow for in vivo evaluation of 3-bromophenylhydantoin.
Phase 1: Foundational Safety and Pharmacokinetic Profiling
Before assessing efficacy, it is crucial to establish the safety profile and understand the absorption, distribution, metabolism, and elimination (ADME) characteristics of the compound.[15][16]
Protocol: Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose that does not produce unacceptable side effects or overt toxicity.[17][18] This study is essential for selecting a safe dose range for subsequent efficacy studies.[18]
-
Objective: To determine the single-dose MTD of 3-bromophenylhydantoin in mice.
-
Animals: Male ICR or C57BL/6 mice (n=3-5 per group), weighing 20-25g.
-
Methodology:
-
Prepare 3-bromophenylhydantoin in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Administer the compound via the intended clinical route (e.g., oral gavage - PO) in a dose-escalation design. Start with an initial dose of 100 mg/kg.[19]
-
Subsequent dose groups will receive increasing doses (e.g., 300, 1000, 2000 mg/kg). A vehicle-only group serves as the control.
-
Observe animals continuously for the first hour for acute toxic symptoms (e.g., sedation, ataxia, convulsions, respiratory distress).[19]
-
Continue observations at 3, 24, 48, and 72 hours post-dosing for mortality and other signs of toxicity.[19]
-
Record body weights daily. A weight loss of >15-20% is often considered an endpoint.[18]
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality or substantial morbidity (e.g., >20% body weight loss, severe clinical signs).[18]
Protocol: Preliminary Pharmacokinetic (PK) Profiling
A basic PK study provides critical information on drug exposure over time (Cmax, Tmax, AUC), which is essential for interpreting efficacy data.[16][20][21]
-
Objective: To determine the plasma concentration-time profile of 3-bromophenylhydantoin after a single oral dose.
-
Animals: Male Sprague-Dawley rats (cannulated, if possible, for serial sampling) or mice (requiring terminal bleeds).
-
Methodology:
-
Administer a single, well-tolerated dose of 3-bromophenylhydantoin (e.g., 1/10th of the MTD) via oral gavage.
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
-
Quantify the concentration of 3-bromophenylhydantoin in plasma using a validated LC-MS/MS method.
-
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software (e.g., WinNonlin).[16]
| Parameter | Description | Example Value |
| Tmax | Time to reach maximum plasma concentration | 1.5 h |
| Cmax | Maximum observed plasma concentration | 2500 ng/mL |
| AUC(0-t) | Area under the concentration-time curve | 15000 ng*h/mL |
| t1/2 | Elimination half-life | 6.2 h |
| Table 1: Key Pharmacokinetic Parameters to be Determined. |
Phase 2: Efficacy Evaluation in Acute Seizure Models
The NIH ETSP (formerly ADD Program) has established the MES and subcutaneous pentylenetetrazol (PTZ) tests as the primary screening models for identifying new AEDs.[22][23][24] These models represent generalized tonic-clonic and myoclonic/absence seizures, respectively.[13]
Protocol: Maximal Electroshock (MES) Seizure Test
This model is highly predictive for compounds effective against generalized tonic-clonic seizures and is sensitive to drugs that prevent seizure spread.[14][25]
-
Objective: To evaluate the ability of 3-bromophenylhydantoin to prevent tonic hindlimb extension in the MES test.
-
Animals: Male CF-1 or C57BL/6 mice (n=8-12 per group).
-
Methodology:
-
Administer a test dose of 3-bromophenylhydantoin (e.g., a dose below the MTD) or vehicle control PO. The timing should correspond to the determined Tmax from PK studies.
-
At the time of peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds in mice) via corneal electrodes.[14][25][26] A topical anesthetic (e.g., 0.5% tetracaine) should be applied to the corneas.[14]
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint: The primary endpoint is the complete abolition of the tonic hindlimb extension phase of the seizure.[25] An animal is considered protected if this phase is absent.
Protocol: Subcutaneous Pentylenetetrazol (PTZ) Seizure Test
The PTZ model identifies compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[13][27][28] PTZ is a GABA-A receptor antagonist.[28]
-
Objective: To assess the ability of 3-bromophenylhydantoin to prevent clonic seizures induced by PTZ.
-
Animals: Male ICR mice (n=8-12 per group).
-
Methodology:
-
Administer the test dose of 3-bromophenylhydantoin or vehicle control PO at a pre-determined time (based on Tmax).
-
At the time of peak effect, administer a subcutaneous (s.c.) injection of PTZ at a convulsant dose (e.g., 85 mg/kg, a dose that reliably induces seizures in >95% of control animals).
-
Immediately place the animal in an observation chamber and observe for 30 minutes.
-
Record the latency to and presence of clonic seizures (lasting >5 seconds).
-
-
Endpoint: Protection is defined as the absence of a clonic seizure episode during the 30-minute observation period.
Phase 3: Dose-Response and Data Interpretation
If a positive signal is observed in Phase 2, the next step is to determine the compound's potency.
Protocol: ED₅₀ Determination
The Median Effective Dose (ED₅₀) is the dose that produces the desired effect (protection) in 50% of the animal population.
-
Objective: To determine the ED₅₀ of 3-bromophenylhydantoin in the model(s) where it showed activity.
-
Methodology:
-
Using the protocol from Section 5.1 or 5.2, test a range of at least 3-4 doses of the compound.
-
Doses should be selected to produce effects ranging from minimal protection to full protection (e.g., protecting 10% to 90% of animals).
-
Record the number of animals protected at each dose level.
-
-
Data Analysis: Calculate the ED₅₀ and its 95% confidence intervals using probit analysis.[25]
| Group | Dose (mg/kg, PO) | N | Animals Protected | % Protection |
| Vehicle | 0 | 12 | 0 | 0% |
| Compound | 10 | 10 | 2 | 20% |
| Compound | 30 | 10 | 5 | 50% |
| Compound | 100 | 10 | 9 | 90% |
| Table 2: Example Data for ED₅₀ Calculation in the MES Test. |
Conclusion and Future Directions
This application note outlines a foundational, systematic approach for the initial in vivo evaluation of 3-bromophenylhydantoin. Successful completion of these studies will establish its tolerability, basic pharmacokinetic profile, and efficacy in validated models of epilepsy. Positive results, particularly a potent ED₅₀ in the MES model with a favorable safety margin, would strongly support the hypothesized mechanism of action and warrant further investigation.
Next steps would include evaluation in chronic seizure models (e.g., kindling), assessment of a broader neurotoxicity profile (e.g., rotarod test for motor impairment), and more detailed mechanistic studies to confirm target engagement.[29][30]
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Retrieved from Synapse-ai.com. [Link]
-
MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Retrieved from MDPI.com. [Link]
-
Dr.Oracle. (2025, October 2). What is the mechanism of action of Phenytoin? Retrieved from Dr.Oracle. [Link]
-
JoVE. (2025, July 8). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Retrieved from JoVE.com. [Link]
-
JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. Retrieved from JoVE.com. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin sodium? Retrieved from Synapse-ai.com. [Link]
-
Consensus. (n.d.). What are the mechanisms of action of PHENYTOIN SODIUM in its therapeutic applications? Retrieved from Consensus.app. [Link]
-
YouTube. (2021, July 31). Phenytoin - Mechanism, side effects, precautions & uses. Retrieved from YouTube. [Link]
-
Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research. Retrieved from Springer Nature. [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]
-
Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from Pharmacology Discovery Services. [Link]
-
Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]
-
National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from NIH.gov. [Link]
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
-
ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from ScienceOpen. [Link]
-
Lapek, J. D., Jr, & Gonzalez-Junca, A. (2016). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology, 30, 68–74. [Link]
-
Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from Southern Research. [Link]
-
PubMed. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from PubMed. [Link]
-
National Institutes of Health. (n.d.). Common data elements for preclinical epilepsy research: standards for data collection and reporting. Retrieved from NIH.gov. [Link]
-
Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from Pharmacology Discovery Services. [Link]
-
PubMed. (2025, October 24). Preclinical common data elements: a practical guide for use in epilepsy research. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). In vivo rat PK profiling in drug discovery: New challenges. Retrieved from ResearchGate. [Link]
-
Gupta, Y. K., Malhotra, J., & Pahuja, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-34. [Link]
-
EUPATI Toolbox. (n.d.). Maximum Tolerated Dose [MTD]. Retrieved from EUPATI. [Link]
-
PubMed. (n.d.). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2024, October 25). Preclinical Testing Strategies for Epilepsy Therapy Development. Retrieved from NIH.gov. [Link]
-
TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. Retrieved from TheraIndx. [Link]
-
Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from Slideshare. [Link]
-
National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from NTP. [Link]
-
National Institute of Neurological Disorders and Stroke. (2012, February 27). Anticonvulsant Screening Program Report. Retrieved from NINDS. [Link]
-
Gyan Sanchay. (n.d.). Screening Method Of Anti-Epileptic. Retrieved from Gyan Sanchay. [Link]
-
National Institute of Neurological Disorders and Stroke. (2020, May 27). A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group. Retrieved from NINDS. [Link]
-
International League Against Epilepsy. (n.d.). Guidelines. Retrieved from ILAE. [Link]
-
InnoSer. (2024, August 29). Introduction to InnoSer's Preclinical Epilepsy Research CRO Platform. Retrieved from InnoSer. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Epilepsy Therapy Screening Program (ETSP). Retrieved from NINDS. [Link]
-
University of Utah College of Pharmacy. (n.d.). ADD About Us. Retrieved from University of Utah. [Link]
Sources
- 1. ninds.nih.gov [ninds.nih.gov]
- 2. Epilepsy Therapy Screening Program (ETSP) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 3. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 4. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common data elements for preclinical epilepsy research: standards for data collection and reporting. A TASK3 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical common data elements: a practical guide for use in epilepsy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. InnoSer's preclinical epilepsy research platform - Neurology CRO - InnoSer [innoserlaboratories.com]
- 8. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 9. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. droracle.ai [droracle.ai]
- 12. youtube.com [youtube.com]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. theraindx.com [theraindx.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 21. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anticonvulsant Screening Program Report - February 27, 2012 | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 27. mdpi.com [mdpi.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Preclinical Testing Strategies for Epilepsy Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Bromophenyl)imidazolidine-2,4-dione
Welcome to the dedicated technical support guide for the synthesis of 5-(3-Bromophenyl)imidazolidine-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Our goal is to provide you with the expertise and practical insights needed to improve your reaction yields and ensure the purity of your final product.
Introduction to the Synthesis
The synthesis of this compound, a hydantoin derivative, is a crucial step in the development of various pharmacologically active compounds. The most common and effective method for this synthesis is the Bucherer-Bergs reaction. This multicomponent reaction involves the condensation of 3-bromobenzaldehyde, an alkali metal cyanide (like sodium cyanide), and ammonium carbonate. While robust, this reaction is sensitive to several parameters that can significantly impact the final yield and purity.
This guide will walk you through common challenges encountered during this synthesis, providing a structured, question-and-answer-based approach to troubleshooting. We will delve into the causality behind experimental choices, ensuring that you not only solve immediate problems but also gain a deeper understanding of the underlying chemistry.
Troubleshooting Guide & FAQs
Category 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the most likely causes?
Answer: Low or no yield in the Bucherer-Bergs synthesis of this compound can typically be traced back to a few critical factors. Let's break them down in a logical troubleshooting sequence.
1. Reagent Quality and Stoichiometry:
The purity of your starting materials is paramount. 3-Bromobenzaldehyde is susceptible to oxidation to 3-bromobenzoic acid upon prolonged exposure to air. The presence of this acidic impurity can interfere with the reaction mechanism.
-
Troubleshooting Steps:
-
Verify Aldehyde Purity: Before starting the reaction, check the purity of your 3-bromobenzaldehyde using techniques like NMR or melting point analysis. If it has been stored for a long time, consider purifying it by distillation or recrystallization.
-
Reagent Stoichiometry: The molar ratios of the reactants are crucial. An excess of cyanide and ammonium carbonate is typically used to drive the reaction to completion. A common starting point is a 1:2:4 molar ratio of aldehyde:cyanide:ammonium carbonate.
-
2. Reaction Temperature and Time:
The Bucherer-Bergs reaction requires heating to proceed at an optimal rate. However, excessive temperatures can lead to the decomposition of reactants and intermediates, resulting in the formation of unwanted byproducts.
-
Troubleshooting Steps:
-
Optimal Temperature Range: The reaction is typically conducted in a sealed vessel at a temperature between 60-80 °C. If your yield is low, ensure your reaction temperature is within this range and is being maintained consistently.
-
Reaction Monitoring: The reaction time can vary. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal time to stop the reaction and prevent the degradation of your product.
-
3. pH of the Reaction Mixture:
The pH of the reaction medium plays a critical role in the formation of the hydantoin ring. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is favored under slightly basic conditions.
-
Troubleshooting Steps:
-
Initial pH: The presence of ammonium carbonate should provide a sufficiently basic environment. However, the quality of the ammonium carbonate can vary. Ensure you are using a fresh, high-quality reagent.
-
Work-up pH: During the work-up, the hydantoin is typically precipitated by acidification. The final pH should be acidic enough to ensure complete precipitation of the product.
-
Category 2: Product Purity Issues
Question: My final product is impure. What are the common side products and how can I remove them?
Answer: The formation of side products is a common challenge in the Bucherer-Bergs reaction. Understanding what these impurities are and how they form is key to preventing their formation and removing them.
1. Common Side Products:
-
Unreacted 3-Bromobenzaldehyde: If the reaction does not go to completion, you will have unreacted starting material in your crude product.
-
3-Bromobenzoic Acid: As mentioned, this can be present as an impurity in the starting material or form during the reaction.
-
Polymeric Materials: Under certain conditions, especially at high temperatures, polymerization of the aldehyde or intermediates can occur.
2. Purification Strategies:
-
Recrystallization: This is the most effective method for purifying this compound. A suitable solvent system, such as ethanol/water, can be used. The product is typically soluble in hot ethanol and will precipitate out upon cooling and the addition of water.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be an effective preliminary purification step. For example, washing with cold water can help remove any remaining inorganic salts.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity.
Materials:
-
3-Bromobenzaldehyde (freshly purified if necessary)
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a sealed pressure vessel, combine 3-bromobenzaldehyde (1 equivalent), sodium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.
-
Seal the vessel and heat the reaction mixture to 70 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Visualizing the Workflow
Troubleshooting Logic Flow
Caption: Simplified reaction pathway for the Bucherer-Bergs synthesis.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Aldehyde:NaCN:(NH₄)₂CO₃) | 1 : 2 : 4 | An excess of cyanide and carbonate drives the equilibrium towards product formation. |
| Reaction Temperature | 60 - 80 °C | Balances reaction rate with the stability of reactants and intermediates. |
| Reaction Time | 12 - 24 hours | Typically sufficient for completion; should be monitored by TLC. |
| Work-up pH | 2 - 3 | Ensures complete precipitation of the hydantoin product from the reaction mixture. |
References
Technical Support Center: Purification Strategy for 3-Bromophenylhydantoin
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of your crude 3-bromophenylhydantoin product. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions during your purification workflow.
Troubleshooting Guide: Resolving Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 3-bromophenylhydantoin. Each answer provides a mechanistic explanation and a detailed protocol to resolve the problem.
Question 1: My recrystallization yield is unexpectedly low. What are the common causes and how can I improve it?
Answer: Low yield in recrystallization is a frequent issue stemming from several factors, primarily suboptimal solvent selection and procedural execution.
-
Causality: The ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor. Conversely, using an excessive volume of solvent, even a good one, will prevent saturation and crystallization upon cooling. Finally, cooling the solution too rapidly can trap impurities and lead to the formation of small, difficult-to-filter crystals, which also reduces the isolated yield.
-
Troubleshooting Protocol: Optimizing Recrystallization
-
Solvent System Selection: For aryl-bromo compounds, a two-solvent system often provides the necessary polarity range. A combination of a good solvent (where the product is soluble) and an anti-solvent (where the product is insoluble) is highly effective. A system of ethyl acetate (good solvent) and n-heptane (anti-solvent) is a proven starting point for structurally similar molecules like 3-(2-bromophenyl)propionic acid.[1][2]
-
Minimize Solvent Volume: In a flask, add the minimum amount of hot ethyl acetate required to fully dissolve your crude product. Add the solvent in small portions, allowing time for dissolution between additions.
-
Induce Crystallization: Once dissolved, slowly add warm n-heptane dropwise until the solution becomes faintly turbid. Add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can lead to smaller crystals and impurity inclusion.
-
Maximize Precipitation: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Efficient Filtration: Collect the crystals via vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold anti-solvent (n-heptane) to remove any residual mother liquor without dissolving the product.
-
Question 2: My product "oiled out" instead of forming crystals during recrystallization. How do I fix this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.
-
Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The compound melts before it dissolves and then separates as an oil upon cooling. It can also be caused by the presence of impurities that depress the melting point of your product significantly or by a solvent system that is too good, preventing the formation of a structured crystal lattice.
-
Troubleshooting Protocol: Inducing Crystallization from an Oil
-
Re-heat and Agitate: Re-heat the solution until the oil fully redissolves.
-
Add More Solvent: Add a small amount of the "good" solvent (e.g., ethyl acetate) to lower the solution's saturation point.
-
Scratch and Seed: As the solution cools, use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth. If you have a small amount of pure product, add a "seed crystal" to initiate crystallization.
-
Trituration: If oiling persists, remove the solvent under reduced pressure. Add a poor solvent (like hexanes or n-heptane) to the oily residue and vigorously agitate with a spatula or glass rod. This process, called trituration, can often induce solidification by mechanically forcing crystal nucleation.
-
Re-evaluate Solvents: If these methods fail, the chosen solvent system is likely unsuitable. A systematic screening of alternative solvents is recommended (see Table 1).
-
Question 3: After purification, my product is still colored. How can I remove persistent colored impurities?
Answer: Colored impurities are often large, conjugated organic molecules present in small quantities. They can be effectively removed by adsorption.
-
Causality: These impurities typically have a high affinity for adsorbents like activated charcoal due to their planar structures and extensive pi-systems.
-
Protocol 2: Decolorization with Activated Charcoal
-
Dissolve the crude 3-bromophenylhydantoin in a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Using too much charcoal can lead to significant product loss as the product itself can adsorb to the surface.
-
Keep the solution hot and swirl or stir for 5-10 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. It is advisable to pre-heat the funnel.[3]
-
Proceed with the recrystallization of the decolorized filtrate as described previously.
-
Question 4: I'm using column chromatography, but a key impurity is co-eluting with my product. What are my options?
Answer: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase in the chosen mobile phase.
-
Causality: The separation in normal-phase chromatography is based on polarity. If the impurity and product have nearly identical polarities, they will travel down the column at the same rate. To resolve them, you must alter the separation conditions to exploit other physicochemical differences.
-
Troubleshooting Protocol: Improving Chromatographic Resolution
-
Optimize Mobile Phase:
-
Reduce Polarity: If using a standard system like Hexane:Ethyl Acetate, decrease the proportion of the more polar solvent (Ethyl Acetate). This will increase the retention time of all compounds, potentially allowing for better separation. Run a gradient elution, starting with a low polarity and gradually increasing it.
-
Change Solvents: Swap one of the mobile phase components for a solvent with different properties. For example, replace ethyl acetate with dichloromethane or tert-butyl methyl ether. This can alter the specific interactions with the silica gel.
-
-
Change Stationary Phase: Switch from silica gel to a different stationary phase like alumina (which has different surface activity) or a reverse-phase silica (like C18), which separates compounds based on hydrophobicity rather than polarity.[4]
-
Orthogonal Methods: Employ a purification technique that separates based on a different principle. If your impurity cannot be separated by polarity (chromatography), perhaps it can be separated by solubility (recrystallization) or acidity (acid-base extraction).
-
Frequently Asked Questions (FAQs)
Question 1: What are the most likely impurities in my crude 3-bromophenylhydantoin?
Answer: The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Such as 3-bromoaniline, the corresponding aldehyde or ketone, cyanide source, and ammonium carbonate if using a Bucherer-Bergs reaction.
-
Side-Reaction Products: Hydrolysis of the hydantoin ring can occur under harsh pH conditions.
-
Process-Related Impurities: Byproducts from reagents or solvents used in the synthesis.[5] For instance, if N-bromosuccinimide (NBS) were used in a bromination step, residual succinimide could be present.[6]
Question 2: What is the best way to assess the purity of my final product?
Answer: A combination of methods provides the most complete picture of purity:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. It can separate and quantify even minor impurities, providing a purity percentage (e.g., >99%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different proton or carbon environments. Integration of signals can give a molar ratio of product to impurity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for crystalline solids. A broad or depressed melting point suggests the presence of impurities.
Question 3: Can I use an acid-base extraction to purify 3-bromophenylhydantoin?
Answer: Yes, this can be a very effective step, particularly for removing basic or strongly acidic impurities. The hydantoin ring contains N-H protons that are weakly acidic (pKa typically around 9-10).
-
Mechanism: You can dissolve your crude product in an organic solvent (like ethyl acetate).
-
To remove basic impurities (e.g., residual 3-bromoaniline), wash the organic layer with a dilute aqueous acid like 1 M HCl. The basic impurities will become protonated and move into the aqueous layer.
-
To remove acidic impurities (e.g., carboxylic acids), wash the organic layer with a weak base like 5% aqueous sodium bicarbonate. The acidic impurities will be deprotonated and extracted into the aqueous phase, while the weakly acidic hydantoin remains in the organic layer.
-
Visualizations and Data
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
Data Tables for Method Development
Table 1: Recrystallization Solvent Screening Guide
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility of 3-Bromophenylhydantoin |
| n-Heptane | 0.1 | 98 | Insoluble (Good anti-solvent) |
| Toluene | 2.4 | 111 | Sparingly soluble hot, insoluble cold |
| Dichloromethane (DCM) | 3.1 | 40 | Soluble (Use with anti-solvent) |
| Ethyl Acetate | 4.4 | 77 | Soluble hot, sparingly soluble cold |
| Acetone | 5.1 | 56 | Soluble (Likely too soluble) |
| Ethanol | 5.2 | 78 | Soluble hot, moderately soluble cold |
| Methanol | 6.6 | 65 | Soluble hot, moderately soluble cold |
| Water | 10.2 | 100 | Insoluble |
Note: Data compiled from common solvent property tables.[7] The principle of "like dissolves like" suggests that moderately polar solvents will be most effective.
Table 2: Suggested Mobile Phases for Silica Gel Column Chromatography
| Solvent System | Example Ratios (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate | 9:1 -> 1:1 | Low to Medium | Excellent starting point for many organic compounds. The ratio can be fine-tuned based on TLC results. |
| Hexane : Dichloromethane | 1:1 -> 0:1 | Low to Medium | Good for separating less polar compounds. |
| Dichloromethane : Methanol | 99:1 -> 95:5 | Medium to High | Used for more polar compounds. A small amount of methanol significantly increases eluting power. |
References
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). PMC. Available at: [Link]
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (2013). Google Patents.
-
Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (2011). Google Patents.
-
Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. (2021). YouTube. Available at: [Link]
-
Hydrophobic-Interaction Membrane Chromatography for Large-Scale Purification of Biopharmaceuticals. (2009). BioProcess International. Available at: [Link]
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). PMC. Available at: [Link]
-
Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. (2023). PMC. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data. Available at: [Link]
-
3-hydroxyquinoline. (1955). Organic Syntheses. Available at: [Link]
Sources
- 1. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 2. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Preventing degradation of 5-(3-Bromophenyl)imidazolidine-2,4-dione in solution.
A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals
Introduction
5-(3-Bromophenyl)imidazolidine-2,4-dione is a hydantoin derivative of significant interest in medicinal chemistry and drug development. Like many heterocyclic compounds, its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. The core structure, an imidazolidine-2,4-dione (hydantoin) ring, is susceptible to degradation, primarily through hydrolysis. This guide provides an in-depth technical overview of the degradation pathways and offers practical troubleshooting advice and preventative protocols to ensure the integrity of your compound in solution.
Understanding the Primary Degradation Pathway: Hydrolysis
The primary cause of degradation for this compound in solution is the hydrolytic cleavage of the amide bonds within the hydantoin ring. This process is significantly influenced by pH, temperature, and the choice of solvent.
The hydantoin ring can undergo hydrolysis under both acidic and, more commonly, alkaline conditions, leading to ring-opening.[1][2][3][4] This reaction proceeds via nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons of the ring. The initial product is a hydantoic acid derivative, which may undergo further degradation.
Troubleshooting Guide: Common Stability Issues
This section addresses common problems encountered by researchers when working with solutions of this compound.
Q1: I prepared a stock solution in DMSO, and after a week at -20°C, I see a significant loss of activity and a new peak in my HPLC analysis. What happened?
A1: This is a classic stability issue. While DMSO is a common solvent for dissolving hydantoin compounds, it is not inert.[1] Several factors could be at play:
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even trace amounts of water can be sufficient to cause slow hydrolysis of the hydantoin ring over time, even at -20°C.
-
Freeze-Thaw Cycles: Repeatedly taking your stock solution out of the freezer and allowing it to thaw can introduce moisture and accelerate degradation. Each cycle increases the compound's exposure to conditions that favor hydrolysis.[5]
-
pH of the Final Solution: When you dilute your DMSO stock into an aqueous buffer for your experiment, the final pH of the solution becomes critical. If the buffer is alkaline (pH > 8), it can rapidly accelerate the hydrolysis of the hydantoin ring.[2][4][6]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for compound degradation.
Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I fix this?
A2: This is a solubility issue, which is distinct from degradation but equally problematic. This compound, like many hydantoins, has limited aqueous solubility.[1]
-
Final Co-solvent Concentration: When diluting a concentrated DMSO stock into an aqueous medium, the final percentage of DMSO is crucial. Typically, this should be kept below 1% to avoid precipitation and potential solvent-induced toxicity in cell-based assays.[1]
-
Buffer Composition: The salt concentration and composition of your aqueous buffer can affect the solubility of your compound.
-
Temperature: Gently warming the solution might temporarily increase solubility, but be cautious, as elevated temperatures can accelerate degradation.[1]
Recommendations:
-
Optimize DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your working solution. This may require preparing a more dilute stock solution if your final compound concentration is high.
-
Gentle Warming: Try gently warming the solution (e.g., to 37°C) to aid dissolution, but do not overheat.
-
Solubility Test: Perform a small-scale solubility test in your final buffer system before preparing a large batch.
Preventative Protocols and Best Practices
Adhering to strict handling and storage protocols is the most effective way to prevent degradation.
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous solvents. Anhydrous DMSO is a common choice for initial stock solutions.[7]
-
Weighing: For quantities over 10 mg, weigh the compound on an analytical balance and prepare the solution to the desired concentration. For smaller quantities (≤10 mg), it is advisable to add the solvent directly to the vial to avoid losses during transfer.[5]
-
Environment: Work in a low-humidity environment. If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: After adding the solvent, cap the vial tightly and vortex until the compound is fully dissolved. Gentle warming can be used if necessary, but monitor for any signs of degradation.
Protocol 2: Storage of Stock Solutions
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use, tightly sealed vials (amber glass is preferred to protect from light).[1][5]
-
Storage Temperature: Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]
-
Inert Atmosphere: For highly sensitive compounds, consider backfilling the headspace of each aliquot vial with nitrogen or argon before sealing.
| Storage Condition | Recommended Duration | Rationale |
| Solid (Neat) | > 2 Years (at -20°C) | Minimal molecular mobility reduces degradation rates.[8] |
| In Anhydrous DMSO | ≤ 6 Months (at -80°C) | Low temperature slows hydrolysis. Aliquoting is critical.[5] |
| In Anhydrous DMSO | ≤ 1 Month (at -20°C) | Suitable for frequent use, but shorter stability window.[5] |
| In Aqueous Buffer | Use Immediately | Water and potential non-optimal pH lead to rapid degradation. |
Analytical Method for Monitoring Stability
A robust analytical method is essential to confirm the stability of your compound. High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][9]
Protocol 3: Stability Assessment by HPLC
-
System Preparation:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure an acidic pH and good peak shape) is a good starting point.
-
Detector: A UV detector set to the λmax of the compound (determine this by a UV scan).
-
-
Sample Preparation:
-
Prepare a fresh "time zero" (T0) sample by diluting your stock solution in the mobile phase.
-
Incubate other samples under the conditions you wish to test (e.g., in your experimental buffer at 37°C).
-
At specified time points (e.g., 1, 4, 8, 24 hours), take an aliquot and dilute it in the mobile phase for analysis.
-
-
Analysis:
-
Inject the T0 sample to establish the initial peak area and retention time of the parent compound.
-
Inject the samples from subsequent time points.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.
-
-
Quantification: Calculate the percentage of the compound remaining at each time point relative to the T0 sample.
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing compound stability via HPLC.
Frequently Asked Questions (FAQs)
Q: Can I use solvents other than DMSO? A: Yes. Polar organic solvents like ethanol or acetone can also be used, but their suitability depends on the specific requirements of your experiment.[1] Always use anhydrous grade solvents and perform a stability check.
Q: Is it safe to heat the solution to get the compound to dissolve? A: Gentle warming can be acceptable, but excessive heat will significantly accelerate hydrolysis.[1] We recommend performing preliminary stability tests to determine an acceptable temperature range for your specific compound and solution.
Q: How can I protect my compound from light? A: While hydrolysis is the primary concern, photodegradation can also occur.[1] Always store solutions in amber vials and minimize exposure to direct light during experiments.
Q: Should I be concerned about the purity of my starting material? A: Absolutely. The presence of impurities can complicate analysis and may even catalyze degradation. Always use a well-characterized compound from a reputable source and review its Certificate of Analysis.
References
- BenchChem. (2025). Enhancing the solubility and stability of Hydantocidin formulations. Benchchem.
- Bommarius, A. S., et al. (1998). Reaction pathway for the hydrolysis of hydantoin. ResearchGate.
- Saleh, M. I., & Williams, A. (1981). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Journal of the Chemical Society, Perkin Transactions 2.
- Various Authors. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. ResearchGate.
- Faris, M. A., & Safi, Z. S. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry.
- Unknown Author. (n.d.). Hydrolysis of hydantoin to hydantoin acid. ResearchGate.
- Zhang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH.
- Asada, A., et al. (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. PubMed.
- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. PubMed Central.
- Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio.
- Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed Central.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
- Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed.
- Unknown Author. (2025). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. ResearchGate.
- Akimoto, K., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.
- Various Authors. (2015). What to select for storing your compound: neat vs.in solution? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. captivatebio.com [captivatebio.com]
- 6. Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of 5-(3-Bromophenyl)imidazolidine-2,4-dione
Welcome to the technical support center for the analysis of 5-(3-Bromophenyl)imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the Nuclear Magnetic Resonance (NMR) spectra of this molecule. As Senior Application Scientists, we provide not just procedural steps but also the rationale behind them, ensuring a deeper understanding and more reliable results.
Troubleshooting Guide
This section addresses specific challenges you might encounter while interpreting the ¹H NMR spectrum of this compound.
Question 1: Why do the aromatic protons of the 3-bromophenyl group show a complex splitting pattern instead of simple doublets or triplets?
Answer:
The complexity in the aromatic region of the ¹H NMR spectrum for this compound arises from the substitution pattern of the benzene ring and the nature of proton-proton coupling. The 3-bromo substituent renders the four aromatic protons chemically non-equivalent. This leads to a complex multiplet rather than simple first-order splitting patterns.
Here's a breakdown of the expected couplings:
-
Ortho-coupling (³J): Coupling between protons on adjacent carbons, typically the largest, ranging from 6-10 Hz.[1][2][3]
-
Meta-coupling (⁴J): Coupling between protons separated by three bonds, which is significantly smaller, around 1-3 Hz.[1][2][4]
-
Para-coupling (⁵J): Coupling between protons on opposite sides of the ring, which is often too small to be resolved.
The interplay of these different coupling constants for each aromatic proton with its neighbors results in overlapping multiplets that can be challenging to deconvolute. For instance, a proton with both an ortho and a meta neighbor will appear as a doublet of doublets.[1] When these multiplets overlap, a complex and difficult-to-interpret pattern emerges.
Troubleshooting Protocol:
-
Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). This increases the chemical shift dispersion, potentially resolving the overlapping multiplets.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the COSY spectrum will connect coupled protons, helping to trace the connectivity within the aromatic spin system.[5][6][7]
-
TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a spin system, even if they are not directly coupled.[5]
-
-
Spectral Simulation: Use NMR simulation software to model the aromatic spin system. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data. Adjusting the parameters to achieve a good match can help in assigning the signals.
Question 2: I am observing more than one signal for the protons on the imidazolidine ring. Why is this, and how can I assign them?
Answer:
The C5 carbon of the imidazolidine ring is a stereocenter. This makes the two protons on the adjacent CH₂ group (if present) or any other prochiral center in the molecule diastereotopic.[8][9][10] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts, leading to separate signals in the ¹H NMR spectrum.[9][11] Furthermore, these diastereotopic protons will couple to each other (geminal coupling) and to any adjacent protons.
In the case of this compound, the proton at the C5 position (methine proton) will appear as a single signal, likely a multiplet due to coupling with the NH protons. The two NH protons are also potentially diastereotopic and may exhibit different chemical shifts, further complicating the spectrum.
Troubleshooting Protocol:
-
Solvent Titration: The chemical shifts of NH protons are often sensitive to the solvent and concentration.[12][13][14] Performing experiments in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) can help to differentiate the NH signals from others as their positions are likely to shift significantly.
-
D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the labile NH protons to exchange with deuterium. This will lead to the disappearance of the NH signals in the ¹H NMR spectrum, confirming their assignment.
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[5][7] This will definitively link the methine proton signal to the C5 carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[5][7] This can be used to confirm the assignment of the C5 proton by observing its correlation to the carbons of the phenyl ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons that are close to each other, which can be useful in determining the stereochemistry of the molecule.
-
Question 3: My baseline is noisy and some peaks are broad. What could be the cause and how can I improve the spectrum quality?
Answer:
A noisy baseline and broad peaks can be due to several factors, including low sample concentration, the presence of paramagnetic impurities, or issues with sample preparation and instrument settings. Hydantoin derivatives can sometimes exhibit poor solubility, which can contribute to these issues.
Troubleshooting Protocol:
-
Increase Concentration: If solubility permits, increase the concentration of your sample. This will improve the signal-to-noise ratio.
-
Solvent Selection: Ensure you are using a solvent in which your compound is fully dissolved. For hydantoins, DMSO-d₆ is often a good choice due to its high polarity.[12][15]
-
Sample Filtration: If you suspect particulate matter in your sample, filter it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Check for Paramagnetic Impurities: Paramagnetic species can cause significant line broadening.[13] Ensure all glassware is clean and that there is no contamination from metal ions.
-
Optimize Acquisition Parameters:
-
Increase the number of scans: This will improve the signal-to-noise ratio.
-
Adjust the relaxation delay (d1): A longer relaxation delay ensures that the magnetization has fully recovered between scans, leading to sharper lines and more accurate integration.
-
Frequently Asked Questions (FAQs)
What are the expected ¹H NMR chemical shifts for this compound?
While the exact chemical shifts can vary depending on the solvent and concentration, the following table provides a general guide to the expected regions for the key protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
| C5-H (Methine) | 4.5 - 5.5 | Multiplet |
| N1-H | 8.0 - 11.0 | Broad Singlet |
| N3-H | 9.0 - 12.0 | Broad Singlet |
Note: These are approximate ranges and can be influenced by various factors.[16]
Which solvent is best for acquiring the NMR spectrum of this compound?
For hydantoin derivatives, which often have polar functional groups and may have limited solubility in less polar solvents, DMSO-d₆ is generally a good starting choice.[12][15] It is an excellent solvent for many polar organic molecules and will also allow for the observation of the exchangeable NH protons. If solubility is an issue in other common NMR solvents like CDCl₃, DMSO-d₆ is a reliable alternative.
How can I confirm the presence of the bromine atom on the phenyl ring?
While ¹H NMR can strongly suggest the substitution pattern, it does not directly observe the bromine atom. The most definitive methods for confirming the presence and position of the bromine atom are:
-
¹³C NMR: The carbon atom directly attached to the bromine will have its chemical shift significantly influenced.
-
Mass Spectrometry (MS): The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in roughly a 1:1 ratio) will result in a characteristic M and M+2 pattern in the mass spectrum, providing strong evidence for the presence of a single bromine atom.
What is the significance of the imidazolidine-2,4-dione (hydantoin) ring in drug development?
The hydantoin ring is a key structural motif in many pharmaceutical compounds.[12] It is known to be a pharmacophore for a variety of biological activities, most notably as an anticonvulsant.[12] Phenytoin, a well-known anti-epileptic drug, is a 5,5-diphenylhydantoin.[12][17] The substituents on the hydantoin ring play a crucial role in modulating the pharmacological activity and pharmacokinetic properties of the molecule.[14]
Visualizing the Workflow for Spectral Assignment
The following diagram illustrates a logical workflow for the complete assignment of the ¹H NMR spectrum of this compound.
Caption: Workflow for NMR spectral assignment.
References
- Vertex AI Search. (2025). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving.
- Rothchild, R., Braddock, S., Traviglia, S., & Venkatasubban, K. S. (n.d.). NMR Studies of Drugs. 5-Methyl-5-phenylhydantoin.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
- ESA-IPB. (n.d.).
- ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.
- PubMed Central. (n.d.).
- ChemicalBook. (n.d.). 5,5-Diphenylhydantoin(57-41-0) ¹H NMR spectrum.
- ChemicalBook. (n.d.). 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) ¹H NMR spectrum.
- (n.d.).
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- PubChem, NIH. (n.d.). Phenylhydantoin | C9H8N2O2 | CID 1002.
- YouTube. (2023). Coupling in Proton NMR.
- ChemicalBook. (n.d.). 3-Bromophenol(591-20-8) ¹H NMR.
- Chemistry Steps. (n.d.). Homotopic Enantiotopic Diastereotopic and Heterotopic.
- Scholars' Mine. (2023).
- (n.d.). Spotting diastereotopic protons in the NMR spectrum.
- (2016). How to differentiate diastereotopic protons by NMR in flexible groups?.
- Master Organic Chemistry. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples.
- OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.
- PubMed. (n.d.).
- (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- ChemicalBook. (n.d.). 3-bromo-4-methoxyphenylacetonitrile(772-59-8) ¹h nmr.
- (n.d.). Chemical shifts.
- ResearchGate. (n.d.). Figure S.1. ¹H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d₆).
- (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2015). (PDF)
- bepls. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
- anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- ResearchGate. (2011). (PDF)
- (n.d.). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones.
- MDPI. (n.d.). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl).
- (2024).
- ResearchGate. (2025).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 11. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
- 12. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. compoundchem.com [compoundchem.com]
- 17. bepls.com [bepls.com]
Technical Support Center: Scaling Up the Synthesis of 5-(3-Bromophenyl)imidazolidine-2,4-dione
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 5-(3-Bromophenyl)imidazolidine-2,4-dione (a hydantoin derivative) from bench-scale to larger, preclinical quantities. Hydantoin scaffolds are pivotal in medicinal chemistry, exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties.[1][2] The successful scale-up of this compound requires a thorough understanding of the reaction mechanism, optimization of process parameters, and proactive troubleshooting of common challenges.
The most reliable and frequently employed method for synthesizing 5-substituted hydantoins from aldehydes is the Bucherer-Bergs reaction.[3] This multicomponent reaction is valued for its efficiency and use of accessible starting materials, making it ideal for producing the quantities required for preclinical studies.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions related to the scale-up of this specific synthesis.
Troubleshooting Guide: From Benchtop to Kilogram Scale
Scaling up a chemical synthesis often introduces challenges not observed at the lab scale. This section addresses specific issues you may encounter during the synthesis of this compound via the Bucherer-Bergs reaction.
Question 1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations, or changes in reagent stoichiometry and purity.
-
Potential Cause 1: Inefficient Mixing. In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions or decomposition.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) capable of maintaining a homogenous slurry. The goal is to keep all solids suspended and ensure uniform heat distribution.
-
-
Potential Cause 2: Poor Temperature Control. The Bucherer-Bergs reaction is typically exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. Uncontrolled temperature increases can lead to the degradation of reactants or the formation of unwanted byproducts.
-
Potential Cause 3: Incomplete Reaction. The reaction may not have reached completion in the allotted time due to the factors above.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Extend the reaction time if necessary until the starting material (3-bromobenzaldehyde) is consumed. Some difficult reactions can be accelerated with ultrasonication, which may allow for lower temperatures and shorter reaction times.[5]
-
-
Potential Cause 4: Product Loss During Workup. The precipitation and filtration steps are critical for yield.
-
Solution: Ensure the pH is carefully adjusted during the acidification step to fully precipitate the product.[6] After filtration, wash the product cake with cold water to remove inorganic salts without dissolving a significant amount of the desired compound.
-
Question 2: I am observing significant impurities in my final product after scale-up. How can I identify and minimize them?
Answer: Impurities can arise from side reactions, unreacted starting materials, or degradation. Proper control of reaction parameters and a robust purification strategy are essential.
-
Potential Cause 1: Unreacted 3-Bromobenzaldehyde. If the reaction is incomplete, the starting aldehyde will contaminate the product.
-
Solution: As mentioned, ensure the reaction goes to completion by monitoring it. During workup, unreacted aldehyde can often be removed during the recrystallization step.
-
-
Potential Cause 2: Aldehyde Polymerization. Aldehydes can polymerize under certain conditions, leading to insoluble byproducts.[7]
-
Solution: Maintain strict temperature control and avoid overly harsh basic conditions. Using ultrasonication can sometimes mitigate polymerization by enabling lower reaction temperatures.[7]
-
-
Potential Cause 3: Side Reactions of Cyanide. Using a significant excess of sodium or potassium cyanide can lead to undesired side products.
-
Solution: Adhere strictly to the recommended molar ratios. A 1:2:2 molar ratio of aldehyde to potassium cyanide to ammonium carbonate is a good starting point for optimizing reactivity while minimizing side reactions.[6]
-
-
Purification Strategy: The majority of hydantoin products are crystalline, which simplifies their purification.[1]
-
Acidification & Precipitation: After the reaction is complete, cool the mixture and carefully acidify it with an acid like HCl to precipitate the crude this compound.[6]
-
Recrystallization: This is the most effective method for purification. Ethanol/water mixtures are often excellent solvent systems for recrystallizing hydantoins.[7] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity is observed. Allow the solution to cool slowly to form pure crystals.
-
Question 3: The reaction workup is difficult and filtration is very slow at a larger scale. How can I improve this process?
Answer: Filtration issues are often due to the physical properties of the precipitate (e.g., very fine particles).
-
Potential Cause 1: "Oiling Out". If the product comes out of the solution as an oil before solidifying, it can form a fine, difficult-to-filter powder.
-
Solution: Control the rate of precipitation. Instead of adding acid quickly, add it slowly to the cooled reaction mixture with vigorous stirring. This encourages the growth of larger, more easily filterable crystals.
-
-
Potential Cause 2: Clogging of Filter Medium. Very fine particles can clog the filter paper or cloth.
-
Solution: Consider using a filter aid like Celite® in a Büchner funnel for large-scale filtration. Alternatively, allow the precipitate to age (stirring in the mother liquor for a period after precipitation) to encourage crystal growth before filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Bucherer-Bergs reaction for this synthesis?
A1: The Bucherer-Bergs reaction is a multicomponent process that proceeds through several key steps. Understanding this mechanism is vital for troubleshooting.[5][6]
-
Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion (from KCN or NaCN) on the carbonyl carbon of 3-bromobenzaldehyde to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile.[6]
-
Cyclization: The nitrogen atom of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate), forming a cyano-carbamic acid. This intermediate undergoes intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.[6]
-
Rearrangement: The 5-imino-oxazolidin-2-one rearranges via an isocyanate intermediate to form the final, more stable this compound product.[6]
Below is a diagram illustrating the key transformations in this reaction pathway.
Caption: Key stages of the Bucherer-Bergs reaction pathway.
Q2: What are the critical process safety considerations when handling kilograms of potassium cyanide (KCN)?
A2: Potassium cyanide is acutely toxic. Scaling up its use requires stringent safety protocols.
-
Engineering Controls: All manipulations must be performed in a well-ventilated walk-in fume hood or a contained reactor system. Ensure a calibrated HCN gas detector is in place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider thicker butyl rubber or neoprene gloves), and splash goggles with a face shield.
-
Preventing HCN Release: NEVER allow KCN to come into contact with acid. Acidification of the reaction mixture must only be performed after the reaction is complete and in a controlled manner within a high-performance fume hood, as this will generate hydrogen cyanide (HCN) gas from any unreacted cyanide.
-
Emergency Preparedness: Have an emergency plan in place. This includes immediate access to a safety shower and eyewash station, and having a cyanide antidote kit (e.g., hydroxocobalamin or sodium thiosulfate/sodium nitrite) available with personnel trained in its administration. All waste containing cyanide must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.
Q3: How do I choose the right solvent and temperature for scale-up?
A3: The choice of solvent and temperature is a balance between reaction rate, solubility, and safety.
-
Solvent System: A mixture of 50% aqueous ethanol is a classic and effective solvent for the Bucherer-Bergs reaction.[5] It provides good solubility for the organic aldehyde and the inorganic salts. For difficult cases or to improve solubility of certain substrates, solvents like acetamide or dimethylformamide (DMF) have been recommended, though this complicates solvent removal later.[1]
-
Temperature: A reaction temperature of 60–70°C is generally optimal.[3] Lower temperatures lead to very slow reaction rates, while significantly higher temperatures can increase the rate of side reactions and decomposition. The pressure inside a sealed reactor will also increase at higher temperatures, which must be managed.
Q4: What are the standard analytical methods for characterizing the final product?
A4: A combination of techniques should be used to confirm the structure and purity of this compound.
-
Purity Assessment: HPLC is the preferred method for determining the purity of the final compound. A standard protocol would involve a C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA). TLC can be used for quick in-process checks.[4]
-
Structural Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[8]
-
FTIR Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches (around 3200 cm⁻¹) and the two distinct carbonyl (C=O) stretches of the hydantoin ring (around 1710-1770 cm⁻¹).[4]
-
-
Physical Characterization: A sharp melting point is a good indicator of high purity.[4]
Process Parameters Summary
The following table provides a summary of typical parameters for both lab-scale and scaled-up synthesis. Note that scale-up parameters require careful optimization and should not be implemented without a thorough safety review and process hazard analysis.
| Parameter | Lab Scale (e.g., 1-10 g) | Scale-Up (e.g., 0.5-5 kg) | Rationale & Key Considerations |
| Starting Aldehyde | 3-Bromobenzaldehyde | 3-Bromobenzaldehyde | Ensure high purity (>98%) to avoid introducing impurities from the start. |
| Reagents | KCN or NaCN, (NH₄)₂CO₃ | KCN or NaCN, (NH₄)₂CO₃ | Use reagents from reliable suppliers. Grind solids to a uniform particle size for better dissolution. |
| Molar Ratio | Aldehyde:KCN:(NH₄)₂CO₃ ≈ 1:2:2 | Aldehyde:KCN:(NH₄)₂CO₃ ≈ 1:2:2 | A slight excess of cyanide and carbonate drives the reaction to completion.[6] |
| Solvent | 50% Aqueous Ethanol | 50% Aqueous Ethanol | Balances solubility of organic and inorganic components.[5] |
| Temperature | 60-70 °C | 60-70 °C (with careful monitoring) | Optimal temperature for reaction rate without significant degradation.[1] |
| Reaction Time | 4-24 hours | 8-36 hours (monitor for completion) | Scale-up often requires longer reaction times due to mixing and heat transfer limitations. |
| Workup | Acidification (HCl), filtration | Controlled acidification, filtration | Careful pH control is crucial for maximizing precipitation and yield. |
| Purification | Recrystallization (Ethanol/Water) | Recrystallization (Ethanol/Water) | Highly effective for removing most common impurities.[1][7] |
| Expected Yield | 70-90% | 65-85% | A slight decrease in yield is common upon scale-up but can be minimized with optimization. |
References
- Benchchem. The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins.
- Ware, E. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.
- Wikipedia. Bucherer–Bergs reaction.
- Alfa Chemistry. Bucherer-Bergs Reaction.
- MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
- NIH. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids.
- NIH. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water.
- NIH. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. PMC - NIH.
- SRR Publications. Novel new research strategies of hydantoin derivatives: A review.
- Journal of Applied Sciences Research. Substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity stud.
- PubMed Central. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade.
- SynHet. This compound.
- Benchchem. Troubleshooting guide for Bucherer-Bergs hydantoin synthesis.
- bepls. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione.
- Organic Chemistry Portal. Hydantoin synthesis.
- ACS Publications. Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews.
- kchem.org. Synthesis and Characterization of Novel Hydantoins as Potential COX-2 Inhibitors: 1,5-Diarylhydantoins.
- NIH. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. PMC - NIH.
- Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.
- MDPI. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations.
- European Patent Office. Process for producing 5-arylhydantoins - EP 0647630 A1.
- Recent advances in the synthesis and medicinal application of hydantoin.
- RSC Publishing. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals.
- Ambeed.com. Bucherer-Bergs Reaction.
- Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
- MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione.
- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.
- Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.
- ResearchGate. Re-Evaluation of a Solid-Phase Hydantoin Synthesis.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
- OPUS. Analytical Methods.
- ResearchGate. Synthesis of imidazolidine 2,4 – dione derivatives.
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. bepls.com [bepls.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aensiweb.net [aensiweb.net]
Overcoming crystallization difficulties with 3-bromophenylhydantoin.
Welcome to the technical support center for 3-bromophenylhydantoin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crystallization of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common hurdles and achieve high-quality crystalline material. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.
Introduction: The Crystallization Challenge of 3-Bromophenylhydantoin
3-Bromophenylhydantoin, like many substituted aromatic hydantoins, can present unique crystallization challenges. Its molecular structure, featuring a polar hydantoin ring and a less polar bromophenyl group, can lead to complex solubility behaviors. Researchers often report difficulties such as "oiling out," the formation of amorphous precipitates, or the inability to induce crystallization altogether. These issues can stem from a variety of factors including solvent choice, cooling rate, and the presence of impurities. This guide will walk you through a logical, step-by-step approach to troubleshoot these problems, grounded in the principles of crystallization science.
Troubleshooting Guide: From Stubborn Oils to Crystalline Solids
This section provides direct answers to common and frustrating issues encountered during the crystallization of 3-bromophenylhydantoin.
Q1: My 3-bromophenylhydantoin is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: Understanding and Preventing "Oiling Out"
"Oiling out" is a common phenomenon where a compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This typically occurs when the solute is highly supersaturated at a temperature above its melting point in the chosen solvent system. The resulting oil is often a poor medium for purification as impurities tend to be highly soluble in it.[2]
Causality and Solutions:
-
High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the compound may not have enough time to nucleate and grow into an ordered crystal lattice.
-
Solution: Slow down the cooling rate. Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature first, and then gradually cool it further. You can insulate the flask to slow heat transfer.[1]
-
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or it may have a boiling point that is too high relative to the melting point of your compound.
-
Solution: Select a solvent in which 3-bromophenylhydantoin has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures. A good starting point for hydantoin-based compounds are polar protic solvents like ethanol or isopropanol , or polar aprotic solvents like acetone or ethyl acetate .[3] Consider a mixed solvent system. For example, dissolve the compound in a good solvent (e.g., ethanol) and then slowly add an anti-solvent in which it is poorly soluble (e.g., water or hexane) until turbidity is observed. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, making it more prone to oiling out.[1][4]
-
Solution: If you suspect impurities, consider a pre-purification step such as column chromatography. Alternatively, you can try adding a small amount of activated charcoal to the hot solution to adsorb impurities, followed by hot filtration before allowing the solution to cool.[4]
-
Q2: I've tried several solvents, but I can't get any crystals to form. What should I do next?
A2: Strategies for Inducing Crystallization
When a solution remains clear upon cooling, it is likely undersaturated or nucleation is inhibited. Here are several techniques to induce crystallization:
-
Increase Concentration: Your solution may be too dilute. You can try to carefully evaporate some of the solvent to increase the concentration of 3-bromophenylhydantoin.[1] Be cautious not to evaporate too much, which could lead to rapid precipitation of an amorphous solid.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of crystalline 3-bromophenylhydantoin from a previous batch, add a tiny seed crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.[3]
-
Vapor Diffusion: This is a gentle and effective method for growing high-quality crystals. Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your solution, gradually inducing crystallization. A common setup is dissolving the compound in a small amount of chloroform or dichloromethane and placing it in a larger chamber containing pentane or hexane.
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents for crystallizing 3-bromophenylhydantoin?
| Solvent Class | Recommended Solvents | Rationale |
| Polar Protic | Ethanol, Isopropanol | The hydantoin ring has hydrogen bond donors and acceptors, making it soluble in alcohols. Solubility typically decreases upon cooling. |
| Polar Aprotic | Acetone, Ethyl Acetate | These solvents can dissolve the compound through dipole-dipole interactions. Their volatility can be advantageous for slow evaporation techniques. |
| Aromatic | Toluene | The bromophenyl group may interact favorably with aromatic solvents. Toluene is less volatile than benzene, allowing for slower crystal growth. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Allows for fine-tuning of the solubility and can be very effective for inducing crystallization. |
It is highly recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch of 3-bromophenylhydantoin.
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
-
Dissolution: In an Erlenmeyer flask, add a small amount of your chosen solvent (e.g., ethanol) to your crude 3-bromophenylhydantoin.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling, you can place the flask in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in a refrigerator or an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Vapor Diffusion Crystallization
-
Preparation: Dissolve a small amount of 3-bromophenylhydantoin in a minimal amount of a "good" solvent (e.g., acetone) in a small vial.
-
Assembly: Place this small vial inside a larger jar or beaker that contains a layer of an "anti-solvent" (e.g., hexane). The level of the anti-solvent should be below the top of the inner vial.
-
Sealing: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature.
-
Observation: Over time (hours to days), the anti-solvent vapor will diffuse into the inner vial, causing your compound to slowly crystallize.
Visualizing Crystallization Concepts
Logical Flow for Troubleshooting Crystallization
Sources
- 1. Crystallization kinetics of diphenylhydantoin [arizona.aws.openrepository.com]
- 2. Crystal modification of phenytoin using different solvents and crystallization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization of three phenytoin preparations in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Novel Imidazolidine-2,4-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for establishing a robust stability testing protocol for novel imidazolidine-2,4-dione compounds. It addresses common challenges and frequently asked questions to ensure the integrity and accuracy of your stability data, aligning with global regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when designing and implementing a stability testing program for imidazolidine-2,4-dione derivatives.
Q1: What are the primary global guidelines I need to follow for stability testing of a new chemical entity like an imidazolidine-2,4-dione?
A1: The foundational guidelines for stability testing are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The key document to follow is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[1][2][3] This guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), outlines the core stability data package required for registration applications.[1][3][4] It specifies testing conditions, frequencies, and data evaluation methods. Additional relevant ICH guidelines include:
-
ICH Q1B: Photostability Testing of New Drug Substances and Products[5][6]
-
ICH Q1D: Bracketing and Matrixing Designs for Stability Testing[5][6]
Q2: I'm in the early stages of development. How much stability data is typically required for an Investigational New Drug (IND) application?
A2: For early-phase clinical trials, the stability data requirements are less extensive than for a New Drug Application (NDA). While specific requirements can vary, a common expectation is to have sufficient data to support the safety and quality of the drug substance and product throughout the planned clinical study. This often includes:
-
Accelerated stability data (e.g., 3-6 months) to provide an early indication of the degradation profile.
-
Real-time stability data that covers the proposed duration of the clinical trial.
-
Forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[7][8]
Q3: What are the likely degradation pathways for imidazolidine-2,4-dione compounds?
A3: Imidazolidine-2,4-diones, also known as hydantoins, are susceptible to several degradation pathways. The most common is hydrolysis of the amide bonds within the heterocyclic ring, which can be catalyzed by acidic or basic conditions.[9][10] This can lead to the opening of the ring to form hydantoic acid derivatives. Other potential pathways include:
-
Oxidation: Depending on the substituents, oxidative degradation may occur.
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[11]
-
Thermal Degradation: High temperatures can lead to decomposition.
Understanding these potential pathways is crucial for designing appropriate forced degradation studies.
Q4: What is a "stability-indicating method," and why is it essential?
A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance or product over time.[12] For imidazolidine-2,4-diones, this typically involves a chromatographic technique like High-Performance Liquid Chromatography (HPLC).[13] The method must be able to separate and quantify the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and any other potential interfering substances.[13] This ensures that any decrease in the API concentration is accurately measured and that the formation of potentially harmful degradants is monitored.
Q5: What are the standard long-term, accelerated, and intermediate storage conditions I should use?
A5: The ICH Q1A(R2) guideline specifies the following standard storage conditions for long-term, accelerated, and intermediate stability studies:[2][14]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
The choice of long-term conditions depends on the climatic zone for which the drug is intended to be marketed.[14]
Section 2: Troubleshooting Guides
This section provides practical advice for overcoming common issues encountered during the stability testing of imidazolidine-2,4-dione compounds.
Issue 1: Rapid Degradation Observed Under Accelerated Conditions
Scenario: After just one month at 40°C / 75% RH, you observe a significant loss of the parent compound and the emergence of multiple degradation peaks in your HPLC chromatogram.
Possible Causes & Solutions:
-
Inherent Instability: The imidazolidine-2,4-dione scaffold may be inherently susceptible to hydrolysis or thermal degradation.
-
Action: Re-evaluate the formulation. Consider the use of excipients that may protect the compound, such as buffering agents to maintain an optimal pH or antioxidants if oxidation is suspected.
-
-
Excipient Incompatibility: An excipient in your formulation may be reacting with the drug substance.
-
Action: Conduct compatibility studies with individual excipients to identify the problematic component.
-
-
Inappropriate Packaging: The container closure system may not provide adequate protection from moisture.
-
Action: Evaluate the moisture vapor transmission rate (MVTR) of your packaging. Consider using containers with better barrier properties or including a desiccant.
-
Issue 2: Poor Peak Shape and Resolution in the Stability-Indicating HPLC Method
Scenario: During method development or validation, you notice that the peaks for the parent compound and its degradants are tailing, fronting, or not well-separated.
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: The imidazolidine-2,4-dione ring contains polar functional groups that can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[15]
-
Action:
-
Use a high-purity, end-capped HPLC column.
-
Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanols.
-
Add a competing amine, such as triethylamine (TEA), to the mobile phase in low concentrations to block active sites on the stationary phase.[15]
-
-
-
Mobile Phase Mismatch: The pH or organic composition of the mobile phase may not be optimal for the separation.
-
Action: Systematically vary the mobile phase pH, organic solvent type (e.g., acetonitrile vs. methanol), and gradient profile to achieve better separation.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Action: Reduce the injection volume or the concentration of the sample.
-
Issue 3: Appearance of Unexpected Peaks in Long-Term Stability Samples
Scenario: At the 6-month time point in your long-term stability study, you observe new, small peaks in the chromatogram that were not present in the initial samples or in the forced degradation studies.
Possible Causes & Solutions:
-
Slow Degradation Pathway: A degradation pathway that is not accelerated by the stress conditions used in forced degradation may be occurring.
-
Action: Attempt to identify the structure of the new degradant using techniques like LC-MS. This may provide insight into the degradation mechanism.
-
-
Leachables from the Container Closure System: A compound may be leaching from the packaging material into the drug product.
-
Action: Analyze a placebo formulation stored in the same container closure system to see if the peak is also present. Conduct a formal extractables and leachables study if necessary.
-
-
Contamination: The sample may have been contaminated during handling or storage.
-
Action: Review sample handling procedures. If possible, analyze a reserve sample from the same batch to confirm the finding.[16]
-
Issue 4: Inconsistent Results Across Different Batches
Scenario: You observe significant differences in the stability profiles of three different batches of your imidazolidine-2,4-dione compound.
Possible Causes & Solutions:
-
Manufacturing Process Variability: Inconsistencies in the manufacturing process can lead to variations in the impurity profile, which may affect stability.
-
Action: Thoroughly characterize the impurity profiles of each batch. Investigate any correlation between specific impurities and the observed stability differences.
-
-
Polymorphism: The drug substance may exist in different crystalline forms (polymorphs), which can have different stabilities.
-
Action: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to assess the solid-state form of each batch.
-
-
Particle Size Variation: Differences in particle size can affect the surface area exposed to environmental factors, influencing degradation rates.
-
Action: Measure the particle size distribution of each batch.
-
Section 3: Experimental Protocols & Workflows
Forced Degradation Study Protocol
This protocol outlines a systematic approach to identifying the potential degradation pathways of a novel imidazolidine-2,4-dione compound.
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solutions: Prepare solutions of the drug substance in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions: Expose the drug substance solutions and solid material to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[7]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples by HPLC with a photodiode array (PDA) detector.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Assess the peak purity of the parent compound in the presence of degradation products using the PDA detector.
-
Calculate the percentage of degradation in each condition.
-
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Potential Degradation Pathway of Imidazolidine-2,4-dione
Caption: A simplified potential hydrolytic degradation pathway for imidazolidine-2,4-diones.
Section 4: References
-
European Medicines Agency. (n.d.). Stability testing of existing active substances and related finished products - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Manufacturing Chemist. (2014). EMA releases new guideline on stability testing. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
gmp-compliance.org. (2014). New EMA Guideline on Stability Testing for Applications for Variations. Retrieved from [Link]
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
-
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
International Council for Harmonisation. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Federal Register. (2012). Draft Guidance for Industry on Abbreviated New Drug Applications: Stability Testing of Drug Substances and Products; Availability. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: stability. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Hydantoin and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
-
CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
Kyoto University Research Information Repository. (1995). Microbial transformations of hydantoin-related compounds. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PharmaSciences. (n.d.). Troubleshooting during HPLC calibration. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Velesco Pharma. (n.d.). Analytical Method Development | Drug Stability Studies. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Retrieved from [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
PubMed. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Retrieved from [Link]
Sources
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. EMA releases new guideline on stability testing [manufacturingchemist.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. Quality: stability | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biomedres.us [biomedres.us]
- 8. asianjpr.com [asianjpr.com]
- 9. softbeam.net:8080 [softbeam.net:8080]
- 10. pharmacy180.com [pharmacy180.com]
- 11. snscourseware.org [snscourseware.org]
- 12. velescopharma.com [velescopharma.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. hplc.eu [hplc.eu]
- 16. pharmasciences.in [pharmasciences.in]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Phenylhydantoin Analogues
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-phenylhydantoin analogues, a class of compounds renowned for their therapeutic potential. Anchored by the archetypal antiepileptic drug Phenytoin, this scaffold has been the subject of extensive medicinal chemistry efforts to modulate its biological activity. Here, we dissect the critical structural features that govern the anticonvulsant, antimicrobial, and anti-inflammatory properties of these analogues, offering field-proven insights for researchers, scientists, and drug development professionals.
The 5-Phenylhydantoin Scaffold: A Privileged Structure
The 5-phenylhydantoin core is a versatile heterocyclic structure, imidazolidine-2,4-dione, bearing a crucial phenyl group at the 5-position. This phenyl ring is essential for the anticonvulsant activity observed in drugs like Phenytoin, which primarily acts by modulating neuronal voltage-dependent sodium channels.[1][2] The key to developing novel analogues lies in understanding how substitutions at three primary locations—the C-5 phenyl ring, the N-1 position, and the N-3 position—influence biological efficacy and selectivity.
Comparative Analysis of Anticonvulsant Activity
The most extensively studied activity of 5-phenylhydantoin analogues is their ability to control seizures, particularly generalized tonic-clonic seizures.[1][3] The Maximal Electroshock (MES) seizure model is the gold-standard preclinical assay for identifying compounds with this profile.[4][5][6][7] The endpoint of this test is the abolition of the tonic hindlimb extension phase of an induced seizure, with efficacy often reported as the median effective dose (ED₅₀).[4][5]
Influence of C-5 Phenyl Ring Substitution
The electronic and steric properties of substituents on the C-5 phenyl ring profoundly impact anticonvulsant potency.
-
Lipophilic and Electron-Withdrawing Groups: A key trend is that substitution with lipophilic groups, such as alkyls, halogens, and trifluoromethyl groups, generally enhances anticonvulsant activity.[8][9] This is attributed to improved blood-brain barrier penetration and favorable interactions with the biological target. For instance, certain alkylated phenylmethylenehydantoins demonstrate potency comparable to or greater than Phenytoin.[8][9] Log P (a measure of lipophilicity) has been identified as a critical parameter for activity.[8][9]
-
Polar Groups: Conversely, the introduction of polar groups like nitro (-NO₂), cyano (-CN), or hydroxyl (-OH) on the phenyl ring typically leads to a significant reduction or complete loss of activity.[8][9]
Table 1: SAR of C-5 Phenyl-Substituted Analogues (Anticonvulsant Activity)
| Compound ID | C-5 Phenyl Substituent | Activity in MES Test (ED₅₀, mg/kg) | Reference |
| Phenytoin | Unsubstituted | 30 ± 2 | [8][9] |
| 14 | 4-tert-Butyl | 28 ± 2 | [8][9] |
| 12 | 4-iso-Propyl | 39 ± 4 | [8][9] |
| 11 | 4-Trifluoromethyl | Active (ED₅₀ not specified) | [8][9] |
| 35 | 4-Fluoro | Active (ED₅₀ not specified) | [8][9] |
| Analogue | 4-Nitro | Inactive | [8][9] |
Influence of N-1 and N-3 Hydantoin Ring Substitution
Modifications at the nitrogen atoms of the hydantoin ring have yielded mixed results, often influencing both potency and potential side effects.
-
N-3 Substitution: Alkylation or substitution with aminoalkyl groups at the N-3 position has been explored.[1] While some derivatives retain activity, these modifications can also introduce sedative properties, a feature absent in Phenytoin.[1][10] For example, 5-ethyl-5-phenyl-3-propylhydantoin showed anticonvulsant activity comparable to Phenytoin but with a lower liability for sedation.[10]
-
Prodrug Strategies: The N-3 position has been utilized to create prodrugs, such as ACC-9653, to improve solubility and bioavailability.[1]
The following diagram illustrates the key SAR takeaways for anticonvulsant activity.
Caption: Key Structure-Activity Relationships for Anticonvulsant 5-Phenylhydantoins.
Emerging Activities: A Comparative Overview
Beyond anticonvulsant effects, researchers have successfully engineered 5-phenylhydantoin analogues with significant antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Certain derivatives have demonstrated notable in vitro activity against various bacterial strains. The SAR for antimicrobial effects differs significantly from that for anticonvulsant activity.
-
Key Structural Features: Studies on hydantoin derivative dimers have shown that an amphipathic structure, featuring two hydantoin cores linked by an aromatic group, a hydrophobic tail (R1), and a positively charged moiety (R2), is crucial for antimicrobial action.[11] The length of the hydrophobic tail is critical; a C6 lipid tail was found to be optimal, while shorter or longer tails resulted in a loss of activity.[11] The nature of the aromatic linker also plays a role, with a biphenyl group being preferred over phenyl or naphthalene groups.[11]
-
Mechanism: These amphipathic dimers are thought to target and disrupt bacterial cell membranes, leading to depolarization and cell death.[11]
Table 2: SAR of Hydantoin Dimers (Antimicrobial Activity)
| Compound ID | Hydrophobic Tail (R1) | Aromatic Linker | Antibacterial Activity (Geometric Mean of MIC, µg/mL) | Reference |
| 1 | C12 Alkyl | Biphenyl | > 250 | [11] |
| 5 | C6 Alkyl | Biphenyl | 5.37 | [11] |
| 7 | C2 Alkyl | Biphenyl | > 100 | [11] |
| 9 | C6 Alkyl | Phenyl | (Less active than Cmpd 5) | [11] |
| 17 | C6 Alkyl | Naphthalene | (Less active than Cmpd 5) | [11] |
Anti-inflammatory Activity (COX-2 Inhibition)
A distinct series of 5,5-diarylhydantoins has been developed as selective cyclooxygenase-2 (COX-2) inhibitors.[12] This selectivity is desirable for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]
-
Key Structural Features: The crucial modification for COX-2 selectivity is the introduction of a methylsulfonyl (MeSO₂) group at the para-position of one of the C-5 phenyl rings.[12] This group is a well-known pharmacophore for COX-2 inhibitors. Molecular modeling suggests this MeSO₂ group orients into a secondary pocket of the COX-2 enzyme, conferring selectivity.[12]
-
N-3 Substitution: Interestingly, for COX-2 inhibition, an unsubstituted N-3 position on the hydantoin ring resulted in the highest potency and selectivity.[12] Alkylation at this position, while tolerated, led to a decrease in the selectivity index.[12]
Table 3: SAR of 5,5-Diarylhydantoins (COX-2 Inhibition)
| Compound ID | C-5 Phenyl Substituent | N-3 Substituent | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index | Reference |
| 4 | 4-(MeSO₂)phenyl | H | 0.077 | > 100 | > 1298 | [12] |
| 5 | 4-(MeSO₂)phenyl | Methyl | (Less active) | (More active) | (Lower) | [12] |
| Celecoxib | (Reference Drug) | - | 0.060 | 24.3 | 405 | [12] |
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR data hinges on robust and standardized experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed.
Protocol: Maximal Electroshock (MES) Test
This protocol outlines the procedure for assessing anticonvulsant properties against generalized tonic-clonic seizures.[4][5][6]
Materials:
-
Rodents (e.g., Male albino mice, 20-25 g).[4]
-
Electroshock apparatus with corneal electrodes.
-
Test compound, vehicle control (e.g., saline), and positive control (e.g., Phenytoin).
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).[5]
-
Saline solution (0.9%).
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment.
-
Dosing: Administer the test compound, vehicle, or positive control to respective animal groups via the desired route (e.g., intraperitoneal injection or oral gavage).[4] Dosing volume should be consistent (e.g., 10 ml/kg for mice).[4]
-
Pre-treatment Time: Conduct the test at the time of the compound's peak effect, determined from preliminary pharmacokinetic studies (e.g., 30-60 minutes post-administration).[4]
-
Electrode Application: At the designated time, gently restrain the animal. Apply a drop of topical anesthetic to each cornea, followed by a drop of saline to ensure conductivity.[5]
-
Stimulus Delivery: Place the corneal electrodes on the corneas and deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz, for 0.2 seconds).[4][5]
-
Observation & Endpoint: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.[5][6] The complete abolition of this phase is considered protection.[4]
-
Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED₅₀ value using probit analysis.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15][16]
Materials:
-
Test compound stock solution.
-
Bacterial strains (e.g., S. aureus, E. coli).[13]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[16][17]
-
Spectrophotometer or densitometer.
-
Incubator (35 ± 2°C).[14]
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend 3-5 isolated colonies in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][16]
-
Plate Setup: Dispense 50 µL of sterile broth into each well.[14] Add 50 µL of the test compound at 2x the highest desired final concentration to the first well of a row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing across the plate.[14][15] Discard 50 µL from the final well.
-
Inoculation: Inoculate each well (except a sterility control well) with 50 µL of the standardized bacterial inoculum. Include a growth control well (broth + inoculum, no compound).[14]
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[13][14]
-
Interpretation: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the compound in a well that remains clear (no visible growth).[13][15]
The following diagram illustrates the workflow for a typical screening cascade, from synthesis to biological evaluation.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
Validation of the Mechanism of Action for 5-(3-Bromophenyl)imidazolidine-2,4-dione: A Comparative Guide
This guide provides a comprehensive framework for validating the proposed mechanism of action (MoA) for the novel compound 5-(3-Bromophenyl)imidazolidine-2,4-dione. We will operate under the primary hypothesis that, due to its structural similarity to phenytoin and other hydantoin derivatives, this compound functions as a modulator of voltage-gated sodium channels (VGSCs).
This document is intended for researchers, scientists, and drug development professionals. It will objectively compare this proposed mechanism with other common anticonvulsant MoAs and provide detailed experimental protocols to rigorously test our hypothesis. Our approach is grounded in principles of scientific integrity, ensuring that each step provides self-validating data to build a robust and defensible mechanistic narrative.
Introduction: The Hydantoin Scaffold and the Primary Hypothesis
The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, most notably recognized in the structure of the anti-seizure medication phenytoin. Phenytoin exerts its therapeutic effect by stabilizing the inactive state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons that underlies seizure activity.
Given the structural incorporation of the hydantoin core and a phenyl group, we hypothesize that This compound (herein referred to as Compound X) shares this mechanism. This guide outlines the critical path to validating this hypothesis, differentiating its activity from other potential anticonvulsant pathways, and characterizing its specific interactions with the proposed molecular target.
The Comparative Landscape: Alternative Mechanisms of Action
To establish the unique MoA of Compound X, it is essential to perform counter-screening against other prevalent anticonvulsant mechanisms. A robust validation strategy must not only confirm the proposed MoA but also exclude other possibilities. The primary alternatives for comparison are:
-
GABAergic Modulation: Enhancement of the inhibitory neurotransmitter GABA, typically through positive allosteric modulation of the GABA-A receptor (e.g., benzodiazepines).
-
Voltage-Gated Calcium Channel (VGCC) Inhibition: Blockade of T-type calcium channels, which are implicated in absence seizures (e.g., ethosuximide).
-
Synaptic Vesicle Protein 2A (SV2A) Binding: Modulation of neurotransmitter release via interaction with the SV2A protein (e.g., levetiracetam).
The following experimental workflow is designed to systematically investigate our primary hypothesis while simultaneously evaluating these alternative mechanisms.
Experimental Validation Workflow
The validation process is structured as a multi-stage funnel, starting with broad screening and progressively moving towards specific, high-resolution characterization.
Caption: A multi-stage workflow for the validation of Compound X's mechanism of action.
Stage 1, Protocol 1: Broad Target Liability Screen
Rationale: Before investing in specific, resource-intensive assays, a broad liability screen is a cost-effective method to quickly identify the most probable target class. This provides the foundational data to direct our subsequent, more focused investigations. We will use a commercially available panel that screens the compound against a wide range of common CNS targets.
Methodology:
-
Prepare Compound X at a final concentration of 10 µM in the appropriate vehicle (e.g., DMSO).
-
Submit the compound to a service provider for a broad radioligand binding panel (e.g., Eurofins SafetyScreen44™ or similar).
-
The panel should include, at a minimum:
-
Multiple voltage-gated ion channels (sodium, calcium, potassium).
-
Ligand-gated ion channels (including GABA-A sites).
-
GPCRs and transporters.
-
-
Data is returned as a percentage of inhibition of radioligand binding for each target.
-
Interpretation: A significant inhibition (>50%) of binding to sodium channel sites would provide strong evidence to proceed with the primary hypothesis. Hits on other targets would trigger parallel validation streams.
Stage 2, Protocol 2: Automated Patch-Clamp for VGSC Function
Rationale: A positive hit from the binding screen must be confirmed with a functional assay. Automated patch-clamp electrophysiology provides a higher-throughput method to measure the direct effect of Compound X on sodium current, confirming its role as a channel modulator.[1][2][3]
Methodology:
-
Cell Line: Use a stable cell line expressing a key CNS-relevant human sodium channel subtype (e.g., HEK293 cells expressing hNaV1.2).
-
Platform: Utilize an automated patch-clamp system (e.g., IonWorks Quattro, QPatch).[1][2]
-
Voltage Protocol:
-
Hold cells at a resting potential of -120 mV.
-
Apply a depolarizing pulse to 0 mV to elicit a peak sodium current.
-
Establish a stable baseline current for each cell.
-
-
Compound Application: Apply increasing concentrations of Compound X (e.g., 0.01 µM to 100 µM) and measure the corresponding reduction in peak current amplitude.
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Stage 2, Protocol 3: Counter-Screening Assays
Rationale: To ensure the selectivity of Compound X, it is crucial to perform functional or binding assays for the alternative mechanisms identified. Negative results in these assays are as important as positive results in the primary assay for building a conclusive MoA.
-
GABA-A Receptor Binding Assay:
-
Preparation: Prepare rat brain cortical membranes, which are rich in GABA-A receptors.[4][5]
-
Assay: Perform a competitive binding assay using a saturating concentration of a radiolabeled GABA-A agonist (e.g., [3H]muscimol) and increasing concentrations of Compound X.[4][5]
-
Detection: Measure the displacement of the radioligand using liquid scintillation counting.[4]
-
Interpretation: Lack of displacement indicates Compound X does not bind to the GABA-A agonist site.
-
-
T-Type Calcium Channel Functional Assay:
-
Cell Line: Use a cell line expressing a human T-type calcium channel subtype (e.g., Cav3.2).
-
Method: Employ a fluorescence-based assay using a calcium-sensitive dye (e.g., Fluo-4).[6][7] The assay uses gramicidin to clamp the membrane potential at a negative value, making the T-type channels available for activation.[6][7]
-
Activation: Depolarize the cells with a high concentration of extracellular potassium to open the channels, causing a fluorescent signal.
-
Measurement: Measure the change in fluorescence in the presence of various concentrations of Compound X.
-
Interpretation: No change in the fluorescence signal indicates a lack of activity at T-type calcium channels.
-
-
SV2A Radioligand Binding Assay:
-
Target Source: Use brain membranes from mice or transfected cells expressing human SV2A.[8]
-
Assay: Conduct a competitive binding experiment with a tritiated SV2A-specific ligand (e.g., [3H]-levetiracetam or a derivative) in the presence of increasing concentrations of Compound X.[8][9]
-
Termination & Detection: Terminate the assay by rapid filtration and quantify bound radioactivity via scintillation counting.[8]
-
Interpretation: An inability of Compound X to displace the radioligand demonstrates it does not bind to SV2A.[8]
-
Comparative Data Summary
The following table presents hypothetical, yet realistic, data that would be generated from the described experiments. This data would strongly support the proposed mechanism of action for Compound X as a selective voltage-gated sodium channel modulator.
| Assay Type | Target | Compound X | Phenytoin (Control) | Levetiracetam (Control) | Ethosuximide (Control) |
| Primary Functional Assay | |||||
| Automated Patch-Clamp | hNaV1.2 | IC50 = 2.5 µM | IC50 = 5.8 µM | > 100 µM | > 100 µM |
| Counter-Screening Assays | |||||
| Radioligand Binding | GABA-A Receptor | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
| Fluorescence Assay | T-Type Calcium Channel | > 100 µM | > 100 µM | > 100 µM | IC50 = 50 µM |
| Radioligand Binding | SV2A | > 100 µM | > 100 µM | IC50 = 1.2 µM | > 100 µM |
Data is presented as IC50 values (µM). A high value (>100 µM) indicates no significant activity at the tested concentrations.
High-Resolution Characterization & Final MoA Confirmation
Assuming the data from Stage 2 confirms selective activity at VGSCs, the final stage is to characterize the nature of this interaction in detail using the gold-standard technique of manual patch-clamp electrophysiology.[2]
Caption: Proposed mechanism: Compound X stabilizes the inactivated state of the sodium channel.
Rationale: This step elucidates the specific pharmacology of the compound, which is critical for understanding its therapeutic potential and differentiating it from competitors like phenytoin. Key questions to answer are: Does it preferentially bind to a specific channel state (e.g., resting, open, or inactivated)? Does it show selectivity for certain NaV subtypes?
Methodology: Manual Whole-Cell Voltage-Clamp
-
State-Dependence Protocol:
-
To assess binding to the inactivated state , hold the cell membrane at various depolarized potentials (e.g., -70 mV, -60 mV) to accumulate channels in the inactivated state before applying the test pulse.
-
A greater block at more depolarized holding potentials indicates preferential binding to the inactivated state, a hallmark of many anticonvulsant drugs.[10]
-
-
Subtype Selectivity Panel:
-
Repeat the IC50 determination using a panel of cell lines, each expressing a different human NaV subtype (e.g., NaV1.1, NaV1.5, NaV1.6, NaV1.7).
-
This will reveal the selectivity profile of Compound X, which has significant implications for its potential efficacy and side-effect profile (e.g., avoiding the cardiac NaV1.5 channel is often desirable).
-
-
Gating Kinetics Analysis:
-
Analyze the effect of the compound on the time course of channel activation, inactivation, and recovery from inactivation. This provides a detailed fingerprint of the compound's interaction with the channel protein.
-
Conclusion
By following this systematic and comparative validation workflow, researchers can build a high-confidence dossier for the mechanism of action of this compound. The proposed experimental path is designed to rigorously test the primary hypothesis of voltage-gated sodium channel modulation while definitively excluding other common anticonvulsant mechanisms. The resulting data package, combining binding, automated electrophysiology, and detailed manual patch-clamp characterization, will provide an authoritative and defensible understanding of the compound's activity, paving the way for further preclinical and clinical development.
References
-
A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. PubMed. Available at: [Link]
-
GABA - PDSP. University of North Carolina at Chapel Hill. Available at: [Link]
-
Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. PubMed. Available at: [Link]
-
Characterization of GABA Receptors. PubMed Central (PMC). Available at: [Link]
-
High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed. Available at: [Link]
-
The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers. ResearchGate. Available at: [Link]
-
The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. ResearchGate. Available at: [Link]
-
Targeting SV2A for Discovery of Antiepileptic Drugs. NCBI Bookshelf. Available at: [Link]
-
Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B. bioRxiv. Available at: [Link]
-
The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. ResearchGate. Available at: [Link]
-
Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. ResearchGate. Available at: [Link]
-
Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc. National Institutes of Health (NIH). Available at: [Link]
-
Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
A Comparative Guide to Cross-Target Activity Profiling of 3-Bromophenylhydantoin
This guide provides a comprehensive analysis of cross-target activity profiling for 3-bromophenylhydantoin, a representative small molecule from the hydantoin class. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of methodologies and contextualizing the data with a known alternative, Carbamazepine. The narrative explains the rationale behind experimental choices, provides detailed protocols for key assays, and presents data in a clear, comparative format.
Introduction: The Imperative of Selectivity in Drug Discovery
The hydantoin scaffold is a cornerstone in medicinal chemistry, most famously represented by Phenytoin, an anticonvulsant drug.[1] Phenytoin's primary mechanism involves the modulation of voltage-gated sodium channels, a classic example of targeted drug action.[2][3] However, the journey of any new chemical entity (NCE), such as the derivative 3-bromophenylhydantoin, from a promising hit to a safe and effective therapeutic is fraught with challenges. One of the most significant hurdles is understanding its full biological interaction profile.
A molecule's therapeutic effect is dictated by its on-target activity, but its safety profile is largely determined by its off-target interactions.[4] Unintended binding to other proteins can lead to adverse drug reactions, toxicity, or even unexpected therapeutic benefits (polypharmacology).[5] Therefore, early and comprehensive cross-target activity profiling is not merely a regulatory checkbox but a foundational component of modern, rational drug design.[6] It allows researchers to build a "selectivity map" for a compound, enabling early risk assessment and informed optimization.[4][7]
This guide uses 3-bromophenylhydantoin as a model compound to explore and compare state-of-the-art methodologies for constructing this selectivity map. We will compare its hypothetical profile to that of Carbamazepine, another anticonvulsant that also targets sodium channels but possesses a distinct chemical structure, to highlight how different scaffolds can achieve similar primary efficacy with divergent off-target profiles.
Strategic Workflow for Cross-Target Profiling
A robust cross-target profiling campaign is a multi-stage, funnel-like process. It begins with broad, high-throughput screens to identify potential interactions and progressively narrows down to more physiologically relevant assays to confirm and validate these findings. The causality behind this workflow is rooted in balancing throughput, cost, and biological relevance.
Caption: A multi-phase workflow for identifying and validating off-target interactions.
Comparative Methodologies & Data Analysis
We will explore three orthogonal methods central to the profiling workflow: broad-panel biochemical screening, unbiased proteome-wide affinity mapping, and cellular target engagement verification.
Biochemical Profiling: The Kinase Panel Case Study
Protein kinases are one of the largest and most important classes of drug targets, but they share structural similarities, making them a frequent source of off-target effects. Kinase profiling is therefore a standard step in safety pharmacology.
Expert Rationale: We select the KINOMEscan™ platform as our primary biochemical screen. This is an active-site-directed competition binding assay, which measures the ability of a compound to displace a known, immobilized ligand from the kinase active site.[8] Its key advantage over traditional enzymatic assays is that it is independent of ATP concentration and measures true thermodynamic binding affinity (dissociation constant, Kd), not just functional inhibition (IC50).[9][10] This provides a more direct and comparable measure of interaction across a wide range of targets.
Hypothetical Data: The table below presents hypothetical KINOMEscan™ data for 3-bromophenylhydantoin and Carbamazepine at a screening concentration of 10 µM. Data is shown as % Control, where a lower number indicates stronger binding and displacement of the reference ligand.
| Target Kinase | Family | 3-Bromophenylhydantoin (% Control) | Carbamazepine (% Control) | Potential Implication |
| CDK2 | CMGC | 95 | 98 | Primary Target (Hypothetical) |
| GSK3B | CMGC | 8 | 92 | Significant off-target for Hydantoin |
| SRC | TK | 15 | 85 | Significant off-target for Hydantoin |
| p38a (MAPK14) | CMGC | 75 | 12 | Significant off-target for Carbamazepine |
| VEGFR2 | TK | 90 | 91 | No significant interaction |
| EGFR | TK | 88 | 89 | No significant interaction |
Interpretation:
-
In this hypothetical scenario, neither compound shows strong interaction with our primary target, CDK2, suggesting it is not the main mechanism of action.
-
3-Bromophenylhydantoin shows potent binding to GSK3B and SRC kinases. This is a critical finding; inhibition of these kinases could lead to unintended effects on glycogen metabolism, cell proliferation, and inflammatory responses.
-
Carbamazepine , in contrast, is highly selective against this panel but shows a notable interaction with p38a, a key kinase in stress and inflammatory signaling pathways.
-
This data immediately differentiates the two compounds. While both may be effective anticonvulsants via sodium channel modulation, their off-target kinase profiles suggest they would have very different side-effect profiles and potential for drug-drug interactions.
Unbiased Target Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)
While panel screens are excellent for known target families, they are inherently biased. To discover entirely novel off-targets, an unbiased approach is required.
Expert Rationale: Affinity selection-mass spectrometry (AS-MS) is a powerful method to identify protein interactors from a complex biological sample, such as a cell lysate.[11][12] In this workflow, the small molecule (e.g., 3-bromophenylhydantoin) is immobilized on a solid support (like magnetic beads) and used as "bait" to capture "prey" proteins it binds to.[13][14] These captured proteins are then identified using high-resolution mass spectrometry. To increase the robustness of this method, a photo-reactive group can be incorporated into the compound (photo-affinity labeling), allowing for covalent cross-linking to binding partners upon UV light exposure, which helps to capture even transient interactions.[15]
Hypothetical Data: The table below summarizes potential high-confidence hits from an AC-MS experiment, comparing proteins pulled down by 3-bromophenylhydantoin against a negative control (beads only).
| Protein Hit | UniProt ID | Function | Rationale for Interaction |
| Sodium channel protein type 5 subunit alpha (SCN5A) | Q14524 | Voltage-gated sodium channel | Expected on-target, validates the assay. |
| Glycogen synthase kinase-3 beta (GSK3B) | P49841 | Serine/threonine kinase | Confirms hit from KinomeScan. |
| Carbonic Anhydrase II (CA2) | P00918 | pH regulation, ion transport | Novel off-target; hydantoin ring may mimic substrate. |
| Aldo-keto reductase family 1 member C1 (AKR1C1) | P15120 | Steroid metabolism | Potential for endocrine disruption. |
Interpretation:
-
The identification of SCN5A validates the experiment, confirming that the assay can detect the expected primary target class for a hydantoin.
-
The detection of GSK3B provides strong orthogonal validation for the KinomeScan result, increasing confidence that this is a genuine off-target.
-
The discovery of Carbonic Anhydrase II and AKR1C1 represents novel findings that would have been missed by a kinase-focused screen. These interactions could have significant physiological consequences and warrant immediate follow-up.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
An interaction identified in a biochemical or affinity-based assay using cell lysates does not guarantee it occurs in a living cell. The compound must be cell-permeable and must engage its target in the complex and crowded intracellular environment.
Expert Rationale: CETSA is the gold-standard method for verifying target engagement in intact cells or even tissues.[16] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than the unbound protein.[17][18] In a typical CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is quantified (e.g., by Western Blot), generating a "melting curve." A shift in this curve to a higher temperature in the presence of the compound confirms direct physical binding in the cell.[19][20]
Hypothetical Data (CETSA for GSK3B): Below is a hypothetical signaling diagram based on our findings and a table showing CETSA results for the GSK3B off-target.
Caption: Off-target inhibition of GSK3B by 3-bromophenylhydantoin can stabilize β-catenin.
| Treatment | Temperature (°C) | Soluble GSK3B (% of 37°C Control) |
| Vehicle (DMSO) | 49 | 85% |
| Vehicle (DMSO) | 52 | 51% |
| Vehicle (DMSO) | 55 | 22% |
| 3-BPH (10 µM) | 49 | 98% |
| 3-BPH (10 µM) | 52 | 89% |
| 3-BPH (10 µM) | 55 | 65% |
Interpretation:
-
The data clearly shows that in the presence of 3-bromophenylhydantoin (3-BPH), a significantly higher fraction of GSK3B remains soluble at elevated temperatures (e.g., at 55°C, 65% remains vs. 22% with vehicle).
-
This thermal shift provides definitive evidence that 3-bromophenylhydantoin enters the cell and physically binds to GSK3B, validating the hits from the previous assays in a physiological context. This transforms the off-target finding from a possibility into a certainty that requires functional investigation.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are essential. Below is a representative protocol for the KINOMEscan™ assay.
Protocol: KINOMEscan™ Competition Binding Assay
Objective: To quantify the binding interactions between a test compound and a large panel of protein kinases.
Materials:
-
Kinase-tagged T7 phage stocks.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, active-site directed reference ligands.
-
Test compound (3-bromophenylhydantoin) dissolved in 100% DMSO.
-
Assay buffer (proprietary composition, typically includes buffers, salts, and carrier protein).
-
Wash buffer.
-
Elution buffer.
-
qPCR reagents.
Methodology:
-
Assay Plate Preparation: In a 96-well plate, combine the appropriate kinase-tagged phage, biotinylated reference ligand, and the test compound (e.g., at a final concentration of 10 µM in 1% DMSO).
-
Binding Incubation: Allow the mixture to incubate at room temperature for 1 hour to reach binding equilibrium.
-
Causality Note: This step allows the test compound to compete with the biotinylated reference ligand for binding to the kinase active site. The final ratio of bound kinase will depend on the relative affinities and concentrations of the two compounds.
-
-
Affinity Capture: Add streptavidin-coated magnetic beads to each well. Incubate for 30 minutes to allow the biotinylated reference ligand (and any kinase bound to it) to be captured by the beads.
-
Washing: Pellet the magnetic beads using a magnetic plate separator and discard the supernatant. Wash the beads thoroughly with wash buffer to remove unbound phage and test compound. Repeat this step 3 times.
-
Self-Validation: This extensive washing is critical to remove non-specific binders and ensure that the only phage remaining is that which is specifically bound to the captured reference ligand.
-
-
Elution: Resuspend the washed beads in elution buffer (e.g., a high pH or denaturing buffer) and heat to 95°C for 5 minutes to denature the kinase and release the T7 phage DNA tag.
-
Quantification: Transfer the supernatant containing the eluted phage DNA to a qPCR plate. Perform quantitative PCR using primers specific to the T7 phage DNA tag.
-
Data Analysis: The amount of kinase bound to the beads is determined by the qPCR signal. This signal is compared to a DMSO vehicle control (representing 100% binding). The result is expressed as a percentage of the DMSO control: % Control = (Test Compound Signal / DMSO Control Signal) * 100 A low % Control value indicates strong binding of the test compound to the kinase.
Conclusion and Future Directions
The cross-target profiling of 3-bromophenylhydantoin reveals a complex pharmacological profile that extends beyond its expected interaction with sodium channels. Through a systematic and multi-faceted approach, we have demonstrated how to:
-
Identify potential off-targets from large, known protein families using biochemical screens like KINOMEscan™.
-
Discover novel, unexpected interactors across the proteome using unbiased AC-MS.
-
Confirm these interactions in a physiologically relevant cellular context with CETSA.
Our comparative analysis with Carbamazepine underscores a crucial principle: compounds with the same primary mechanism of action can have vastly different off-target profiles. The hypothetical data suggests that 3-bromophenylhydantoin's liabilities may lie in its interactions with key signaling kinases like GSK3B and SRC, while Carbamazepine's profile is cleaner but shows a potential for modulating p38a-mediated pathways.
These findings are not an endpoint but a critical starting point. They guide the next steps in drug development, which should include:
-
Functional Assays: To determine if the binding to off-targets like GSK3B results in functional inhibition or activation.
-
Structure-Activity Relationship (SAR) Studies: To rationally modify the 3-bromophenylhydantoin scaffold to remove or reduce affinity for the identified off-targets while maintaining on-target activity.
-
Cellular Phenotypic Screening: To assess the downstream consequences of GSK3B or SRC engagement on cellular health and signaling.
By embracing a comprehensive cross-profiling strategy early, researchers can de-risk drug candidates, optimize for safety and selectivity, and ultimately increase the probability of clinical success.
References
-
Ayala, G. F., Lin, S., & Johnston, D. (1977). The mechanism of action of diphenylhydantoin or invertebrate neurons. I. Effects on basic membrane properties. Brain Research, 121(2), 245-258. Link
-
Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(16). Link
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Link
-
Pharmacy 180. (n.d.). Hydantoins - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Synthesis and Drug Profile. Link
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Link
-
Woodbury, D. M., & Kemp, J. W. (1971). Pharmacology and mechanisms of action of diphenylhydantoin. Psychiatria, Neurologia, Neurochirurgia, 74(2), 91-115. Link
-
Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(9), 1649–1658. Link
-
Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Link
-
Benchchem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Link
-
CETSA®. (n.d.). CETSA. Link
-
Creative Biolabs. (n.d.). Off-Target Profiling. Link
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Link
-
LINCS Data Portal. (2013). VX-680 KINOMEscan (LDG-1175: LDS-1178). Link
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Link
-
PubChem. (n.d.). Phenytoin. National Center for Biotechnology Information. Link
-
Patsnap Synapse. (2024). How can off-target effects of drugs be minimised? Link
-
Zhao, S., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. Link
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Protein interactions and their importance. Link
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Link
-
ResearchGate. (2015). How the KinomeScan assay works (Courtesy of DiscoveRx). Link
-
Yaari, Y., Selzer, M. E., & Pincus, J. H. (1986). Phenytoin: mechanisms of its anticonvulsant action. Annals of Neurology, 20(2), 171-184. Link
-
Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 18-25. Link
-
de Moraes, M. C., & Quezia, B. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry. Link
-
Ferguson, F. M., & Gray, N. S. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 617, 129-151. Link
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Link
-
Shan, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 356. Link
-
Li, Y., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Analytical Chemistry, 91(21), 13636-13643. Link
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Link
-
Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2111-2135. Link
-
Wikipedia. (n.d.). Proteomics. Link
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. technologynetworks.com [technologynetworks.com]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. brjac.com.br [brjac.com.br]
- 14. Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Antibacterial Activity of Imidazolidine-2,4-diones
In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel scaffolds that can be developed into effective therapeutics. Among the promising candidates are imidazolidine-2,4-diones, commonly known as hydantoins. This guide provides a comprehensive technical overview of benchmarking the antibacterial activity of this versatile class of compounds, offering a framework for researchers, scientists, and drug development professionals to objectively assess their potential.
Introduction to Imidazolidine-2,4-diones as Antibacterial Agents
Imidazolidine-2,4-dione is a five-membered heterocyclic ring system that serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antitumor, and, notably, antimicrobial properties.[1][2][3][4] The well-known antibiotic nitrofurantoin, used for treating urinary tract infections, features a hydantoin core, highlighting the therapeutic precedent for this chemical class.[5][6]
Recent research has focused on the design and synthesis of novel hydantoin derivatives with enhanced potency and a broader spectrum of activity, particularly against drug-resistant pathogens.[5][7] The mechanism of action for these compounds is multifaceted and not entirely elucidated, with some derivatives proposed to disrupt bacterial membranes, damage DNA, or inhibit essential protein synthesis.[5][6] This guide will delve into the standardized methodologies for quantifying the antibacterial efficacy of these compounds and provide a comparative analysis based on existing experimental data.
Experimental Protocol: A Framework for Standardized Evaluation
To ensure the generation of reproducible and comparable data, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[8][9][10][11][12] The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of imidazolidine-2,4-dione derivatives using the broth microdilution method.
I. Preparation of Materials and Reagents
-
Test Compounds: Synthesize and purify the imidazolidine-2,4-dione derivatives to be tested. Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Strains: Obtain well-characterized bacterial strains from a reputable source (e.g., ATCC). Include a panel of both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including clinically relevant resistant strains (e.g., MRSA).
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria, as recommended by CLSI.[13]
-
Control Antibiotics: Include a clinically relevant positive control antibiotic with a known MIC for the tested strains (e.g., vancomycin for Gram-positives, ciprofloxacin for Gram-negatives). Nitrofurantoin can also be used as a direct comparator.[5]
-
Sterile Supplies: 96-well microtiter plates, multichannel pipettes, sterile pipette tips, and reagent reservoirs.
II. Experimental Workflow for MIC Determination
The following workflow outlines the broth microdilution method for determining the MIC of the test compounds.
III. Step-by-Step Procedure
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Serial Dilution of Test Compounds:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 should contain only CAMHB and the inoculum (growth control), and well 12 should contain only CAMHB (sterility control).
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL and dilute the compound concentrations to their final test values.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading and MIC Determination:
Comparative Analysis of Imidazolidine-2,4-dione Derivatives
The antibacterial activity of imidazolidine-2,4-diones is highly dependent on the nature and position of substituents on the hydantoin ring. The following table summarizes the MIC values for a selection of derivatives against various bacterial strains, as reported in the literature.
| Compound/Derivative | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Reference |
| S. aureus (MRSA) | E. faecalis | E. coli | |
| Nitrofurantoin | 12.5 | - | - |
| Compound 22 (meta-chlorobenzyl) | <1 | - | <1 |
| Compound 13 (adamantyl) | - | - | - |
| Compound 18 (dimer) | - | - | - |
| Compound 3o (2,6-dichlorophenyl) | - | - | Active |
| Fused Bicyclic Hydantoins | Moderate Activity | Moderate Activity | Moderate Activity |
Note: A hyphen (-) indicates that data was not provided in the cited source for that specific strain.
The data clearly indicates that synthetic modifications to the basic hydantoin scaffold can lead to substantial improvements in antibacterial potency and spectrum. For instance, "Compound 22" from a 2017 study demonstrated significantly enhanced activity against both MRSA and P. aeruginosa compared to nitrofurantoin.[5] Similarly, dimeric hydantoin derivatives have shown promise as broad-spectrum agents against ESKAPE pathogens.[7]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of imidazolidine-2,4-dione derivatives and their antibacterial activity is a critical aspect of designing more effective compounds.
Several key structural features have been identified that contribute to enhanced antibacterial activity:
-
Lipophilic Moieties: The introduction of hydrophobic tails, such as long alkyl chains or bulky aromatic groups, can facilitate interaction with and disruption of the bacterial cell membrane.[5]
-
Cationic Groups: The addition of positively charged groups promotes electrostatic interactions with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[5][6]
-
Halogenation: The presence of halogen atoms, particularly chlorine, on phenyl rings attached to the hydantoin core has been shown to increase antibacterial potency.[15]
-
Dimerization: Linking two hydantoin cores can lead to compounds with improved stability and a faster bactericidal killing rate.[7]
Conclusion
Imidazolidine-2,4-diones represent a promising and adaptable scaffold for the development of new antibacterial agents. This guide has provided a standardized framework for benchmarking their activity, rooted in the authoritative guidelines of the CLSI. The comparative data and SAR insights presented herein underscore the potential for rational design to yield potent derivatives with broad-spectrum activity against clinically significant pathogens. Further research into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential in the fight against antimicrobial resistance.
References
-
Title: Membrane-Active Hydantoin Derivatives as Antibiotic Agents Source: ACS Infectious Diseases URL: [Link]
-
Title: SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL Source: Semantic Scholar URL: [Link]
-
Title: (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential Source: ResearchGate URL: [Link]
-
Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: NIH National Library of Medicine URL: [Link]
-
Title: Antimicrobial Susceptibility Testing | Area of Focus Source: CLSI URL: [Link]
-
Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH URL: [Link]
-
Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: CLSI URL: [Link]
-
Title: Methods for in vitro evaluating antimicrobial activity: A review Source: NIH National Library of Medicine URL: [Link]
-
Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]
-
Title: (PDF) Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents Source: ResearchGate URL: [Link]
-
Title: Antibacterial Susceptibility Test Interpretive Criteria Source: FDA URL: [Link]
-
Title: Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential Source: Semantic Scholar URL: [Link]
-
Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method Source: Acta Scientific URL: [Link]
-
Title: Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment Source: CORE URL: [Link]
-
Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: NIH National Library of Medicine URL: [Link]
-
Title: Antibacterial activity of 5-dialkylaminomethylhydantoins and related compounds Source: PubMed URL: [Link]
-
Title: Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability Source: NIH National Library of Medicine URL: [Link]
-
Title: New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities Source: NIH National Library of Medicine URL: [Link]
-
Title: Biologically active natural imidazolidin-2,4-dione. Source: ResearchGate URL: [Link]
-
Title: The Chemistry of the Hydantoins. Source: ACS Publications URL: [Link]
-
Title: A metalloporphyrin and hydantoin functionalized nanozyme with synergistically enhanced bacterial inhibition Source: Biomaterials Science (RSC Publishing) URL: [Link]
-
Title: (PDF) Membrane-Active Hydantoin Derivatives as Antibiotic Agents Source: ResearchGate URL: [Link]
-
Title: Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins Source: International Journal of Research in Engineering and Science URL: [Link]
-
Title: Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa Source: PubMed URL: [Link]
-
Title: Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies Source: PubMed URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijres.org [ijres.org]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. woah.org [woah.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. nih.org.pk [nih.org.pk]
- 12. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial activity of 5-dialkylaminomethylhydantoins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 5-(3-Bromophenyl)imidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the hydantoin scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of biologically active compounds underscores the importance of robust and reproducible synthetic access to its derivatives. This guide provides an in-depth comparative analysis of the primary synthetic routes to 5-(3-bromophenyl)imidazolidine-2,4-dione, a key intermediate for further chemical exploration. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's performance based on yield, scalability, and cost-effectiveness.
Introduction to this compound
This compound, also known as 5-(3-bromophenyl)hydantoin, is a versatile synthetic intermediate. The presence of the bromine atom on the phenyl ring offers a valuable handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This makes it a desirable building block in the synthesis of potential drug candidates targeting a range of biological targets. The reproducibility of its synthesis is therefore of paramount importance for ensuring a consistent supply of high-quality material for research and development.
This guide will focus on the two most prominent and historically significant methods for the synthesis of 5-substituted hydantoins:
-
The Bucherer-Bergs Reaction: A one-pot multicomponent reaction utilizing an aldehyde or ketone as the starting material.
-
The Urech Hydantoin Synthesis: A classical approach that begins with an amino acid.
We will dissect each of these pathways, providing the necessary information for a researcher to make an informed decision on the most suitable route for their specific needs.
Route 1: The Bucherer-Bergs Reaction from 3-Bromobenzaldehyde
The Bucherer-Bergs reaction is a powerful and widely employed method for the synthesis of hydantoins from carbonyl compounds.[1][2] It is a one-pot, multicomponent reaction that brings together an aldehyde or ketone, an ammonium salt (typically ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide) to construct the hydantoin ring.[3]
Mechanistic Insights
The reaction proceeds through a series of well-established steps. Initially, the aldehyde reacts with ammonia (generated from ammonium carbonate) to form an imine. Concurrently, the cyanide ion attacks the carbonyl carbon to form a cyanohydrin. The imine and cyanohydrin are in equilibrium with an α-aminonitrile, which is the key intermediate. The amino group of the α-aminonitrile then attacks carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative. Subsequent intramolecular cyclization and rearrangement lead to the formation of the stable hydantoin ring.
Experimental Protocol
Reaction Scheme:
Materials:
-
3-Bromobenzaldehyde
-
Potassium cyanide (KCN) (EXTREME CAUTION: Highly Toxic!)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 3-bromobenzaldehyde (1 equivalent).
-
A solution of potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents) in a mixture of ethanol and water (typically 1:1 v/v) is prepared. (CAUTION: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment. Neutralize any residual cyanide with bleach before disposal).
-
The cyanide/carbonate solution is added to the flask containing the 3-bromobenzaldehyde.
-
The reaction mixture is heated to reflux (typically 60-80 °C) with vigorous stirring for several hours (reaction progress can be monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature and then to 0 °C in an ice bath.
-
The mixture is carefully acidified with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the product. This step should be performed slowly in the fume hood as it may generate toxic HCN gas.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Moderate to Good | Yields for the Bucherer-Bergs reaction with aromatic aldehydes are typically in the range of 60-80%.[4] |
| Scalability | Good | The one-pot nature of the reaction and the use of readily available, inexpensive reagents make it amenable to scale-up. |
| Purity | Good after recrystallization | The primary impurities are often unreacted starting materials or side products that can be removed by recrystallization. |
| Safety | High Hazard | The use of potassium cyanide is a significant safety concern, requiring stringent safety protocols. |
| Cost-Effectiveness | High | 3-Bromobenzaldehyde is a commercially available and relatively inexpensive starting material.[5][6] |
Workflow Diagram (Bucherer-Bergs Reaction):
Caption: Workflow for the Bucherer-Bergs synthesis of this compound.
Route 2: The Urech Hydantoin Synthesis from 3-Bromophenylalanine
The Urech hydantoin synthesis is a classic method for preparing hydantoins from α-amino acids.[7] This two-step process involves the formation of a ureido intermediate, followed by an acid-catalyzed cyclization to yield the hydantoin ring.
Mechanistic Insights
The synthesis begins with the reaction of the amino group of the amino acid with a cyanate salt (e.g., potassium cyanate) in a weakly acidic or neutral aqueous solution. This forms an N-carbamoyl amino acid (a ureido acid). In the second step, treatment with a strong acid (typically HCl) and heat promotes an intramolecular nucleophilic attack of the ureido nitrogen onto the carboxylic acid carbonyl, followed by dehydration, to afford the cyclic hydantoin product.
Experimental Protocol
Reaction Scheme:
Materials:
-
3-Bromo-L-phenylalanine or 3-Bromo-DL-phenylalanine
-
Potassium cyanate (KOCN)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
3-Bromophenylalanine (1 equivalent) is dissolved in water, and the pH is adjusted to be neutral or slightly basic.
-
A solution of potassium cyanate (1.1-1.5 equivalents) in water is added to the amino acid solution.
-
The mixture is stirred at room temperature or with gentle heating for a few hours to form the ureido intermediate. The progress of this step can be monitored by the disappearance of the starting amino acid (e.g., by TLC or LC-MS).
-
After the formation of the ureido intermediate is complete, the reaction mixture is acidified with concentrated hydrochloric acid.
-
The acidified mixture is then heated to reflux for several hours to effect cyclization.
-
Upon cooling, the this compound precipitates from the solution.
-
The product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Performance Analysis
| Parameter | Assessment | Supporting Data/Rationale |
| Yield | Good to Excellent | The Urech synthesis is known for providing good yields, often exceeding 70-80% for simple amino acids.[8] |
| Scalability | Moderate | While scalable, the two-step nature and the need for careful pH control can make it slightly more complex to scale up compared to the one-pot Bucherer-Bergs reaction. |
| Purity | High | The product often precipitates in high purity from the reaction mixture, simplifying purification. |
| Safety | Moderate Hazard | While avoiding the use of cyanide, potassium cyanate is still a hazardous chemical, and the use of concentrated acid requires care. |
| Cost-Effectiveness | Moderate | 3-Bromophenylalanine is significantly more expensive than 3-bromobenzaldehyde, which is a major drawback for large-scale synthesis.[9][10][11][12] |
Workflow Diagram (Urech Hydantoin Synthesis):
Caption: Workflow for the Urech synthesis of this compound.
Comparative Analysis and Recommendations
| Feature | Bucherer-Bergs Reaction | Urech Hydantoin Synthesis |
| Starting Material | 3-Bromobenzaldehyde | 3-Bromophenylalanine |
| Reagent Toxicity | Very High (Cyanide) | Moderate (Cyanate, Strong Acid) |
| Number of Steps | One-pot | Two steps |
| Typical Yield | Moderate to Good | Good to Excellent |
| Scalability | Excellent | Moderate |
| Cost of Starting Material | Lower | Significantly Higher |
| Stereochemistry | Racemic product | Can be stereospecific if starting with an enantiopure amino acid |
Expert Recommendation:
For the synthesis of racemic this compound , the Bucherer-Bergs reaction is the recommended route for large-scale and cost-effective production , provided that the necessary safety infrastructure and expertise are in place to handle cyanide. The one-pot nature of the reaction and the low cost of the starting material are significant advantages.
However, if enantiopure this compound is the desired product , the Urech hydantoin synthesis starting from the corresponding enantiopure 3-bromophenylalanine is the method of choice . Although more expensive, this route offers stereochemical control, which is often a critical requirement in drug development. For laboratory-scale synthesis where cyanide use is a major concern, the Urech synthesis also presents a safer, albeit more costly, alternative for the racemic product if starting with DL-3-bromophenylalanine.
Conclusion
The reproducible synthesis of this compound can be reliably achieved through two primary, well-established methods: the Bucherer-Bergs reaction and the Urech hydantoin synthesis. The choice between these routes is a strategic one, balancing considerations of cost, scale, safety, and the desired stereochemistry of the final product. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and implement the most appropriate synthetic strategy to support their research and development endeavors.
References
-
Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (2023). bepls. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). ResearchGate. [Link]
-
Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). PubMed Central. [Link]
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2023). MDPI. [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). PubMed Central. [Link]
-
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021). MDPI. [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry. [Link]
-
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]
-
3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. (2017). ResearchGate. [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). ResearchGate. [Link]
-
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]
-
Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. (2019). Organic Chemistry Portal. [Link]
-
3-Bromo benzaldehyde, 98%. (n.d.). Otto Chemie Pvt Ltd. [Link]
-
3-Bromo-L-phenylalanine(CAS# 82311-69-1). (n.d.). Angene Chemical. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromo benzaldehyde, 98% - 3132-99-8 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. 3-Bromobenzaldehyde price,buy 3-Bromobenzaldehyde - chemicalbook [m.chemicalbook.com]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-Bromo-L-phenylalanine price,buy 3-Bromo-L-phenylalanine - chemicalbook [m.chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. angenesci.com [angenesci.com]
A Comparative Analysis of Thiazolidine-2,4-diones and Imidazolidine-2,4-diones: A Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the structural nuances of heterocyclic scaffolds often dictate their therapeutic potential. Among these, thiazolidine-2,4-diones (TZDs) and their bioisosteres, imidazolidine-2,4-diones (hydantoins), have emerged as privileged structures, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive comparative analysis of these two five-membered heterocyclic rings, offering insights into their synthesis, chemical properties, and biological activities, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Structural and Chemical Properties: A Tale of Two Heterocycles
At their core, both thiazolidine-2,4-diones and imidazolidine-2,4-diones share a similar dione-bearing five-membered ring structure. However, the key distinction lies in the heteroatom at the 1-position: a sulfur atom in TZDs and a nitrogen atom in hydantoins. This seemingly subtle difference significantly influences the physicochemical properties and, consequently, the biological activities of the resulting derivatives.
The TZD scaffold is a saturated thiazolidine ring with a sulfur atom at position 1, a nitrogen atom at position 3, and carbonyl groups at positions 2 and 4.[1] This structure allows for substitutions at the 3- and 5-positions, providing a versatile platform for medicinal chemists.[1]
Imidazolidine-2,4-dione, commonly known as hydantoin, is a cyclic ureide with a five-membered ring containing two nitrogen atoms.[2] Like TZDs, hydantoins can be readily functionalized, offering a rich chemical space for the development of novel therapeutic agents.
The presence of the sulfur atom in TZDs contributes to their unique electronic and conformational properties, which are believed to be crucial for their potent antidiabetic activity through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3]
Synthesis Strategies: Crafting the Core Scaffolds
The synthetic accessibility of a scaffold is a critical factor in drug discovery. Both TZDs and hydantoins can be synthesized through well-established and versatile chemical reactions.
Synthesis of Thiazolidine-2,4-diones
A prevalent method for the synthesis of 5-substituted thiazolidine-2,4-diones is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with thiazolidine-2,4-dione in the presence of a basic catalyst.[4][5]
Experimental Protocol: Synthesis of 5-Arylidene-thiazolidine-2,4-diones [5]
-
Combine thiazolidine-2,4-dione (1 equivalent), the desired aromatic aldehyde (1 equivalent), and a catalytic amount of piperidine in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-arylidene-thiazolidine-2,4-dione.
Synthesis of Imidazolidine-2,4-diones (Hydantoins)
The Bucherer-Bergs reaction is a classic and efficient one-pot multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone or an aldehyde, potassium cyanide, and ammonium carbonate.[6]
Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins [7]
-
In a pressure vessel, dissolve the starting ketone or aldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add potassium cyanide (2 equivalents) and ammonium carbonate (2 equivalents) to the solution.
-
Seal the vessel and heat the reaction mixture to 60-100°C for several hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product. Caution: This step should be performed in a well-ventilated fume hood as it may release toxic hydrogen cyanide gas.
-
Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent to yield the pure 5,5-disubstituted hydantoin.
Caption: Key synthetic routes for TZD and hydantoin scaffolds.
Comparative Biological Activities: A Spectrum of Therapeutic Potential
Both TZD and hydantoin derivatives have been extensively explored for a multitude of biological activities. While there is some overlap, each scaffold exhibits a distinct pharmacological profile.
Antidiabetic Activity
Thiazolidine-2,4-diones are most renowned for their potent antidiabetic properties.[1] They act as selective agonists of PPAR-γ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[3] This activation enhances insulin sensitivity in peripheral tissues.[3]
While some imidazolidine-2,4-dione derivatives have been investigated for antidiabetic effects, the TZD scaffold is generally considered superior in this therapeutic area. A comparative study on chromonyl derivatives of both scaffolds revealed that substituted 2,4-TZDs were more potent in stimulating insulin release than their imidazolidine-2,4-dione counterparts.[8] However, unsubstituted imidazolidine-2,4-diones showed greater potency than unsubstituted TZDs, highlighting the critical role of substituents in modulating activity.[8]
Table 1: Comparative Antidiabetic Activity
| Compound Class | Primary Mechanism of Action | Key Examples | Potency |
| Thiazolidine-2,4-diones | PPAR-γ Agonism | Pioglitazone, Rosiglitazone | High |
| Imidazolidine-2,4-diones | Varied, including insulin secretagogue effects | Investigational compounds | Moderate to Low (generally lower than TZDs) |
Experimental Protocol: PPAR-γ Activation Assay [9][10]
-
Culture a suitable cell line (e.g., HEK293) co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR-responsive element upstream of a luciferase gene.
-
Treat the cells with varying concentrations of the test compounds (TZD or hydantoin derivatives) for 24 hours. A known PPAR-γ agonist (e.g., rosiglitazone) should be used as a positive control.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold activation of PPAR-γ relative to the vehicle control. The results will indicate the potency of the compounds as PPAR-γ agonists.
Caption: TZD mechanism of action via PPAR-γ activation.
Anticancer Activity
Both scaffolds have demonstrated significant potential as anticancer agents, albeit through different mechanisms.
Thiazolidine-2,4-dione derivatives have been shown to suppress the growth of various cancer cell lines, including colon, breast, and prostate cancer.[4] Their anticancer effects are mediated through multiple pathways, including the induction of apoptosis and inhibition of angiogenesis. Some TZD derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[11]
Imidazolidine-2,4-dione derivatives also exhibit a broad spectrum of anticancer activities.[12] Their mechanisms of action often involve the inhibition of key signaling pathways in cancer cells, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways.[13]
Table 2: Comparative Anticancer Activity of Selected Derivatives
| Compound | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 5d (a TZD derivative) | Thiazolidine-2,4-dione | Breast (MDA-MB-468) | 1.11 | [14] |
| 13b (an imidazolidinedione derivative) | Imidazolidine-2,4-dione | Colon (Caco-2) | 41.30 | [12] |
| 15 (a TZD derivative) | Thiazolidine-2,4-dione | Colon (HT-29) | 13.56 | [11] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [15][16]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., a known anticancer drug).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Both TZD and hydantoin derivatives have been reported to possess antimicrobial properties.
Thiazolidine-2,4-diones have shown activity against a range of bacterial and fungal strains.[3] Their antimicrobial mechanism can involve the inhibition of essential bacterial enzymes, such as cytoplasmic Mur ligases.[3]
Imidazolidine-2,4-diones have also been investigated for their antimicrobial potential, with some derivatives showing moderate antibacterial and weak antifungal activity.[2]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Standard | Scaffold | S. aureus | E. coli | C. albicans | Reference |
| am10 (a TZD derivative) | Thiazolidine-2,4-dione | >Ciprofloxacin | >Ciprofloxacin | >Fluconazole | [3] |
| am54 (a TZD derivative) | Thiazolidine-2,4-dione | Better than Amoxycillin | - | - | [3] |
| Hydantoin derivatives | Imidazolidine-2,4-dione | Moderate activity | Moderate activity | Weak activity | [2] |
| Ciprofloxacin (Standard) | - | Standard | Standard | - | [3] |
| Fluconazole (Standard) | - | - | - | Standard | [3] |
Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay [17][18][19]
-
Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism without any compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of both TZD and hydantoin derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
For thiazolidine-2,4-diones , SAR studies have shown that:
-
The presence of a bulky hydrophobic group at the 5-position is often crucial for potent antidiabetic activity.[20]
-
Electron-withdrawing groups on the 5-arylidene moiety can enhance antibacterial activity against certain strains.
-
The nature of the substituent at the N-3 position can significantly influence insulin-releasing activity.[8]
For imidazolidine-2,4-diones , SAR studies have indicated that:
-
Substitutions at the N-3 and C-5 positions are critical for their anticonvulsant and antiarrhythmic properties.
-
The introduction of different aromatic and heterocyclic moieties can modulate their anticancer and antimicrobial activities.
Conclusion and Future Perspectives
Both thiazolidine-2,4-diones and imidazolidine-2,4-diones are versatile and valuable scaffolds in medicinal chemistry, each with a distinct profile of biological activities. TZDs remain a cornerstone in the development of antidiabetic agents due to their potent PPAR-γ agonism. In contrast, hydantoins have demonstrated broader applications, particularly in the fields of oncology and neurology.
The choice between these two scaffolds for a drug discovery program will ultimately depend on the therapeutic target and the desired pharmacological profile. The synthetic accessibility and the well-established structure-activity relationships for both ring systems provide a solid foundation for the rational design of novel and potent therapeutic agents. Future research will likely focus on the development of hybrid molecules that combine the favorable properties of both scaffolds and on the exploration of their potential in emerging therapeutic areas.
References
-
Prakash, O., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link]
-
Kumar, H., et al. (2019). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(15), 1245-1264. [Link]
-
Narayana, B., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 7(4), 135-147. [Link]
-
Yen, T. J., & DiMascio, P. (2019). Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1166-1175. [Link]
-
Yen, T. J., & DiMascio, P. (2019). Synthesis and antidiabetic activity of 2,4-thiazolidindione, imidazolidinedione and 2-thioxo-imidazolidine-4-one derivatives bearing 6-methyl chromonyl pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1166-1175. [Link]
-
Stankova, I., et al. (2018). SYNTHESIS, CHARACTERIZATION OF 2,4-THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Journal of the Serbian Chemical Society, 83(10), 1169-1179. [Link]
-
Abdel-rahman, A. A.-H., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. [Link]
-
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia, 2(4), 1803-1811. [Link]
-
Trisovic, N., et al. (2018). SYNTHESIS, CHARACTERIZATION OF 2,4-IMIDAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society, 83(1), 57-69. [Link]
-
Kumar, A., et al. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. Current Medicinal Chemistry, 26(23), 4429-4451. [Link]
-
Olivares-Romero, J. L., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 17(7), 8449-8461. [Link]
-
Narayana, B., et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Chemical Biology, 7(4), 135-147. [Link]
-
Kucuk, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6505. [Link]
-
de Oliveira, C. M. A., et al. (2013). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. The Scientific World Journal, 2013, 624147. [Link]
-
El-Naggar, A. M., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(14), 5410. [Link]
-
El-Sayed, M. A.-A., et al. (2023). Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives. ACS Omega, 8(36), 32896-32911. [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. Clinical and Laboratory Standards Institute. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma (hPPARγ) Reporter Assay System. [Link]
-
Abdellatif, K. R. A., et al. (2022). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances, 12(35), 22689-22706. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Assay Genie. (n.d.). PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Patel, D., et al. (2023). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Polycyclic Aromatic Compounds, 1-13. [Link]
-
Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. The Journal of Organic Chemistry, 80(19), 9829-9836. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Berridge, M. V., et al. (2005). The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity. Nature Protocols, 1(1), 1-6. [Link]
-
Dholariya, M. P., et al. (2023). Exploring biphenylcarbonitrile–triazole–thiazolidinedione hybrids as antidiabetic agents: Synthesis, α-amylase inhibition, Molecular docking, and ADMET insights. Synthetic Communications, 53(14), 1185-1200. [Link]
-
RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. [Link]
-
El-Baz, F. K., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 51-56. [Link]
-
Konnert, L., et al. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Synthesis, 49(12), 2591-2614. [Link]
-
Li, Y., et al. (2014). Determination of PPARγ Activity in Adipose Tissue and Spleen. Journal of Pharmacological and Toxicological Methods, 70(1), 60-64. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. content.abcam.com [content.abcam.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Brominated and Chlorinated Hydantoin Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Halogenated Hydantoins in Antimicrobial Control
Hydantoin, a five-membered heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, forming the basis for numerous pharmaceuticals.[1] When halogenated, these derivatives are transformed into potent, slow-releasing biocides, establishing them as critical agents in disinfection and water treatment. These N-halamine compounds, characterized by one or more nitrogen-halogen bonds, offer distinct advantages over inorganic halogens, including greater stability and reduced corrosiveness.[2]
This guide provides an in-depth comparison of the two primary classes of halogenated hydantoins: brominated and chlorinated derivatives. We will dissect their mechanisms of action, compare their performance under various conditions, and provide the experimental framework necessary to validate their efficacy. The objective is to equip researchers with the technical insights required to select and apply the most appropriate hydantoin-based disinfectant for their specific application, from industrial water systems to therapeutic agent development.
Section 1: Chemical Structure and Biocidal Mechanisms
The antimicrobial efficacy of halogenated hydantoins stems from their ability to hydrolyze in water, releasing hypohalous acids—the primary biocidal agents. The specific halogen (chlorine or bromine) dictates the chemistry and, consequently, the performance profile of the disinfectant.
Chlorinated Hydantoins (e.g., 1,3-dichloro-5,5-dimethylhydantoin - DCDMH)
Chlorinated hydantoins function by slowly releasing hypochlorous acid (HOCl) upon contact with water.[2] The chlorination of the hydantoin moiety is a multi-step process, with computational studies suggesting that the N3 nitrogen is chlorinated first, followed by the N1 position to form the dichloro derivative.[3][4]
-
Mechanism of Action: The released HOCl is a powerful oxidizing agent. Its primary biocidal pathways include:
-
Oxidation of Thiol Groups: HOCl readily oxidizes the sulfhydryl (thiol) groups within essential microbial enzymes and proteins, leading to their inactivation and the disruption of cellular metabolism.[2]
-
Halogenation of Amino Groups: The active chlorine can also halogenate amino groups in proteins, further inhibiting metabolic processes.[2]
-
Caption: Structure of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Bromo-Chloro-Hydantoins (e.g., 1-bromo-3-chloro-5,5-dimethylhydantoin - BCDMH)
Mixed halogen derivatives like BCDMH are particularly effective as they combine the properties of both chlorine and bromine. [5][6]Upon hydrolysis, BCDMH releases both HOBr and HOCl. [5][7]
-
Synergistic Mechanism: The hydrolysis of BCDMH releases bromine almost immediately, while the chlorine release is slower. [8]This creates a powerful synergistic system. The more potent HOBr acts as the primary biocide. As it is consumed and converted to bromide ions, the concurrently released HOCl oxidizes these bromide ions back into HOBr, effectively regenerating the most active disinfectant species. [5]This regenerative cycle provides a sustained and highly efficient biocidal action.
Caption: Synergistic biocidal pathway of BCDMH in an aqueous system.
Section 2: Comparative Efficacy Analysis
The choice between brominated and chlorinated hydantoins often hinges on the specific environmental conditions of the application, most notably pH and the presence of nitrogenous compounds.
Influence of pH
The pH of the water is the most critical factor differentiating the efficacy of bromine and chlorine.
-
Bromine: Hypobromous acid (HOBr) is an effective biocide across a broad pH range (6-10). [9]It maintains its potent form even in alkaline conditions. [10]* Chlorine: Hypochlorous acid (HOCl) is the more effective antimicrobial species compared to its dissociated form, the hypochlorite ion (OCl⁻). As pH rises above 7.5, HOCl increasingly dissociates into the less effective OCl⁻, significantly reducing its biocidal efficiency. [10] This makes brominated derivatives superior for applications with fluctuating or alkaline pH , such as industrial cooling towers and spas. [11]
Efficacy in the Presence of Ammonia and Organic Matter
In many water systems, particularly those with biological loading, ammonia and other nitrogen-containing organic compounds are common.
-
Bromine: Bromine is more effective than chlorine in the presence of ammonia contamination. [8][9]It reacts with ammonia to form bromamines, which, unlike chloramines, retain significant biocidal activity.
-
Chlorine: Chlorine reacts readily with ammonia to form chloramines. While chloramines have some disinfectant properties and are more stable (a benefit in drinking water distribution), they are significantly weaker and slower-acting biocides than free chlorine (HOCl).
Biofilm Control
Biofilms present a significant challenge as the extracellular polymeric substance (EPS) matrix protects embedded microorganisms.
-
Bromo-chloro-hydantoin (BCDMH) is particularly effective at penetrating and removing biofilms. Some studies suggest it is 10 to 20 times more effective than chlorine in this capacity, preventing biofilm formation on heat transfer surfaces. [6]The lipophilic nature of HOBr aids its penetration into microbial cell walls and biofilm matrices. [10]
Disinfection Byproduct (DBP) Formation
A critical consideration, especially for drinking and recreational water, is the formation of disinfection byproducts (DBPs). Both chlorine and bromine react with natural organic matter (NOM) in water to form halogenated DBPs. [12][13][14]* While both form DBPs, brominated DBPs (Br-DBPs) are often more cytotoxic and genotoxic than their chlorinated analogs. [12][13][15]* The concentration of bromide ions in the source water is a key factor; chlorination of water containing bromide will lead to the formation of Br-DBPs. [13]This is a significant regulatory and health consideration in the selection of a disinfectant for potable water.
Section 3: Quantitative Performance Data Summary
The following table summarizes the key performance differences between brominated and chlorinated hydantoin derivatives.
| Feature | Chlorinated Hydantoin Derivatives (e.g., DCDMH) | Brominated & Bromo-Chloro Derivatives (e.g., DBDMH, BCDMH) |
| Primary Active Species | Hypochlorous Acid (HOCl) | Hypobromous Acid (HOBr) |
| Optimal pH Range | Acidic to Neutral (Effective up to pH ~7.5) | Broad Range (Effective from pH 6 to 10) [9] |
| Efficacy with Ammonia | Reduced efficacy; forms weaker chloramines. | High efficacy; forms active bromamines. [8] |
| Biofilm Control | Moderately effective. | Highly effective, especially BCDMH. [6] |
| Biocidal Speed | Effective. | Generally faster and more potent, especially HOBr. |
| Key Advantage | Widely used and cost-effective for standard conditions. | Superior performance in high pH, high ammonia, and biofilm-prone systems. [11] |
| Key Disadvantage | Reduced efficacy in alkaline water. | Potential for forming more toxic brominated DBPs. [13][15] |
Section 4: Experimental Protocol for Efficacy Evaluation
To provide a self-validating framework, the following protocol details a quantitative suspension test for determining the bactericidal efficacy of hydantoin derivatives. This method allows for a direct comparison of log reduction under controlled conditions.
Protocol: Quantitative Suspension Test for Bactericidal Activity
1. Preparation of Materials:
-
Test Microorganisms: Prepare standardized cultures of relevant bacteria (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923) to a concentration of ~1.5 x 10⁸ CFU/mL.
-
Disinfectant Solutions: Prepare stock solutions of the brominated and chlorinated hydantoin derivatives in sterile, deionized water. Create a series of working concentrations as required for the test.
-
Interfering Substance (Optional): To simulate real-world conditions, a solution of bovine albumin and yeast extract can be prepared to represent organic load.
-
Neutralizer: Prepare a sterile solution capable of immediately inactivating both chlorine and bromine (e.g., Dey-Engley Neutralizing Broth or a solution containing sodium thiosulfate and lecithin). Causality: This step is critical. Failure to instantly neutralize the disinfectant at the end of the contact time will lead to an overestimation of its efficacy.
-
Culture Media: Tryptic Soy Agar (TSA) plates.
2. Experimental Workflow:
Caption: Standard workflow for a quantitative suspension test.
3. Step-by-Step Procedure:
-
Initial Count: Perform a serial dilution of the initial microbial suspension and plate on TSA to determine the starting number of viable organisms (N₀).
-
Exposure: In a sterile tube at a controlled temperature (e.g., 20°C), add 1 mL of the microbial suspension to 9 mL of the chosen disinfectant concentration. Start a timer immediately for the specified contact time (e.g., 5 minutes).
-
Neutralization: Exactly at the end of the contact time, transfer 1 mL of the exposure mixture into 9 mL of the neutralizer broth. Mix thoroughly.
-
Plating: Within 30 minutes of neutralization, perform serial dilutions of the neutralized mixture and plate onto TSA plates.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Enumeration: Count the colonies on plates that have between 30 and 300 colonies to determine the number of surviving organisms (Nₐ).
4. Data Analysis:
-
Calculate the log reduction (LR) using the formula: LR = log₁₀(N₀) - log₁₀(Nₐ) Where N₀ is the initial number of CFUs/mL and Nₐ is the number of surviving CFUs/mL after disinfection.
-
A higher log reduction value indicates greater biocidal efficacy. Compare the LR values for brominated and chlorinated derivatives at equivalent concentrations and contact times.
Conclusion and Outlook
Both brominated and chlorinated hydantoin derivatives are highly effective broad-spectrum biocides. The primary differentiator lies in their performance under challenging water conditions.
-
Chlorinated hydantoins remain a staple for disinfection in well-controlled environments, such as municipal drinking water, where pH is typically maintained near neutral.
-
Brominated and bromo-chloro-hydantoin derivatives demonstrate superior efficacy in applications characterized by alkaline pH, high ammonia content, and significant biofilm potential. [9][11]Their robust performance makes them the preferred choice for industrial water cooling systems, spas, and other demanding environments. The synergistic regeneration of hypobromous acid in BCDMH formulations represents a particularly advanced and efficient approach to microbial control. [5] The selection for any given application must be a carefully considered decision, weighing the superior biocidal performance of bromine against the potential for forming more hazardous disinfection byproducts. Future research should continue to focus on developing novel hydantoin structures that maximize antimicrobial activity while minimizing the formation of undesirable byproducts, thereby enhancing both efficacy and safety.
References
-
Wikipedia. (n.d.). DBDMH. Retrieved from [Link]
-
ResearchGate. (2015). What is the bacterial killing mechanism of Chlorinated Hydantoin?. Retrieved from [Link]
-
CWC. (n.d.). Transparent Brominators and their benefit from a WHS perspective. Retrieved from [Link]
-
Wikipedia. (n.d.). BCDMH. Retrieved from [Link]
-
South Carolina Department of Environmental Services. (2019). Fact Sheet on Bromochlorodimethylhydantoin (BCDMH) Products. Retrieved from [Link]
-
ACS Publications. (2007). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
PubMed. (2007). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. Retrieved from [Link]
-
PubMed. (2016). Hydantoin: The mechanism of its in vitro anti-enterovirus activity revisited. Retrieved from [Link]
-
ResearchGate. (2015). 25 Years Of Bromine Chemistry In Industrial Water Systems: A Review. Retrieved from [Link]
-
NACE CORROSION. (2004). 25 Years Of Bromine Chemistry In Industrial Water Systems: A Review. Retrieved from [Link]
-
PubMed. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Retrieved from [Link]
-
ResearchGate. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 5,5Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN102860308A - Bromo-3-chloro-5, 5-dimethylhydantoin and 1,3-dibromo-5,5-dimethylhydantoin compound disinfectant for water treatment and preparing method thereof.
-
PubMed. (2015). Antimicrobial N-brominated hydantoin and uracil grafted polystyrene beads. Retrieved from [Link]
-
ResearchGate. (n.d.). Swimming pool contact dermatitis caused by 1-bromo-3-chloro-5,5-dimethyl hydantoin. Retrieved from [Link]
-
PubMed Central. (n.d.). Monthly variations of unregulated brominated disinfection by-products in chlorinated water are correlated with total bromine. Retrieved from [Link]
-
PubMed. (2014). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. Retrieved from [Link]
-
PubMed. (2024). Increased formation of brominated disinfection by-products and toxicities during low-H2O2-mediated ozonation of reclaimed water. Retrieved from [Link]
-
SURU Chemical. (n.d.). Bromination reaction mechanism Manufacturer & Supplier in China. Retrieved from [Link]
-
MDPI. (n.d.). Assessment of Disinfection Efficiency of Chlorine and Bromine-Based Biocides for Marine Biofouling. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Comparative efficacy evaluation of disinfectants routinely used in hospital practice: India. Retrieved from [Link]
-
ResearchGate. (2016). Biological evaluation of certain substituted hydantoins and benzalhydantoins against microbes. Retrieved from [Link]
-
ResearchGate. (n.d.). Swimming pool contact dermatitis caused by 1-bromo-3-chloro-5,5-dimethyl hydantoin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: A review | Request PDF. Retrieved from [Link]
-
MN Dept. of Health. (2024). Disinfection and Disinfection Byproducts. Retrieved from [Link]
-
IJRES. (2024). Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. Retrieved from [Link]
-
ScienceDirect. (n.d.). Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants - current. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]
-
PMC - NIH. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Retrieved from [Link]
-
PubMed. (2023). Chlorinated nucleotides and analogs as potential disinfection byproducts in drinking water. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Comparative efficacy of hospital disinfectants against nosocomial infection pathogens. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Chlorination Disinfection By-Products in Drinking Water and Congenital Anomalies: Review and Meta-Analyses. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Comparison of the Efficiency of Selected Disinfectants against Planktonic and Biofilm Populations of Escherichia coli and Staphylococcus aureus. Retrieved from [Link]
-
PubMed. (2023). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Retrieved from [Link]
Sources
- 1. ijres.org [ijres.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCDMH - Wikipedia [en.wikipedia.org]
- 6. BCDMH, Bromochlorodimethylhydantoin - IRO Biocide [irobiocide.com]
- 7. des.sc.gov [des.sc.gov]
- 8. envirotech.com [envirotech.com]
- 9. cwc.com.au [cwc.com.au]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Monthly variations of unregulated brominated disinfection by-products in chlorinated water are correlated with total bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disinfection and Disinfection Byproducts - MN Dept. of Health [health.state.mn.us]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(3-Bromophenyl)imidazolidine-2,4-dione
This document provides a detailed protocol for the safe handling and disposal of 5-(3-Bromophenyl)imidazolidine-2,4-dione (CAS No. 79422-72-3). As a brominated heterocyclic compound, it requires specialized disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Adherence to this guide is essential for all laboratory personnel involved in its use.
Foundational Principles: Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is the first step toward safe disposal. This compound belongs to two critical chemical classes for waste management: halogenated organic compounds and heterocyclic compounds . The presence of a carbon-bromine bond fundamentally dictates its disposal pathway.[1][2] Halogenated organic wastes are prohibited from landfill disposal and must be segregated for specialized treatment, typically high-temperature incineration, to prevent environmental contamination.[3][4]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar imidazolidine-2,4-dione derivatives and other brominated organic compounds allow for a robust presumptive hazard assessment.[5][6] The primary risks include potential toxicity if ingested, skin and eye irritation, and aquatic toxicity.[6][7] Therefore, treating this compound with appropriate caution is paramount.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 79422-72-3 | [8][9] |
| Molecular Formula | C₉H₇BrN₂O₂ | [9] |
| Molecular Weight | 255.07 g/mol | [9] |
| Chemical Class | Halogenated Organic Compound | [2] |
| Synonyms | 5-(3-bromophenyl)hydantoin | [8] |
Pre-Disposal Protocol: Segregation, the Cornerstone of Safety
The single most critical step in managing this waste stream is strict segregation. Mixing halogenated solvents or solutes with non-halogenated waste contaminates the entire volume, leading to significantly higher disposal costs and regulatory complexity.[3] Even trace amounts can necessitate the entire container be treated as halogenated waste.[3]
Step-by-Step Segregation Procedure:
-
Designate a Waste Stream: Establish a dedicated waste stream specifically for "Halogenated Organic Waste." This should be distinct from all other waste types in the laboratory.
-
Isolate All Contacted Materials: Any material that has come into contact with this compound must be considered part of this waste stream. This includes:
-
Pure Compound: Unused or expired solid this compound.
-
Solutions: Any reaction mixtures, mother liquors, or analytical solutions containing the compound.
-
Contaminated Labware: Disposable items such as pipette tips, weighing boats, contaminated gloves, and paper towels used for cleanup.
-
Rinsate: The initial solvent rinse (e.g., acetone, ethanol) of glassware that contained the compound should be collected as halogenated waste.
-
-
Utilize Proper Containment:
-
Collect all waste in a UN-approved, leak-proof container with a secure screw-top cap.[3] The container material must be compatible with the solvents being used (e.g., polyethylene for many organic solvents).
-
Never use open beakers or flasks for waste accumulation. Containers must remain closed except when actively adding waste.[10]
-
-
Labeling is Non-Negotiable:
-
Before adding the first drop of waste, the container must be clearly and accurately labeled.[10]
-
The label must include:
-
The words "Hazardous Waste: Halogenated Organic "
-
The full chemical name: "This compound "
-
A list of all other solvent components (e.g., "Methanol," "Dichloromethane").
-
An approximate percentage of each component.
-
The date the waste was first added and the name of the principal investigator or lab group.
-
-
The Disposal Workflow: A Step-by-Step Guide
This protocol ensures that the segregated waste is handled safely from the benchtop to its final authorized disposal.
Mandatory Personal Protective Equipment (PPE): Always handle this chemical and its waste in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Disposal Procedure:
-
Waste Collection: Carefully transfer the waste materials (solid, liquid, and contaminated labware) into the correctly labeled halogenated waste container. Avoid splashing or creating dust.
-
Secure Containment: Tightly seal the container cap after each addition.
-
Temporary On-Site Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10]
-
The container must be within secondary containment to mitigate potential leaks.
-
-
Scheduling Final Disposal:
-
Crucially, this chemical waste must never be poured down the drain or placed in regular trash. [11]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Provide them with the information from your waste label. They are responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper destruction via incineration.
-
Emergency Response Plan
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit or absorbent pads.
-
For a solid spill, carefully sweep the material into a container. Avoid generating dust.
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), collect it, and place it in the halogenated waste container.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for Halogenated Waste.
References
- Safe Disposal of 5-(4-Hydroxybutyl)imidazolidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Organic Solvent Waste Disposal. Safety & Risk Services.
- Illinois Administrative Code Title 35, Part 729, Subpart B: Halogenated Solvents. Illinois Pollution Control Board.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Safety Data Sheet for 4-Aminoazobenzene. Sigma-Aldrich.
- Hazardous Waste Segregation Guidelines. Unknown Source.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- 5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione Information. MOLBASE.
- Safety Data Sheet. Sigma-Aldrich.
- Safety Data Sheet for 5-(2-chlorophenyl)imidazolidine-2,4-dione. Cato Research Chemicals.
- Safety Data Sheet. Sigma-Aldrich.
- This compound Product Page. SynHet.
- Safety Data Sheet for 1,3-Dibromo-5,5-dimethylhydantoin. Fisher Scientific.
- This compound Product Page. BLDpharm.
- Safety Data Sheet for Durobrom. Durobrom.
- Safety Data Sheet for 1-(3-Bromophenyl)imidazolidin-2-one. Synquest Labs.
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. ilga.gov [ilga.gov]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. This compound [synhet.com]
- 9. 79422-72-3|this compound|BLD Pharm [bldpharm.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
